molecular formula C24H32O6 B138474 11-A-Hydroxy canrenone methyl ester CAS No. 192704-56-6

11-A-Hydroxy canrenone methyl ester

Número de catálogo: B138474
Número CAS: 192704-56-6
Peso molecular: 416.5 g/mol
Clave InChI: ZYDNRZOTRVTMRC-IIYDDONESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

11-A-Hydroxy canrenone methyl ester, also known as this compound, is a useful research compound. Its molecular formula is C24H32O6 and its molecular weight is 416.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

methyl (7R,8S,9S,10R,11R,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O6/c1-22-7-4-14(25)10-13(22)11-15(21(28)29-3)19-16-5-8-24(9-6-18(27)30-24)23(16,2)12-17(26)20(19)22/h10,15-17,19-20,26H,4-9,11-12H2,1-3H3/t15-,16+,17-,19+,20+,22+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYDNRZOTRVTMRC-IIYDDONESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CC(C3C2C(CC4(C3CCC45CCC(=O)O5)C)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1C[C@H]([C@@H]3[C@@H]2[C@@H](C[C@]4([C@H]3CC[C@@]45CCC(=O)O5)C)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00348419
Record name 11-A-Hydroxy canrenone methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192704-56-6
Record name 11α-Hydroxymexrenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=192704-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11-A-Hydroxy canrenone methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl (7R,8S,9S,10R,11R,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.132.205
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Synthesis of 11α-Hydroxy Canrenone Methyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11α-Hydroxy canrenone methyl ester is a pivotal intermediate in the synthesis of eplerenone, a selective aldosterone receptor antagonist used in the treatment of hypertension and heart failure.[1][2] The introduction of the 11α-hydroxy group is a critical step that can be achieved through both chemical and microbial pathways. This technical guide provides an in-depth overview of these synthetic routes, complete with detailed experimental protocols, quantitative data, and process diagrams to support research and development in cardiovascular drug synthesis.

Chemical Synthesis Pathway

The chemical synthesis of 11α-hydroxy canrenone methyl ester involves a multi-step process starting from Pregn-4-ene-7,21-dicarboxylic acid, 11,17-dihydroxy-3-oxo-, γ-lactone, (7α,11α,17α)-. The overall yield for this process is reported to be 80%.[3]

Experimental Protocol

Step 1: Nitrosation and Rearrangement

  • In a suitable reaction vessel, dissolve 5 grams (12 mmol) of Pregn-4-ene-7,21-dicarboxylic acid, 11,17-dihydroxy-3-oxo-, γ-lactone, (7α,11α,17α)- (designated as compound 5a) in 40 ml of dimethylformamide (DMF).[3]

  • Heat the solution to 45°C with stirring.[3]

  • Add 2.9 ml (51 mmol) of acetic acid (AcOH) to the solution.[3]

  • After 30 minutes, slowly add 2.484 grams (36 mmol) of sodium nitrite (NaNO2) in batches.[3]

  • One hour after the NaNO2 addition, add a solution of 2.9 ml (51 mmol) of AcOH in 3 ml of DMF dropwise.[3]

  • Continue the reaction for 4 hours.[3]

  • Cool the reaction mixture to 0°C and quench with a saturated aqueous sodium bicarbonate (NaHCO3) solution.[3]

  • Add 54 ml (89 mmol) of sodium sulfite (Na2SO3) solution.[3]

  • Allow the mixture to warm to room temperature and stir overnight.[3]

  • Remove the solvent under vacuum to obtain a powdered solid.[3]

Step 2: Methyl Esterification

  • Dilute the solid from the previous step with acetone and filter. Wash the filter cake three times with acetone.[3]

  • Combine the organic filtrates and concentrate to a volume of approximately 100 ml.[3]

  • Cool the concentrated solution to 0°C.[3]

  • Add 1.5 ml (24 mmol) of methyl iodide (MeI) and 5 grams (36 mmol) of potassium carbonate (K2CO3).[3]

  • Allow the mixture to warm to room temperature and stir overnight.[3]

  • Filter the reaction mixture to remove solids and wash the filter cake three times with dichloromethane (DCM).[3]

  • Combine the organic filtrates and remove all solvents under vacuum.[3]

Step 3: Work-up and Purification

  • Dissolve the crude product in DCM.[1]

  • Wash the DCM solution sequentially with 10% aqueous hydrochloric acid (HCl), saturated aqueous sodium bicarbonate (NaHCO3), and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate to yield the crude product.[1]

  • Purify the crude product by recrystallization from a DCM/toluene solvent system to obtain colorless crystals of 11α-hydroxy canrenone methyl ester.[3]

Quantitative Data Summary
ParameterValueReference
Starting MaterialPregn-4-ene-7,21-dicarboxylic acid, 11,17-dihydroxy-3-oxo-, γ-lactone, (7α,11α,17α)-[1]
Yield80%[3]
Melting Point230-232 °C[3]
¹H NMR (300 MHz, CDCl₃) δ 5.68 (s, 1H), 4.04 (dt, J = 10.23, 9.84, 3.98 Hz, 1H), 3.64 (s, 3H), 2.85-2.71 (m, 2H), 2.68-2.18 (m, 8H), 2.10 -1.57 (m, 9H), 1.49-1.40 (m, 2H), 1.35 (s, 3H), 1.00 (s, 3H)[3]
HR-MS (EI) m/z Calculated: 416.221, Measured: 416.225[3]
Elemental Analysis Calculated (C₂₄H₃₂O₆): C 69.21, H 7.74; Measured: C 68.32, H 7.72[3]
UV λmax 244 nm[3]

Chemical Synthesis Workflow

G start Pregn-4-ene-7,21-dicarboxylic acid, 11,17-dihydroxy-3-oxo-, γ-lactone, (7α,11α,17α)- (5a) step1 Nitrosation and Rearrangement (DMF, AcOH, NaNO2) start->step1 intermediate Powdered Solid Intermediate step1->intermediate step2 Methyl Esterification (Acetone, MeI, K2CO3) intermediate->step2 crude_product Crude 11α-Hydroxy canrenone methyl ester step2->crude_product step3 Work-up and Purification (DCM, HCl, NaHCO3, Recrystallization from DCM/Toluene) crude_product->step3 final_product 11α-Hydroxy canrenone methyl ester step3->final_product

Caption: Chemical synthesis pathway of 11α-Hydroxy canrenone methyl ester.

Microbial Synthesis Pathway

The microbial synthesis of 11α-hydroxy canrenone is a highly selective and efficient biotransformation process. This method utilizes the enzymatic activity of microorganisms, primarily Aspergillus ochraceus, to introduce a hydroxyl group at the 11α position of canrenone. This "green" alternative avoids the harsh reagents and conditions often associated with chemical synthesis.[2]

Experimental Protocol

Step 1: Fermentation and Biotransformation

  • Prepare a suitable fermentation medium. A medium with sucrose as the carbon source is effective for the conversion.[4]

  • Inoculate the medium with Aspergillus ochraceus (e.g., ATCC 18500).[4]

  • Culture the microorganism under optimal conditions to achieve a highly active mycelium.

  • Introduce the substrate, canrenone, into the culture. To enhance solubility and achieve high substrate concentrations (e.g., 10.2 g/L or 30 mM), dimethyl sulfoxide (DMSO) can be used as a co-solvent.[4]

  • Supply the fermentation with oxygen-enriched air to improve the efficiency of the hydroxylation reaction.[4]

  • Monitor the biotransformation process. Genetically modified strains of Aspergillus ochraceus with enhanced cytochrome P450 monooxygenase expression have been shown to achieve a biocatalytic rate of 93% in 60 hours.[5][6]

Step 2: Extraction and Purification

  • After the biotransformation is complete, extract the product from the fermentation broth. The product is often adsorbed on the mycelial surface.[7]

  • Extract the culture sample with two volumes of ethyl acetate.[5]

  • Separate the organic layer.[5]

  • For analytical purposes, the supernatant can be diluted with methanol and analyzed by HPLC-MS.[5]

  • For isolation, the organic extract is concentrated. The purification of 11α-hydroxy canrenone can be achieved using column chromatography with a methanol/water gradient, followed by concentration and drying to yield the purified product with a purity of up to 99.7%.[7]

Quantitative Data Summary
ParameterValueReference
MicroorganismAspergillus ochraceus (e.g., ATCC 18500, genetically modified strains)[4][5]
SubstrateCanrenone[4]
Substrate Concentration10.2 g/L (30 mM)[4]
Co-solventDimethyl sulfoxide (DMSO)[4]
Yield>95%[4]
Biocatalytic Rate (modified strain)93% in 60 hours[5][6]
Purity (after purification)Up to 99.7%[7]

Microbial Synthesis Workflow

G substrate Canrenone fermentation Fermentation with Aspergillus ochraceus (Sucrose medium, DMSO co-solvent, O2-enriched air) substrate->fermentation biotransformation 11α-Hydroxylation fermentation->biotransformation extraction Extraction (Ethyl Acetate) biotransformation->extraction purification Purification (Column Chromatography) extraction->purification final_product 11α-Hydroxy canrenone purification->final_product

Caption: Microbial synthesis pathway of 11α-Hydroxy canrenone.

Conclusion

Both chemical and microbial routes offer viable pathways for the synthesis of 11α-hydroxy canrenone methyl ester. The chemical synthesis provides a well-defined process with a good yield, while the microbial approach presents a highly selective and environmentally friendly alternative with excellent yields. The choice of pathway may depend on factors such as scale-up considerations, cost-effectiveness, and environmental impact. The detailed protocols and data presented in this guide are intended to aid researchers and drug development professionals in the efficient synthesis of this crucial pharmaceutical intermediate.

References

Unveiling the Biological Profile of 11-A-Hydroxy Canrenone Methyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of 11-A-Hydroxy Canrenone Methyl Ester. While primarily recognized as a key intermediate in the synthesis of the cardiovascular drug Eplerenone, its structural similarity to known mineralocorticoid receptor antagonists suggests a potential for inherent biological activity. This document collates available information on its presumed mechanism of action, offers detailed experimental protocols for its evaluation, and presents comparative data on structurally related compounds to provide a context for its potential pharmacological profile.

Introduction

This compound, a steroidal lactone, is a crucial synthetic precursor to Eplerenone, a selective aldosterone antagonist. Its chemical structure, featuring a hydroxyl group at the 11-alpha position and a methyl ester at the C-7 position, is pivotal to its role in the multi-step synthesis of Eplerenone. Although direct and extensive research on the biological activities of this compound is limited, its core structure, shared with canrenone and spironolactone, strongly implies a potential to interact with the mineralocorticoid receptor (MR). This guide explores this potential by examining the established pharmacology of related compounds and providing the necessary experimental frameworks to directly assess its activity.

Presumed Mechanism of Action: Mineralocorticoid Receptor Antagonism

The biological activity of this compound is hypothesized to be mediated through competitive antagonism of the mineralocorticoid receptor. This mechanism is analogous to that of canrenone, an active metabolite of spironolactone.[1]

Aldosterone, a mineralocorticoid hormone, plays a critical role in regulating blood pressure and electrolyte balance by binding to the MR in epithelial tissues, such as those in the kidney. This binding initiates a signaling cascade that leads to the reabsorption of sodium and water and the excretion of potassium.[2] In pathological conditions, excessive aldosterone levels can contribute to hypertension, heart failure, and fibrosis.

Mineralocorticoid receptor antagonists like canrenone competitively bind to the MR, thereby preventing aldosterone from exerting its effects. This leads to a diuretic and natriuretic effect, promoting the excretion of sodium and water, which in turn helps to lower blood pressure and reduce fluid retention.[2] Given its structural similarity, this compound is expected to function in a similar manner.

Signaling Pathway

Aldosterone_Signaling_Pathway cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds HSP Heat Shock Proteins (HSP) MR->HSP Dissociates from MR_Aldo MR-Aldosterone Complex Antagonist 11-A-Hydroxy canrenone methyl ester (Antagonist) Antagonist->MR Competitively Binds MR_Aldo_N MR-Aldosterone Complex MR_Aldo->MR_Aldo_N Translocates HRE Hormone Response Element (HRE) MR_Aldo_N->HRE Binds to Gene_Transcription Gene Transcription (e.g., ENaC, Na+/K+ pump) HRE->Gene_Transcription Initiates Response Increased Na+ and H2O Reabsorption, K+ Excretion Gene_Transcription->Response Leads to

Caption: Aldosterone signaling pathway and the inhibitory action of an antagonist.

Quantitative Data Summary

CompoundAssayTargetValueReference
CanrenoneRadioligand Binding AssayMineralocorticoid ReceptorIC50: 36 nM[3]
SpironolactoneRadioligand Binding AssayMineralocorticoid ReceptorIC50: 24 nM[3]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Detailed Experimental Protocols

To facilitate the investigation of the biological activity of this compound, the following detailed protocols for key in vitro and in vivo assays are provided.

In Vitro: Mineralocorticoid Receptor Binding Assay (Radioligand Competition Assay)

This assay determines the affinity of a test compound for the mineralocorticoid receptor by measuring its ability to compete with a radiolabeled ligand.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis prep_receptor Prepare Receptor Source (e.g., rat kidney cytosol or cells expressing MR) incubate Incubate Receptor, Radioligand, and Test Compound prep_receptor->incubate prep_ligand Prepare Radioligand (e.g., [3H]aldosterone) prep_ligand->incubate prep_test Prepare Serial Dilutions of 11-A-Hydroxy canrenone methyl ester prep_test->incubate separate Separate Bound from Free Radioligand (Filtration) incubate->separate detect Quantify Radioactivity (Scintillation Counting) separate->detect analyze Generate Competition Curve and Calculate IC50/Ki detect->analyze

Caption: Workflow for a competitive radioligand binding assay.

  • Receptor Source: Cytosol from adrenalectomized rat kidneys or membranes from cells overexpressing the human mineralocorticoid receptor (e.g., HEK293 cells).

  • Radioligand: [³H]aldosterone.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a known MR ligand (e.g., unlabeled aldosterone or spironolactone).

  • Incubation Buffer: Tris-HCl buffer with additives such as EDTA, molybdate, and protease inhibitors.

  • Wash Buffer: Ice-cold Tris-HCl buffer.

  • Filtration Apparatus: Glass fiber filters and a vacuum manifold.

  • Scintillation Counter and Cocktail.

  • Receptor Preparation: Homogenize adrenalectomized rat kidneys in ice-cold incubation buffer. Centrifuge to obtain the cytosol (supernatant). Determine protein concentration.

  • Assay Setup: In microtiter plates, combine the receptor preparation, a fixed concentration of [³H]aldosterone, and varying concentrations of the test compound or the non-specific binding control.

  • Incubation: Incubate the plates at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separation: Rapidly filter the contents of each well through glass fiber filters using a vacuum manifold. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.

In Vivo: Diuretic Activity in a Rat Model

This protocol assesses the diuretic, natriuretic, and kaliuretic effects of the test compound in rats.

Diuretic_Activity_Workflow cluster_prep Animal Preparation cluster_treatment Treatment cluster_collection Urine Collection & Analysis cluster_analysis Data Analysis acclimatize Acclimatize Rats to Metabolic Cages fasting Overnight Fasting (with access to water) acclimatize->fasting hydrate Oral Saline Loading fasting->hydrate dosing Administer Test Compound, Vehicle Control, or Positive Control (e.g., Furosemide) hydrate->dosing collect Collect Urine over a Defined Period (e.g., 5 or 24 hours) dosing->collect measure_vol Measure Urine Volume collect->measure_vol measure_elec Measure Na+, K+, and Cl- Concentrations collect->measure_elec analyze Compare Treatment Groups to Controls measure_vol->analyze measure_elec->analyze

Caption: Workflow for the in vivo diuretic activity assay in rats.

  • Animals: Male Wistar or Sprague-Dawley rats (180-250 g).

  • Housing: Metabolic cages for individual housing and separate collection of urine and feces.

  • Test Compound: this compound, dissolved or suspended in a suitable vehicle.

  • Vehicle Control: The solvent used for the test compound (e.g., normal saline with a small amount of Tween 80).

  • Positive Control: A standard diuretic such as Furosemide (e.g., 10 mg/kg) or Spironolactone.[4]

  • Saline: 0.9% NaCl solution.

  • Analytical Equipment: Graduated cylinders for urine volume measurement, and a flame photometer or ion-selective electrodes for electrolyte analysis.

  • Animal Preparation: Acclimatize rats to metabolic cages for at least 24 hours. Fast the animals overnight with free access to water.[4]

  • Hydration: On the day of the experiment, administer an oral load of normal saline (e.g., 25 ml/kg) to all animals.[5]

  • Dosing: Divide the rats into groups (n=6-8 per group): Vehicle Control, Positive Control, and one or more Test Compound groups at different dose levels. Administer the respective treatments orally or via intraperitoneal injection.

  • Urine Collection: Place the animals back into the metabolic cages and collect urine over a specified period, typically 5 to 24 hours.[4]

  • Analysis: At the end of the collection period, record the total urine volume for each rat. Centrifuge the urine samples and analyze the supernatant for sodium, potassium, and chloride concentrations.

  • Data Analysis: Compare the mean urine volume and electrolyte excretion of the test groups with the vehicle and positive control groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Conclusion

This compound holds potential as a biologically active molecule, likely acting as a mineralocorticoid receptor antagonist. While its primary role to date has been in the synthesis of Eplerenone, its structural characteristics warrant further investigation into its own pharmacological profile. The experimental protocols detailed in this guide provide a robust framework for elucidating the in vitro and in vivo activities of this compound. Future research in this area could reveal novel therapeutic applications and contribute to a deeper understanding of the structure-activity relationships of steroidal aldosterone antagonists.

References

An In-depth Technical Guide to the Mechanism of Action of 11-α-Hydroxy Canrenone Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct pharmacological data for 11-α-Hydroxy canrenone methyl ester is not extensively available in public literature. This document infers its mechanism of action based on its structural similarity to and its role as a direct precursor for the well-characterized drug, Eplerenone. The quantitative data and experimental protocols provided are for closely related and relevant compounds to serve as a scientific benchmark.

Executive Summary

11-α-Hydroxy canrenone methyl ester is a steroidal compound primarily recognized as a key intermediate in the synthesis of Eplerenone, a selective mineralocorticoid receptor (MR) antagonist.[1] Structurally, it is a derivative of canrenone, another active MR antagonist. Based on its molecular framework and its place in the synthesis pathway of Eplerenone, 11-α-Hydroxy canrenone methyl ester is anticipated to function as a competitive antagonist of the mineralocorticoid receptor. This action would inhibit the physiological effects of aldosterone, a key hormone in the regulation of blood pressure and electrolyte balance. This guide delineates the inferred mechanism of action, provides comparative quantitative data from related compounds, and details the standard experimental protocols for characterizing such molecules.

Inferred Mechanism of Action

The primary mechanism of action for 11-α-Hydroxy canrenone methyl ester is presumed to be the competitive antagonism of the mineralocorticoid receptor (MR). The MR, a member of the nuclear receptor superfamily, is the primary target of the mineralocorticoid hormone, aldosterone.

In its physiological role, aldosterone binds to the cytoplasmic MR. This binding event triggers a conformational change in the receptor, leading to its dissociation from heat shock proteins, subsequent dimerization, and translocation into the nucleus. Within the nucleus, the aldosterone-MR complex binds to hormone response elements (HREs) on the DNA, initiating the transcription of specific genes. These genes encode for proteins such as the epithelial sodium channel (ENaC) and the Na+/K+-ATPase pump in the distal tubules and collecting ducts of the kidneys. The upregulation of these proteins leads to increased sodium and water reabsorption and potassium excretion, ultimately resulting in elevated blood pressure.

11-α-Hydroxy canrenone methyl ester, like other spirolactone-based compounds, is expected to bind to the same site on the MR as aldosterone. However, this binding is non-productive; it does not induce the necessary conformational change for receptor activation. By occupying the receptor, it prevents aldosterone from binding and initiating the downstream signaling cascade. This competitive inhibition reduces the expression of aldosterone-responsive genes, leading to a diuretic effect and a reduction in blood pressure.

Signaling Pathway

The following diagram illustrates the signaling pathway of aldosterone and the point of inhibition by a mineralocorticoid receptor antagonist like 11-α-Hydroxy canrenone methyl ester.

Aldosterone_Signaling_Pathway cluster_0 Extracellular Space cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Physiological Effect Aldosterone Aldosterone MR_HSP MR-HSP Complex Aldosterone->MR_HSP Binds MRA 11-α-Hydroxy canrenone methyl ester MRA->MR_HSP Binds & Inhibits MR_active Active MR MR_HSP->MR_active Conformational Change HSP HSP MR_HSP->HSP Dissociates MR_dimer MR Dimer MR_active->MR_dimer Translocates & Dimerizes HRE Hormone Response Element (DNA) MR_dimer->HRE Binds Gene_Transcription Gene Transcription HRE->Gene_Transcription Initiates mRNA mRNA Gene_Transcription->mRNA Produces Proteins Ion Channel & Pump Proteins mRNA->Proteins Translates to (e.g., ENaC, Na+/K+ pump) Effect ↑ Na+ & H2O Reabsorption ↑ K+ Excretion ↑ Blood Pressure Proteins->Effect

Caption: Aldosterone signaling pathway and MRA inhibition.

Quantitative Data

CompoundIC50 (nM)Assay SystemReference
Spironolactone24 - 66Functional cell-based transactivation assay[2][3]
CanrenoneVariesActive metabolite of Spironolactone[2]
Eplerenone81 - 970Functional cell-based transactivation assay[2][3]
Finerenone18Functional cell-based transactivation assay[3]

Note: The IC50 values can vary depending on the specific assay conditions and cell lines used.

Experimental Protocols

The characterization of a potential mineralocorticoid receptor antagonist like 11-α-Hydroxy canrenone methyl ester typically involves two key types of in vitro experiments: radioligand binding assays and functional reporter gene assays.

Radioligand Binding Assay

This assay is designed to determine the binding affinity (Ki) of a test compound to the mineralocorticoid receptor. It measures the ability of the unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.

Methodology:

  • Receptor Preparation: Membranes are prepared from cells or tissues expressing the mineralocorticoid receptor.

  • Incubation: The receptor preparation is incubated with a fixed concentration of a radiolabeled MR ligand (e.g., [³H]-aldosterone) and varying concentrations of the unlabeled test compound (11-α-Hydroxy canrenone methyl ester).

  • Separation: After reaching equilibrium, the bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: The radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation.[4]

Binding_Assay_Workflow A Prepare MR-expressing cell membranes B Incubate membranes with [³H]-Aldosterone and varying concentrations of test compound A->B C Separate bound from free radioligand via filtration B->C D Quantify radioactivity on filter using scintillation counting C->D E Plot competition curve and determine IC50 D->E F Calculate Ki using Cheng-Prusoff equation E->F

Caption: Workflow for a radioligand binding assay.
Luciferase Reporter Gene Assay

This functional assay measures the ability of a test compound to act as an antagonist by inhibiting the transcriptional activity of the mineralocorticoid receptor induced by an agonist.

Methodology:

  • Cell Culture and Transfection: A suitable mammalian cell line is engineered to express the human mineralocorticoid receptor and a reporter gene (e.g., luciferase) under the control of a promoter containing hormone response elements.

  • Treatment: The cells are treated with a fixed concentration of an MR agonist (e.g., aldosterone) to induce reporter gene expression, along with varying concentrations of the test compound (11-α-Hydroxy canrenone methyl ester).

  • Incubation: The cells are incubated for a sufficient period (e.g., 18-24 hours) to allow for gene transcription and translation.

  • Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer after the addition of a luciferase substrate.

  • Data Analysis: The luciferase activity is plotted against the concentration of the test compound to generate a dose-response curve, from which the IC50 value is determined.[5]

Luciferase_Assay_Workflow A Culture cells expressing MR and a luciferase reporter gene B Treat cells with a fixed concentration of Aldosterone and varying concentrations of test compound A->B C Incubate cells for 18-24 hours B->C D Lyse cells and add luciferase substrate C->D E Measure luminescence D->E F Plot dose-response curve and determine IC50 E->F

Caption: Workflow for a luciferase reporter gene assay.

Conclusion

While direct experimental evidence for the mechanism of action of 11-α-Hydroxy canrenone methyl ester is limited, its chemical structure and its role as a direct precursor to Eplerenone strongly support its function as a competitive mineralocorticoid receptor antagonist. This antagonism is expected to block the physiological effects of aldosterone, leading to potential therapeutic benefits in conditions such as hypertension and heart failure. The definitive characterization of its pharmacological profile would require the application of standard in vitro assays as detailed in this guide.

References

An In-depth Technical Guide to 11-A-Hydroxy Canrenone Methyl Ester: Discovery, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 11-A-Hydroxy canrenone methyl ester, a pivotal intermediate in the synthesis of the cardiovascular drug Eplerenone. The document details its discovery through advancements in microbial biotransformation, provides in-depth experimental protocols for its chemical synthesis, and presents a thorough characterization of its physicochemical properties. This guide is intended to be a valuable resource for researchers and professionals engaged in steroid chemistry and the development of novel therapeutics.

Introduction

This compound, also known as 11α-Hydroxy Mexrenone, is a synthetic steroidal compound that has garnered significant attention for its essential role as an intermediate in the chemobiological synthesis of Eplerenone.[1][2] Eplerenone is a selective aldosterone receptor antagonist used in the treatment of hypertension and heart failure.[3] The introduction of an 11-alpha hydroxyl group to the canrenone steroid backbone is a critical step that ultimately influences the selectivity and efficacy of Eplerenone. This document explores the history of this compound, its synthesis, and its key chemical and physical properties.

Discovery and History

The development of this compound is intrinsically linked to the broader research on canrenone and its derivatives. Early investigations, dating back to at least 1971, focused on the 11α-hydroxylation of canrenone, a process initially explored through microbial transformation.[4] The microorganism Aspergillus ochraceus was identified as a key strain capable of efficiently catalyzing this specific hydroxylation.[4][5] This biotransformation was a significant breakthrough as it provided a stereoselective method to produce the 11α-hydroxy derivative, a crucial precursor for more advanced steroid-based drugs.[5][6] The subsequent esterification to form the methyl ester derivative was a strategic chemical modification to facilitate the synthesis pathway towards Eplerenone.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 192704-56-6[7]
Molecular Formula C24H32O6[7]
Molecular Weight 416.51 g/mol [7]
Appearance White to Off-White Solid[2]
Melting Point 230-232 °C[1][7]
Solubility Slightly soluble in Chloroform, DMSO, and Methanol[1]
Storage Sealed in a dry place at room temperature[2]

Synthesis

The synthesis of this compound is a multi-step process that begins with a complex steroid precursor. The following is a detailed experimental protocol based on publicly available chemical synthesis routes.

Experimental Protocol

Starting Material: Pregn-4-ene-7,21-dicarboxylic acid, 11,17-dihydroxy-3-oxo-, γ-lactone, (7α,11α,17α)- (Referred to as compound 5a in some literature).[7]

Step 1: Reaction with Sodium Nitrite

  • Under stirring, dissolve 5g (12 mmol) of the starting material in 40 ml of Dimethylformamide (DMF) and heat the solution to 45 °C.[1][7]

  • Add 2.9 ml (51 mmol) of acetic acid (AcOH) to the solution.[1][7]

  • After 30 minutes, slowly add 2.484 g (36 mmol) of sodium nitrite (NaNO2) in batches.[1][7]

  • After 1 hour of reaction, add a solution of 2.9 ml (51 mmol) of AcOH in 3 ml of DMF dropwise.[1][7]

  • Continue the reaction for 4 hours, then cool the mixture to 0 °C.[1][7]

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3).[1][7]

  • Add 54 ml (89 mmol) of sodium sulfite (Na2SO3) solution.[1][7]

  • Warm the mixture to room temperature and stir overnight.[1][7]

  • Remove all solvent under vacuum to obtain a powdered solid.[1][7]

Step 2: Methyl Esterification

  • Dilute the solid with acetone and filter. Wash the filter cake three times with acetone.[1][7]

  • Combine the organic layer with the filtrate and concentrate to approximately 100 ml.[1][7]

  • Cool the concentrate to 0 °C and add 1.5 ml (24 mmol) of iodomethane (MeI) and 5 g (36 mmol) of potassium carbonate (K2CO3).[1][7]

  • Warm the mixture to room temperature and stir overnight. Thin-layer chromatography (TLC) can be used to monitor the disappearance of the starting material.[7]

  • Filter the reaction mixture to remove K2CO3 and wash the filter cake three times with dichloromethane (DCM).[1][7]

  • Combine the organic layer with the filtrate and remove all solvents under vacuum.[1][7]

Step 3: Purification

  • Dilute the residue with DCM.[7]

  • Wash sequentially with 10% aqueous HCl, aqueous NaHCO3, and brine.[7]

  • Dry the organic layer with anhydrous sodium sulfate (Na2SO4), filter, and concentrate to give the crude product.[7]

  • Purify the crude product by recrystallization from a DCM/toluene mixture to obtain colorless transparent crystals.[7]

Yield: 4 g (80% yield).[7]

Synthesis Workflow

Synthesis_Workflow start_material Pregn-4-ene-7,21-dicarboxylic acid, 11,17-dihydroxy-3-oxo-, γ-lactone reaction1 Reaction with NaNO2 and AcOH in DMF at 45°C start_material->reaction1 quench Quenching with NaHCO3 and Na2SO3 reaction1->quench intermediate_solid Powdered Solid Intermediate quench->intermediate_solid esterification Methyl Esterification with MeI and K2CO3 in Acetone intermediate_solid->esterification workup Aqueous Workup (HCl, NaHCO3, Brine) esterification->workup purification Recrystallization from DCM/Toluene workup->purification final_product This compound purification->final_product

Caption: Chemical synthesis workflow for this compound.

Characterization Data

The following tables summarize the key characterization data for this compound.

Spectroscopic Data
TechniqueData
¹H NMR (300 MHz, CDCl₃) δ 5.68 (s, 1H), 4.04 (dt, J = 10.23, 9.84, 3.98 Hz, 1H), 3.64 (s, 3H), 2.85-2.71 (m, 2H), 2.68-2.18 (m, 8H), 2.10 -1.57 (m, 9H), 1.49-1.40 (m, 2H), 1.35 (s, 3H), 1.00 (s, 3H)
HR-MS (EI) m/z [M]⁺ Calculated for C₂₄H₃₂O₆: 416.221, Found: 416.225
UV Maximum Absorption 244 nm

Reference for all spectroscopic data:[7]

Elemental Analysis
ElementCalculated (%)Measured (%)
Carbon (C) 69.2168.32
Hydrogen (H) 7.747.72

Reference for all elemental analysis data:[7]

Biological Activity and Signaling Pathway

This compound is primarily recognized for its role as a direct precursor to Eplerenone, a known aldosterone receptor antagonist.[1] While detailed studies on the specific biological activity of the methyl ester itself are limited, its structural similarity to canrenone and other mineralocorticoid receptor antagonists suggests it likely possesses similar properties.

The presumed mechanism of action involves the antagonism of the mineralocorticoid receptor (MR). Aldosterone, a mineralocorticoid hormone, binds to the MR in epithelial tissues, leading to the regulation of ion and water transport, which in turn affects blood pressure. By acting as an antagonist, Eplerenone (and presumably its precursors) blocks the binding of aldosterone to the MR, thus inhibiting its physiological effects. This leads to a diuretic effect and a reduction in blood pressure.

Aldosterone Receptor Antagonism Pathway

Aldosterone_Pathway cluster_cell Target Cell cluster_nucleus Nucleus MR Mineralocorticoid Receptor (MR) DNA DNA (Aldosterone-responsive genes) MR->DNA Translocates and Binds Aldosterone Aldosterone Aldosterone->MR Binds and Activates Antagonist This compound / Eplerenone Antagonist->MR Blocks Binding Transcription Gene Transcription DNA->Transcription Initiates

Caption: Simplified signaling pathway of aldosterone and its antagonism.

Conclusion

This compound is a compound of significant interest in medicinal chemistry, primarily due to its role as a key intermediate in the synthesis of Eplerenone. Its synthesis, which can be achieved through a combination of biotransformation and chemical reactions, highlights the intricate processes involved in the production of modern pharmaceuticals. The detailed characterization data and experimental protocols provided in this guide serve as a valuable resource for researchers in the field, facilitating further investigation and development of related compounds. The understanding of its implicit role as an aldosterone receptor antagonist underscores its importance in the landscape of cardiovascular drug discovery.

References

The Pharmacokinetics and Metabolism of 11-α-Hydroxy Canrenone Methyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the pharmacokinetics and metabolism of 11-α-Hydroxy canrenone methyl ester is limited in publicly available literature. This guide provides a comprehensive overview based on the known metabolic pathways of its parent compound, canrenone, and general principles of steroid and ester prodrug metabolism. The information herein is intended to serve as a foundational resource for researchers and drug development professionals.

Introduction

11-α-Hydroxy canrenone methyl ester is a steroidal compound structurally related to canrenone, a major active metabolite of the potassium-sparing diuretic and aldosterone antagonist, spironolactone.[1][2] The introduction of an 11-α-hydroxy group and a methyl ester at the C-17 carboxyl position suggests potential modulation of its pharmacokinetic and pharmacodynamic properties compared to canrenone. This guide will explore the anticipated pharmacokinetics and metabolism of 11-α-Hydroxy canrenone methyl ester, drawing parallels with canrenone and considering the influence of its unique structural modifications.

Predicted Pharmacokinetic Profile

The pharmacokinetic profile of 11-α-Hydroxy canrenone methyl ester is expected to be influenced by its ester linkage, which likely acts as a prodrug moiety. The primary initial metabolic step is anticipated to be the hydrolysis of the methyl ester to form 11-α-Hydroxy canrenoic acid, which would then exist in equilibrium with its lactone form, 11-α-Hydroxy canrenone.

Absorption

Oral absorption of 11-α-Hydroxy canrenone methyl ester is likely to be significant, a characteristic shared with other steroid derivatives. The esterification of the carboxylic acid group increases lipophilicity, which may enhance membrane permeability and absorption.

Distribution

Following absorption, the compound is expected to distribute into various tissues. The volume of distribution may be comparable to that of other spirolactones. Protein binding is anticipated to be high, similar to canrenone.

Metabolism

The metabolism of 11-α-Hydroxy canrenone methyl ester is predicted to follow two main pathways:

  • Ester Hydrolysis: The methyl ester is expected to be rapidly hydrolyzed by ubiquitous esterases in the plasma, liver, and other tissues to yield 11-α-Hydroxy canrenoic acid.[3][4][5] This acid will likely be in equilibrium with its lactonized form, 11-α-Hydroxy canrenone.

  • Hydroxylation and Reduction: Following or in parallel with ester hydrolysis, the steroidal backbone is expected to undergo further metabolic transformations. Based on the known metabolism of canrenone, these may include additional hydroxylations at various positions and reduction of the 3-keto group.[6][7]

Excretion

The metabolites of 11-α-Hydroxy canrenone methyl ester are expected to be excreted primarily in the feces, with a smaller proportion eliminated in the urine, which is consistent with the excretion pattern of canrenone.[8]

Quantitative Data on Canrenone Pharmacokinetics

While specific data for 11-α-Hydroxy canrenone methyl ester is unavailable, the following tables summarize key pharmacokinetic parameters for its parent compound, canrenone, in various species. These values provide a baseline for estimating the pharmacokinetic behavior of its 11-α-hydroxy derivative.

Table 1: Pharmacokinetic Parameters of Canrenone in Humans Following Oral Administration of Spironolactone

ParameterValueReference
Tmax (h)2.48 - 4.3[9]
Cmax (ng/mL)153 - 183[9]
t1/2α (distributive half-life, h)1.66[9]
t1/2β (elimination half-life, h)17 - 22.6[9]
Apparent Volume of Distribution (L/kg)41 (in dogs)[10]
Protein Binding (%)~90[10]

Table 2: Excretion of Canrenone and Metabolites in Different Species Following Oral Spironolactone Administration

SpeciesUrine (% of dose)Feces (% of dose)Reference
Rat4.6974.2[8]
Dog18.569.3[8]
Monkey46.040.1[8]

Experimental Protocols

To investigate the pharmacokinetics and metabolism of 11-α-Hydroxy canrenone methyl ester, the following experimental protocols, adapted from studies on canrenone and other steroids, are recommended.

In Vitro Metabolism using Liver Microsomes

This protocol is designed to identify the primary metabolic pathways of 11-α-Hydroxy canrenone methyl ester.

Objective: To determine the metabolic stability and identify the major metabolites of 11-α-Hydroxy canrenone methyl ester in liver microsomes.

Materials:

  • 11-α-Hydroxy canrenone methyl ester

  • Liver microsomes (human, rat, dog)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • Internal standard

Procedure:

  • Prepare incubation mixtures containing liver microsomes, phosphate buffer, and the NADPH regenerating system.

  • Pre-incubate the mixtures at 37°C for 5 minutes.

  • Initiate the reaction by adding 11-α-Hydroxy canrenone methyl ester (final concentration, e.g., 1 µM).

  • Incubate at 37°C with shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the parent compound and identify metabolites.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a basic pharmacokinetic study in rats.

Objective: To determine the key pharmacokinetic parameters of 11-α-Hydroxy canrenone methyl ester following oral administration.

Materials:

  • 11-α-Hydroxy canrenone methyl ester formulated for oral gavage

  • Sprague-Dawley rats

  • Blood collection supplies (e.g., capillary tubes, EDTA tubes)

  • Metabolic cages for urine and feces collection

Procedure:

  • Fast rats overnight before dosing.

  • Administer a single oral dose of 11-α-Hydroxy canrenone methyl ester.

  • Collect blood samples via tail vein or retro-orbital sinus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

  • Process blood to obtain plasma and store at -80°C until analysis.

  • House a separate group of rats in metabolic cages for 24-48 hours to collect urine and feces for excretion analysis.

  • Extract the drug and its metabolites from plasma, urine, and feces.

  • Analyze the samples by a validated LC-MS/MS method.[11][12]

  • Calculate pharmacokinetic parameters using appropriate software.

Visualizations

Predicted Metabolic Pathway

The following diagram illustrates the predicted primary metabolic pathway of 11-α-Hydroxy canrenone methyl ester.

Metabolic Pathway cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism A 11-α-Hydroxy canrenone methyl ester B 11-α-Hydroxy canrenoic acid A->B Esterases C 11-α-Hydroxy canrenone B->C Lactonization (Equilibrium) C->B D Further Hydroxylated and Reduced Metabolites C->D CYP450 enzymes (e.g., hydroxylation, reduction) E Glucuronide and Sulfate Conjugates D->E UGTs, SULTs

Caption: Predicted metabolic pathway of 11-α-Hydroxy canrenone methyl ester.

Experimental Workflow for In Vitro Metabolism

The diagram below outlines the workflow for an in vitro metabolism study.

Experimental Workflow cluster_workflow In Vitro Metabolism Workflow prep Prepare Incubation Mixture (Microsomes, Buffer, NADPH System) pre_incubate Pre-incubate at 37°C prep->pre_incubate initiate Add 11-α-Hydroxy canrenone methyl ester pre_incubate->initiate incubate Incubate at 37°C initiate->incubate quench Quench Reaction (Acetonitrile + Internal Standard) incubate->quench centrifuge Centrifuge quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze

References

In Vitro Efficacy and Metabolism of 11-A-Hydroxy Canrenone Methyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of potential in vitro studies for the characterization of 11-A-Hydroxy canrenone methyl ester, a key intermediate in the synthesis of the cardiovascular drug Eplerenone.[1][2][3] Due to a lack of direct published in vitro studies on this specific methyl ester, this document outlines a proposed research framework based on established methodologies for structurally related mineralocorticoid receptor (MR) antagonists, such as canrenone and eplerenone. This guide details experimental protocols for assessing biological activity, metabolic stability, and potential mechanisms of action, providing researchers with a robust starting point for future investigations. All quantitative data from related compound studies are summarized for comparative purposes, and key experimental workflows and signaling pathways are visualized.

Introduction

This compound is a synthetic steroid and a crucial intermediate in the chemical synthesis of Eplerenone, a selective aldosterone receptor antagonist.[1][2][3] Eplerenone is utilized in the management of hypertension and heart failure, primarily by blocking the binding of aldosterone to the mineralocorticoid receptor.[4] Understanding the in vitro pharmacological and metabolic profile of this compound is essential for optimizing its synthesis and for exploring any potential intrinsic biological activities. This guide will delve into the core in vitro assays necessary for a thorough preclinical evaluation.

Proposed In Vitro Studies and Methodologies

A comprehensive in vitro evaluation of this compound would involve assessing its interaction with the mineralocorticoid receptor, its effects on downstream cellular processes, and its metabolic fate.

Mineralocorticoid Receptor Binding and Activity Assays

The primary molecular target of canrenone and its derivatives is the mineralocorticoid receptor.[5] Therefore, initial in vitro studies should focus on quantifying the binding affinity and functional activity of this compound at the MR.

Objective: To determine the binding affinity (Ki) of this compound for the human mineralocorticoid receptor.

Experimental Protocol:

  • Receptor Preparation:

    • Culture cells expressing the human mineralocorticoid receptor (e.g., HEK293 or CHO cells).

    • Harvest the cells and homogenize them in an ice-cold buffer (e.g., Tris-HCl with protease inhibitors).

    • Perform differential centrifugation to isolate the membrane fraction containing the MR.

    • Resuspend the membrane pellet in a binding buffer.

  • Assay Procedure:

    • In a microplate, combine the cell membrane preparation with a fixed concentration of a radiolabeled MR ligand (e.g., [³H]-aldosterone).

    • Add increasing concentrations of unlabeled this compound (competitor).

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a known MR antagonist, like spironolactone).

    • Incubate the plate to allow binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioactivity.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) by non-linear regression.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Data Presentation:

CompoundReceptor SourceRadioligandIC50 (nM)Ki (nM)
Spironolactone (Reference)Human MR[³H]-aldosteroneData from literatureData from literature
Eplerenone (Reference)Human MR[³H]-aldosteroneData from literatureData from literature
This compoundHuman MR[³H]-aldosteroneExperimental ResultExperimental Result

Objective: To determine the functional antagonist activity of this compound on the mineralocorticoid receptor.

Experimental Protocol:

  • Cell Culture:

    • Use a mammalian cell line (e.g., HEK293T) stably or transiently co-transfected with an expression vector for the human mineralocorticoid receptor and a reporter plasmid containing a luciferase gene under the control of an MR-responsive promoter.

  • Treatment:

    • Plate the cells in a multi-well plate.

    • Treat the cells with a fixed, sub-maximal concentration of aldosterone to stimulate MR activity.

    • Concurrently, treat the cells with increasing concentrations of this compound.

    • Include control wells with aldosterone only (maximum stimulation) and vehicle only (basal activity).

  • Incubation:

    • Incubate the plate for 18-24 hours to allow for gene transcription and expression of the luciferase reporter.

  • Signal Detection:

    • Lyse the cells and add a luciferase substrate.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a control for cell viability (e.g., a co-transfected Renilla luciferase).

    • Calculate the percent inhibition of aldosterone-induced activity at each concentration of the test compound.

    • Determine the IC50 value from the concentration-response curve.

Data Presentation:

CompoundCell LineAgonistIC50 (nM)
Spironolactone (Reference)HEK293T-hMRAldosteroneData from literature
Eplerenone (Reference)HEK293T-hMRAldosteroneData from literature
This compoundHEK293T-hMRAldosteroneExperimental Result
In Vitro Metabolism Studies

Understanding the metabolic stability and the enzymes involved in the biotransformation of this compound is crucial for predicting its in vivo behavior.

Objective: To determine the in vitro metabolic stability of this compound in human liver microsomes.

Experimental Protocol:

  • Incubation:

    • Prepare an incubation mixture containing human liver microsomes, a NADPH-generating system, and a buffer.

    • Pre-warm the mixture to 37°C.

    • Initiate the reaction by adding this compound at a known concentration.

    • At various time points, quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Analysis:

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.

Data Presentation:

CompoundIn Vitro t½ (min)Intrinsic Clearance (µL/min/mg protein)
Canrenone (Reference)Data from literatureData from literature
Eplerenone (Reference)Data from literatureData from literature
This compoundExperimental ResultExperimental Result

Objective: To identify the major cytochrome P450 (CYP) isozymes responsible for the metabolism of this compound.

Experimental Protocol:

  • Incubation with Recombinant CYPs:

    • Incubate this compound with a panel of individual recombinant human CYP enzymes (e.g., CYP3A4, CYP2C9, CYP2D6, etc.) in the presence of a NADPH-generating system.

    • Measure the rate of disappearance of the parent compound.

  • Chemical Inhibition in Human Liver Microsomes:

    • Incubate this compound with human liver microsomes in the presence and absence of specific chemical inhibitors for major CYP isozymes.

    • Measure the formation of metabolites and compare the rates between inhibited and uninhibited reactions.

  • Sample Analysis:

    • Use a validated LC-MS/MS method to quantify the parent compound and its metabolites.

  • Data Analysis:

    • Determine the relative contribution of each CYP isozyme to the overall metabolism of the compound.

Visualization of Pathways and Workflows

Mineralocorticoid Receptor Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldosterone Aldosterone MR_HSP MR-HSP Complex Aldosterone->MR_HSP Binds Aldo_MR Aldosterone-MR Complex MR Mineralocorticoid Receptor (MR) HSP Heat Shock Proteins (HSP) MR_HSP->HSP Dissociation Aldo_MR_dimer Dimerized Aldosterone-MR Aldo_MR->Aldo_MR_dimer Translocation & Dimerization MRE Mineralocorticoid Response Element (MRE) Aldo_MR_dimer->MRE Binds Gene_Transcription Gene Transcription MRE->Gene_Transcription Initiates mRNA mRNA Gene_Transcription->mRNA Produces Protein Synthesis Protein Synthesis mRNA->Protein Synthesis Leads to G start Start: Plate MR-Reporter Cells treatment Treat with Aldosterone & This compound start->treatment incubation Incubate for 18-24 hours treatment->incubation lysis Lyse Cells incubation->lysis detection Add Luciferase Substrate & Measure Luminescence lysis->detection analysis Data Analysis: Calculate IC50 detection->analysis end End: Determine Antagonist Potency analysis->end G parent 11-A-Hydroxy Canrenone Methyl Ester hydrolysis Hydrolysis (Esterases) parent->hydrolysis hydroxylation Hydroxylation (CYPs) parent->hydroxylation reduction Reduction (Reductases) parent->reduction metabolite1 11-A-Hydroxy Canrenoic Acid hydrolysis->metabolite1 metabolite2 Hydroxylated Metabolites hydroxylation->metabolite2 metabolite3 Reduced Metabolites reduction->metabolite3

References

Preliminary Research Findings on 11-A-Hydroxy Canrenone Methyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-A-Hydroxy canrenone methyl ester is a steroidal compound that serves as a key intermediate in the synthesis of Eplerenone, a selective aldosterone antagonist used in the treatment of cardiovascular diseases such as hypertension and heart failure.[1][2] This technical guide provides a summary of the preliminary research findings on this compound, with a focus on its synthesis, physicochemical properties, and its role as a precursor to Eplerenone. While direct research into the biological activity of this intermediate is limited, its significance in the production of a clinically important therapeutic warrants a detailed examination of its chemistry and manufacturing processes.

Physicochemical Properties

This compound is a white to off-white solid.[3] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C24H32O6[4]
Molecular Weight 416.51 g/mol [4]
CAS Number 192704-56-6[4]
Melting Point 230-232 °C[4]
Boiling Point (Predicted) 604.5 ± 55.0 °C[3]
Density (Predicted) 1.27 ± 0.1 g/cm3 [3]
UV Maximum Absorption 244 nm[4]
Storage Temperature Room Temperature (Sealed in dry conditions)[3]

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that typically begins with the microbial hydroxylation of canrenone to form 11-alpha-hydroxy canrenone, which is then chemically converted to the final product.

Microbial Synthesis of 11-alpha-Hydroxy Canrenone

The initial and critical step in the synthesis of Eplerenone is the microbial 11α-hydroxylation of canrenone.[5] This biotransformation is commonly carried out using strains of Aspergillus ochraceus.[6]

Experimental Protocol: Microbial Hydroxylation

  • Strain and Culture: A suitable strain of Aspergillus ochraceus is cultured in a fermentation medium.

  • Substrate Preparation: Canrenone is dissolved in a mixture of propylene glycol and Tween 80 with heating to create a substrate solution.

  • Biotransformation: The substrate solution is added to the culture medium, and the fermentation is carried out. The Aspergillus ochraceus strain hydroxylates the canrenone at the 11α position.

  • Extraction and Purification: After fermentation, the mycelium is separated, and the 11-alpha-hydroxy canrenone is extracted and purified. Purification can be achieved using macroporous resin chromatography, with elution using a methanol/water gradient.[7] The final product purity can be assessed by High-Performance Liquid Chromatography (HPLC).[7]

Chemical Synthesis of this compound

The subsequent chemical steps involve the conversion of 11-alpha-hydroxy canrenone to this compound. A representative chemical synthesis protocol is detailed below.[4]

Experimental Protocol: Chemical Synthesis

  • Reaction Setup: 5g (12 mmol) of the starting material (referred to as 5a, a derivative of 11-alpha-hydroxy canrenone) is dissolved in 40 ml of dimethylformamide (DMF) and heated to 45°C under stirring.

  • Addition of Reagents: 2.9 ml (51 mmol) of acetic acid (AcOH) is added to the solution. After 30 minutes, 2.484 g (36 mmol) of sodium nitrite (NaNO2) is added slowly in batches.

  • Reaction Progression: After 1 hour, a solution of 2.9 ml (51 mmol) of AcOH in 3 ml of DMF is added dropwise. The reaction proceeds for 4 hours.

  • Quenching and Workup: The mixture is cooled to 0°C and quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO3). A solution of 54 ml (89 mmol) of sodium sulfite (Na2SO3) is then added. The mixture is warmed to room temperature and stirred overnight. The solvent is removed under vacuum to yield a powdered solid.

  • Esterification: The resulting solid is diluted with acetone and filtered. The filtrate is concentrated, and to this concentrate, 1.5 ml (24 mmol) of methyl iodide (MeI) and 5 g (36 mmol) of potassium carbonate (K2CO3) are added at 0°C. The mixture is warmed to room temperature and stirred overnight.

  • Purification: The reaction mixture is filtered, and the filter cake is washed with dichloromethane (DCM). The combined organic layers are concentrated. The residue is diluted with DCM and washed sequentially with 10% aqueous HCl, aqueous NaHCO3, and brine. The organic layer is then dried with sodium sulfate (Na2SO4), filtered, and concentrated to give the crude product.

  • Recrystallization: The crude product can be purified by recrystallization from a DCM/toluene mixture to yield colorless crystals of this compound (4g, 80% yield).[4]

Characterization Data

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques.

Analysis TypeResultsReference
¹H NMR (300 MHz, CDCl₃) δ 5.68 (s, 1H), 4.04 (dt, J = 10.23, 9.84, 3.98 Hz, 1H), 3.64 (s, 3H), 2.85-2.71 (m, 2H), 2.68-2.18 (m, 8H), 2.10 -1.57 (m, 9H), 1.49-1.40 (m, 2H), 1.35 (s, 3H), 1.00 (s, 3H)[4]
HR-MS (EI) m/z C24H32O6 (M+) calculated value 416.221, measured value 416.225[4]
Elemental Analysis Calculated (C24H32O6): C 69.21, H 7.74; Measured: C 68.32, H 7.72[4]

Visualizations

Synthesis Workflow

The following diagram illustrates the key stages in the synthesis of this compound.

Synthesis_Workflow Canrenone Canrenone Microbial_Hydroxylation Microbial 11α-Hydroxylation (Aspergillus ochraceus) Canrenone->Microbial_Hydroxylation Hydroxy_Canrenone 11-alpha-Hydroxy Canrenone Microbial_Hydroxylation->Hydroxy_Canrenone Chemical_Synthesis Chemical Synthesis (Multi-step) Hydroxy_Canrenone->Chemical_Synthesis Final_Product 11-A-Hydroxy Canrenone Methyl Ester Chemical_Synthesis->Final_Product Eplerenone_Synthesis Further Synthesis Final_Product->Eplerenone_Synthesis Eplerenone Eplerenone Eplerenone_Synthesis->Eplerenone

Caption: Synthesis workflow for this compound and its conversion to Eplerenone.

Biological Context: Eplerenone's Mechanism of Action

While specific signaling pathway data for this compound is not available, its role as a direct precursor to Eplerenone suggests that understanding Eplerenone's mechanism provides valuable context. Eplerenone is a selective mineralocorticoid receptor (MR) antagonist.[3][4] The diagram below illustrates the signaling pathway of aldosterone and the inhibitory action of Eplerenone.

Eplerenone_Mechanism cluster_cell Target Cell (e.g., Kidney, Heart) Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR binds Eplerenone Eplerenone Eplerenone->MR blocks Aldo_MR_Complex Aldosterone-MR Complex MR->Aldo_MR_Complex Nucleus Nucleus Aldo_MR_Complex->Nucleus translocates to Gene_Transcription Gene Transcription Nucleus->Gene_Transcription initiates Proteins Protein Synthesis (e.g., Na+ channels) Gene_Transcription->Proteins Cellular_Response Cellular Response (Na+ and water retention, K+ excretion) Proteins->Cellular_Response

References

An In-depth Technical Guide to 11-α-Hydroxy Canrenone Methyl Ester: A Key Intermediate in Eplerenone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-α-Hydroxy canrenone methyl ester is a steroidal compound that holds significant importance not for its direct biological activity, but as a crucial intermediate in the chemical and chemo-biological synthesis of Eplerenone.[1][2][3] Eplerenone is a selective aldosterone receptor antagonist used in the management of cardiovascular conditions such as hypertension and heart failure.[2] This technical guide provides a comprehensive review of the available literature on 11-α-hydroxy canrenone methyl ester, focusing on its chemical properties, synthesis, and its pivotal role in the production of Eplerenone. While extensive pharmacological data on the intermediate itself is limited, its structural characteristics and synthetic pathways are of great interest to medicinal chemists and professionals in drug development.

Chemical and Physical Properties

11-α-Hydroxy canrenone methyl ester, also known by synonyms such as 11α-Hydroxy Mexrenone, is a derivative of canrenone.[1] Its fundamental chemical and physical characteristics are summarized in the table below, compiled from various chemical data sources.

PropertyValueReference
CAS Number 192704-56-6[1][3]
Molecular Formula C24H32O6[3]
Molecular Weight 416.51 g/mol [3]
Appearance White to Off-White Solid[1]
Melting Point 230-232 °C[3]
Boiling Point (Predicted) 604.5 ± 55.0 °C[1]
Density (Predicted) 1.27 ± 0.1 g/cm³[1]
UV Maximum Absorption 244 nm[3]
Storage Temperature Room Temperature (Sealed in dry conditions)[1]

Synthesis of 11-α-Hydroxy Canrenone Methyl Ester

The synthesis of 11-α-hydroxy canrenone methyl ester is a multi-step process. A common pathway involves the microbial hydroxylation of canrenone to 11-α-hydroxycanrenone, which is then further processed. Detailed experimental protocols for the chemical synthesis steps are outlined below.

Experimental Protocol: Synthesis from 11-α-Hydroxycanrenone

This protocol describes a chemical synthesis route starting from a precursor to introduce the methyl ester group.

Materials and Reagents:

  • Starting material (referred to as 5a in the source)

  • Dimethylformamide (DMF)

  • Acetic Acid (AcOH)

  • Sodium Nitrite (NaNO2)

  • Saturated aqueous Sodium Bicarbonate (NaHCO3) solution

  • Sodium Sulfite (Na2SO3) solution

  • Acetone

  • Methyl Iodide (MeI)

  • Potassium Carbonate (K2CO3)

  • Dichloromethane (DCM)

  • Toluene

  • 10% aqueous Hydrochloric Acid (HCl)

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • Reaction Setup: Dissolve the starting material (5 g, 12 mmol) in DMF (40 ml) in a suitable reaction vessel with stirring. Heat the mixture to 45 °C.

  • Acidification and Nitrosation: Add AcOH (2.9 ml, 51 mmol) to the solution. After 30 minutes, add NaNO2 (2.484 g, 36 mmol) slowly in batches.

  • Further Reaction: After 1 hour, add a solution of AcOH (2.9 ml, 51 mmol) in DMF (3 ml) dropwise. Let the reaction proceed for 4 hours.

  • Quenching: Cool the reaction mixture to 0 °C and quench with a saturated aqueous NaHCO3 solution. Add Na2SO3 solution (54 ml, 89 mmol).

  • Overnight Reaction: Allow the mixture to warm to room temperature and stir overnight.

  • Solvent Removal: Remove all solvent under vacuum to obtain a powdered solid.

  • Extraction: Dilute the solid with acetone and filter. Wash the filter cake three times with acetone. Combine the organic layer and the filtrate and concentrate to about 100 ml.

  • Methylation: Cool the concentrate to 0 °C and add MeI (1.5 ml, 24 mmol) and K2CO3 (5 g, 36 mmol).

  • Overnight Reaction: Warm the mixture to room temperature and stir overnight.

  • Work-up: Filter the reaction mixture and wash the filter cake three times with DCM. Combine the organic layers.

  • Purification: Wash the combined organic layers sequentially with 10% aqueous HCl, saturated aqueous NaHCO3, and brine. Dry the organic layer with Na2SO4, filter, and concentrate under vacuum to get the crude product.

  • Recrystallization: Purify the crude product by recrystallization from DCM/toluene to yield colorless crystals of 11-α-hydroxy canrenone methyl ester. The reported yield for this process is 80%.

Characterization Data:
  • ¹H NMR (300 MHz, CDCl₃): δ 5.68 (s, 1H), 4.04 (dt, J = 10.23, 9.84, 3.98 Hz, 1H), 3.64 (s, 3H), 2.85-2.71 (m, 2H), 2.68-2.18 (m, 8H), 2.10 -1.57 (m, 9H), 1.49-1.40 (m, 2H), 1.35 (s, 3H), 1.00 (s, 3H).

  • HR-MS (EI) m/z: Calculated for C₂₄H₃₂O₆ (M⁺): 416.221, Found: 416.225.

  • Elemental Analysis: Calculated for C₂₄H₃₂O₆: C 69.21, H 7.74; Found: C 68.32, H 7.72.

Synthetic Pathway Visualization

The following diagrams illustrate the synthetic workflow for 11-α-hydroxy canrenone methyl ester and its subsequent conversion to Eplerenone.

G cluster_synthesis Synthesis of 11-α-Hydroxy Canrenone Methyl Ester Start Starting Material (5a) Step1 Dissolve in DMF, heat to 45°C Start->Step1 Step2 Add AcOH, then NaNO2 Step1->Step2 Step3 Add AcOH in DMF Step2->Step3 Step4 Quench with NaHCO3 and Na2SO3 Step3->Step4 Step5 Methylation with MeI and K2CO3 Step4->Step5 Product 11-α-Hydroxy Canrenone Methyl Ester Step5->Product

Caption: Chemical synthesis workflow for 11-α-Hydroxy Canrenone Methyl Ester.

G cluster_conversion Role as an Intermediate Intermediate 11-α-Hydroxy Canrenone Methyl Ester Transformation Further Chemical Transformations Intermediate->Transformation Final_Product Eplerenone Transformation->Final_Product

Caption: Conversion of the intermediate to the final drug, Eplerenone.

Biological Activity and Mechanism of Action

Direct and extensive studies on the biological activity and mechanism of action of 11-α-hydroxy canrenone methyl ester are not widely available in the public domain. Its primary significance lies in its role as a precursor to Eplerenone.[2] Eplerenone is a selective mineralocorticoid receptor antagonist. By blocking the binding of aldosterone, a key hormone in the renin-angiotensin-aldosterone system, Eplerenone leads to a reduction in sodium and water retention, which in turn helps to lower blood pressure. It is plausible that 11-α-hydroxy canrenone methyl ester possesses some affinity for the mineralocorticoid receptor due to its structural similarity to other known antagonists, but this has not been quantitatively established in the reviewed literature.

Conclusion

11-α-Hydroxy canrenone methyl ester is a well-characterized chemical intermediate with a defined synthetic pathway. While it lacks extensive characterization of its own biological activity, its role in the synthesis of the cardiovascular drug Eplerenone is of paramount importance. The detailed synthetic protocols and chemical properties provided in this guide offer valuable information for researchers and professionals involved in the synthesis and development of steroidal drugs. Future research could explore the potential for direct biological activity of this intermediate, which may unveil new pharmacological insights.

References

An In-depth Technical Guide to the Structural Elucidation of 11-α-Hydroxy canrenone methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the structural elucidation of 11-α-Hydroxy canrenone methyl ester, a key intermediate in the synthesis of the cardiovascular drug Eplerenone.[1][2] This document outlines the analytical data and methodologies used to confirm the chemical structure of this complex steroidal molecule.

Compound Identity and Physical Properties

11-α-Hydroxy canrenone methyl ester is a synthetic steroid derivative with the molecular formula C₂₄H₃₂O₆.[3][4] Its structure is characterized by a pregnane core skeleton, featuring an α-hydroxyl group at the C-11 position, a methyl ester at C-7, and a spironolactone-like γ-lactone ring.

Table 1: Physicochemical Properties of 11-α-Hydroxy canrenone methyl ester

PropertyValueReference
Molecular Formula C₂₄H₃₂O₆[3][4]
Molecular Weight 416.51 g/mol [3]
CAS Number 192704-56-6[1][3][4]
Melting Point 230-232 °C[1][3]
Appearance White to Off-White Solid[1]
UV Maximum Absorption 244 nm[1][3]

Spectroscopic and Spectrometric Data

The structural confirmation of 11-α-Hydroxy canrenone methyl ester relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides crucial information about the proton environment within the molecule. The data presented below was acquired at 300 MHz in deuterated chloroform (CDCl₃).

Table 2: ¹H NMR Data for 11-α-Hydroxy canrenone methyl ester (300 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationProposed Assignment
5.68s-1HH-4
4.04dt10.23, 9.84, 3.981HH-11β
3.64s-3H-OCH₃ (Methyl Ester)
2.85-2.71m-2HSteroidal backbone
2.68-2.18m-8HSteroidal backbone
2.10-1.57m-9HSteroidal backbone
1.49-1.40m-2HSteroidal backbone
1.35s-3HC-18 or C-19 Methyl
1.00s-3HC-18 or C-19 Methyl

Note: The data presented is based on information from chemical suppliers.[1][3] Detailed peak assignments would require further analysis with 2D NMR techniques such as COSY, HSQC, and HMBC which are not publicly available for this specific molecule.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-MS) with electron ionization (EI) confirms the elemental composition of the molecule.

Table 3: High-Resolution Mass Spectrometry Data for 11-α-Hydroxy canrenone methyl ester

ParameterValue
Ionization Mode EI
Molecular Ion [M]⁺
Calculated m/z 416.221
Measured m/z 416.225

The close correlation between the calculated and measured mass-to-charge ratio provides strong evidence for the molecular formula C₂₄H₃₂O₆.[1][3]

Elemental Analysis

Elemental analysis provides the percentage composition of elements in the compound, further verifying the molecular formula.

Table 4: Elemental Analysis Data for 11-α-Hydroxy canrenone methyl ester

ElementCalculated (%)Measured (%)
Carbon (C) 69.2168.32
Hydrogen (H) 7.747.72

The measured values are in close agreement with the calculated percentages for the proposed molecular formula.[1][3]

Experimental Protocols

Detailed experimental protocols for the key analytical techniques are provided below. These are generalized procedures for steroidal compounds and should be adapted as necessary.

Synthesis of 11-α-Hydroxy canrenone methyl ester

A reported synthesis involves the reaction of Pregn-4-ene-7,21-dicarboxylic acid, 11,17-dihydroxy-3-oxo-, γ-lactone, (7α,11α,17α)- with iodomethane.[3] The crude product can be purified by recrystallization from a dichloromethane/toluene solvent system.[1][3]

NMR Spectroscopy
  • Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: A 300 MHz (or higher field) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on concentration.

  • Data Processing: The free induction decay (FID) is processed with an exponential window function (line broadening of 0.3 Hz), followed by Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry
  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

  • Instrumentation: A high-resolution mass spectrometer with an electron ionization (EI) source.

  • Acquisition Parameters:

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 50-600.

    • Resolution: >10,000.

  • Data Analysis: The exact mass of the molecular ion peak is determined and compared to the calculated mass for the proposed formula using software.

Visualizations

The following diagrams illustrate the workflow for structural elucidation and the key structural features correlated with the spectroscopic data.

G Workflow for Structural Elucidation cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_elucidation Structure Confirmation synthesis Synthesis purification Recrystallization synthesis->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr ms Mass Spectrometry (HR-MS) purification->ms elemental Elemental Analysis purification->elemental data_interpretation Data Interpretation nmr->data_interpretation ms->data_interpretation elemental->data_interpretation structure_confirmation Final Structure Confirmation data_interpretation->structure_confirmation

Caption: Overall workflow for the synthesis, purification, and structural elucidation of 11-α-Hydroxy canrenone methyl ester.

G Key Structural Correlations cluster_data Spectroscopic Evidence structure 11-α-Hydroxy canrenone methyl ester C-4 Olefinic Proton C-11 Hydroxyl Proton Methyl Ester Protons C-18/C-19 Methyl Protons Molecular Formula: C24H32O6 h1_nmr 1H NMR: δ 5.68 (s, 1H) structure:f0->h1_nmr h11_nmr 1H NMR: δ 4.04 (dt, 1H) structure:f1->h11_nmr me_nmr 1H NMR: δ 3.64 (s, 3H) structure:f2->me_nmr ch3_nmr 1H NMR: δ 1.35 (s, 3H), 1.00 (s, 3H) structure:f3->ch3_nmr ms HR-MS: m/z 416.225 structure:f4->ms

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 11-α-Hydroxy Canrenone Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the laboratory synthesis of 11-α-Hydroxy canrenone methyl ester, an important intermediate in the synthesis of pharmaceutical compounds such as eplerenone.[1][2] The following sections outline the chemical synthesis pathway, provide a detailed experimental protocol, and summarize key quantitative data.

Overview of Synthesis Strategy

The primary method for the laboratory synthesis of 11-α-Hydroxy canrenone methyl ester involves a multi-step chemical process starting from Pregn-4-ene-7,21-dicarboxylic acid, 11,17-dihydroxy-3-oxo-, γ-lactone, (7α,11α,17α)-. The synthesis proceeds through the formation of an intermediate followed by methylation to yield the final product. An alternative and notable route for the synthesis of the precursor 11α-hydroxycanrenone involves the microbial transformation of canrenone, often utilizing microorganisms such as Aspergillus ochraceus.[1][2] This biotransformation is a critical step in the industrial production of eplerenone.[1][2][3]

Chemical Synthesis Workflow

The following diagram illustrates the general workflow for the chemical synthesis of 11-α-Hydroxy canrenone methyl ester.

G A Starting Material: Pregn-4-ene-7,21-dicarboxylic acid, 11,17-dihydroxy-3-oxo-, γ-lactone B Reaction with NaNO2 and AcOH in DMF A->B Step 1: Nitrosation C Quenching and Work-up B->C Step 2: Reaction Termination D Methylation with MeI and K2CO3 C->D Step 3: Esterification E Purification by Recrystallization D->E Step 4: Isolation F Final Product: 11-α-Hydroxy canrenone methyl ester E->F Final Step

Caption: Chemical synthesis workflow for 11-α-Hydroxy canrenone methyl ester.

Experimental Protocol: Chemical Synthesis

This protocol is adapted from established laboratory procedures.[4][5]

Materials:

  • Pregn-4-ene-7,21-dicarboxylic acid, 11,17-dihydroxy-3-oxo-, γ-lactone, (7α,11α,17α)- (Starting material)

  • Dimethylformamide (DMF)

  • Acetic acid (AcOH)

  • Sodium nitrite (NaNO₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Sodium sulfite (Na₂SO₃) solution

  • Acetone

  • Methyl iodide (MeI)

  • Potassium carbonate (K₂CO₃)

  • Dichloromethane (DCM)

  • Toluene

  • Dilute hydrochloric acid (10% w/w)

  • Saturated sodium thiosulfate solution

  • Saturated brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 5 g (12 mmol) of the starting material in 40 ml of DMF under constant stirring. Heat the solution to 45°C.

  • Addition of Reagents: Add 2.9 ml (51 mmol) of acetic acid to the solution. After 30 minutes, slowly add 2.484 g (36 mmol) of sodium nitrite in batches.

  • Reaction Progression: After 1 hour of reaction, add a solution of 2.9 ml (51 mmol) of acetic acid in 3 ml of DMF dropwise. Let the reaction proceed for 4 hours.

  • Quenching: Cool the reaction mixture to 0°C and quench with a saturated aqueous solution of NaHCO₃. Subsequently, add 54 ml (89 mmol) of Na₂SO₃ solution.

  • Overnight Stirring: Allow the mixture to warm to room temperature and stir overnight.

  • Solvent Removal and Extraction: Remove all solvent under vacuum to obtain a powdered solid. Dilute the solid with acetone and filter. Wash the filter cake three times with acetone. Combine the organic layer with the filtrate and concentrate to approximately 100 ml.

  • Methylation: Cool the concentrated solution to 0°C and add 1.5 ml (24 mmol) of methyl iodide and 5 g (36 mmol) of potassium carbonate. Allow the mixture to warm to room temperature and stir overnight.

  • Filtration and Solvent Removal: Filter the reaction mixture to remove potassium carbonate and wash the filter cake three times with DCM. Combine the organic layers and remove all solvents under vacuum.

  • Purification: Dissolve the crude product in 250 ml of dichloromethane. Wash the solution sequentially with dilute hydrochloric acid (10% w/w), saturated NaHCO₃ solution, saturated sodium thiosulfate solution, and saturated brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude compound.

  • Recrystallization: Purify the crude product by recrystallization from a dichloromethane/toluene mixture to yield colorless transparent crystals of 11-α-Hydroxy canrenone methyl ester.[4][5]

Quantitative Data Summary

The following table summarizes the key quantitative data from the described synthesis protocol.[4][5]

ParameterValue
Yield 80%
Melting Point 230-232 °C
Molecular Formula C₂₄H₃₂O₆
Molecular Weight 416.51 g/mol
¹H NMR (300 MHz, CDCl₃) δ 5.68 (s, 1H), 4.04 (dt, 1H), 3.64 (s, 3H), 2.85-1.40 (m, 21H), 1.35 (s, 3H), 1.00 (s, 3H)
HR-MS (EI) m/z Calculated: 416.221, Measured: 416.225
Elemental Analysis Calculated: C 69.21%, H 7.74%; Measured: C 68.32%, H 7.72%
UV Max Absorption 244 nm

Signaling Pathway and Biological Context

11-α-hydroxycanrenone is a key intermediate in the synthesis of eplerenone, a selective mineralocorticoid receptor antagonist.[1][2] Canrenone itself, a major metabolite of spironolactone, and its derivatives interact with cytochrome P450 enzymes, specifically CYP11B1 and CYP11B2, which are involved in the final steps of glucocorticoid and mineralocorticoid biosynthesis.[6] The 11α-hydroxylation of canrenone is a crucial modification that can alter the biological activity and specificity of the resulting steroid.[2] Microbial biotransformation is an efficient method to achieve this specific hydroxylation.[1][2]

The diagram below illustrates the relationship between canrenone, its hydroxylation, and its role as a precursor.

G cluster_0 Biosynthesis & Metabolism cluster_1 Synthetic Pathway Spironolactone Spironolactone Canrenone Canrenone Spironolactone->Canrenone Metabolism CYP11B CYP11B1 / CYP11B2 Canrenone->CYP11B Substrate Hydroxylated_Metabolites Hydroxylated Metabolites CYP11B->Hydroxylated_Metabolites Hydroxylation Canrenone_syn Canrenone Microbial_Transformation Microbial Transformation (e.g., A. ochraceus) Canrenone_syn->Microbial_Transformation Hydroxy_Canrenone 11-α-Hydroxycanrenone Microbial_Transformation->Hydroxy_Canrenone Eplerenone Eplerenone Hydroxy_Canrenone->Eplerenone Further Synthesis Hydroxy_Canrenone_Me_Ester 11-α-Hydroxy canrenone methyl ester Hydroxy_Canrenone->Hydroxy_Canrenone_Me_Ester Esterification

Caption: Relationship between canrenone metabolism and its synthetic utility.

References

Standard Experimental Protocols for 11-A-Hydroxy Canrenone Methyl Ester: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of standard experimental protocols applicable to the characterization of 11-A-Hydroxy Canrenone Methyl Ester. While primarily recognized as a key intermediate in the synthesis of the cardiovascular drug Eplerenone, its structural similarity to other bioactive steroids suggests potential biological activities that warrant investigation.[1] The protocols detailed herein are foundational methods for assessing the activity of compounds targeting the mineralocorticoid receptor pathway.

Chemical and Physical Properties

A solid understanding of the compound's basic properties is crucial before commencing any biological assays.

PropertyValueReference
Molecular Formula C₂₄H₃₂O₆[2]
Molecular Weight ~416.51 g/mol [2][3]
Appearance White to Off-White Solid[4]
CAS Number 192704-56-6[2][5]

In Vitro Experimental Protocols

The following protocols are designed to assess the interaction and effect of this compound on its putative target, the mineralocorticoid receptor (MR).

Mineralocorticoid Receptor (MR) Binding Assay

Objective: To determine the binding affinity of this compound to the mineralocorticoid receptor. This is a fundamental assay to establish if the compound directly interacts with the intended target.

Methodology: Radioligand Binding Assay

  • Receptor Preparation:

    • Utilize cells engineered to express the human mineralocorticoid receptor (e.g., HEK293 or CHO cells).

    • Harvest the cells and homogenize them in an ice-cold buffer (e.g., Tris-HCl) containing protease inhibitors.

    • Perform differential centrifugation to isolate the cell membrane fraction containing the receptor.

  • Assay Procedure:

    • In a multi-well plate, combine the prepared cell membranes, a radiolabeled ligand for the MR (e.g., [³H]-aldosterone), and varying concentrations of this compound.

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of an unlabeled MR ligand).

    • Incubate the plate to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the concentration of this compound.

    • Determine the IC₅₀ (half-maximal inhibitory concentration) and subsequently the Ki (inhibition constant) to quantify the binding affinity.

Experimental Workflow for Radioligand Binding Assay

G cluster_prep Receptor Preparation cluster_assay Assay Procedure cluster_detect Separation & Detection cluster_analysis Data Analysis prep1 Culture MR-expressing cells prep2 Homogenize cells prep1->prep2 prep3 Isolate cell membranes prep2->prep3 assay1 Combine membranes, radioligand, and test compound prep3->assay1 assay2 Incubate to equilibrium assay1->assay2 detect1 Filter to separate bound/free ligand assay2->detect1 detect2 Wash filters detect1->detect2 detect3 Measure radioactivity detect2->detect3 analysis1 Calculate specific binding detect3->analysis1 analysis2 Plot binding curve analysis1->analysis2 analysis3 Determine IC50 and Ki analysis2->analysis3

A flowchart of the radioligand binding assay workflow.

Mineralocorticoid Receptor Functional Assay

Objective: To assess whether the binding of this compound to the MR results in a functional response, either as an agonist (activator) or an antagonist (inhibitor).

Methodology: Reporter Gene Assay

  • Cell Preparation:

    • Use a cell line (e.g., HEK293T) co-transfected with two plasmids: one expressing the full-length human MR and another containing a luciferase reporter gene under the control of an MR-responsive promoter.

    • Plate the cells in a multi-well format and allow them to adhere.

  • Agonist Mode Assay:

    • Treat the cells with varying concentrations of this compound.

    • Include a positive control (e.g., aldosterone) and a vehicle control.

  • Antagonist Mode Assay:

    • Treat the cells with a fixed, sub-maximal concentration of aldosterone in the presence of varying concentrations of this compound.

  • Incubation and Lysis:

    • Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for gene transcription and protein expression.

    • Lyse the cells to release the luciferase enzyme.

  • Signal Detection:

    • Add a luciferase substrate to the cell lysate.

    • Measure the resulting luminescence using a luminometer.

  • Data Analysis:

    • Agonist Mode: Plot luminescence against the concentration of the test compound to determine the EC₅₀ (half-maximal effective concentration).

    • Antagonist Mode: Plot the inhibition of the aldosterone-induced signal against the concentration of the test compound to determine the IC₅₀.

In Vivo Experimental Protocols

Should in vitro data suggest significant activity, the following in vivo protocols can be adapted to evaluate the physiological effects of this compound.

Pharmacokinetic (PK) Analysis

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in a living organism.

Methodology: Rodent PK Study

  • Animal Model:

    • Use a standard rodent model, such as Sprague-Dawley rats.

  • Compound Administration:

    • Administer a single dose of this compound via the intended clinical route (e.g., oral gavage) and intravenously to different groups of animals to determine oral bioavailability.

  • Sample Collection:

    • Collect blood samples at various time points post-administration.

    • Collect urine and feces over a defined period to assess excretion pathways.

  • Sample Analysis:

    • Process blood samples to obtain plasma.

    • Use a validated analytical method, such as LC-MS/MS, to quantify the concentration of the parent compound and any potential metabolites in plasma, urine, and feces.

  • Data Analysis:

    • Calculate key pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), half-life (t₁/₂), and oral bioavailability (F%).

Conceptual Workflow for Pharmacokinetic Analysis

G admin Administer Compound (Oral & IV) sample Collect Blood, Urine, Feces at Timed Intervals admin->sample process Process Samples (e.g., Plasma Separation) sample->process quantify Quantify Compound (LC-MS/MS) process->quantify analyze Calculate PK Parameters (Cmax, Tmax, AUC, t1/2, F%) quantify->analyze

A simplified workflow for a typical pharmacokinetic study.

Pharmacodynamic (PD) / Efficacy Model

Objective: To evaluate the physiological effect of this compound in a disease-relevant animal model. Given its potential as an MR antagonist, a model of hypertension or heart failure would be appropriate.

Methodology: Spontaneously Hypertensive Rat (SHR) Model

  • Animal Model:

    • Use spontaneously hypertensive rats (SHRs), a common model for essential hypertension.

  • Treatment Protocol:

    • Administer this compound daily for a specified duration (e.g., 2-4 weeks).

    • Include a vehicle control group and a positive control group (e.g., Eplerenone).

  • Efficacy Endpoints:

    • Measure systolic and diastolic blood pressure regularly using a non-invasive tail-cuff method.

    • At the end of the study, collect blood samples to measure biomarkers such as plasma renin and aldosterone levels.

    • Collect heart and kidney tissues for histological analysis to assess for organ damage or fibrosis.

  • Data Analysis:

    • Compare the changes in blood pressure and biomarker levels between the treatment, vehicle, and positive control groups using appropriate statistical methods (e.g., ANOVA).

Signaling Pathway

This compound, as a potential mineralocorticoid receptor antagonist, would be expected to interfere with the canonical aldosterone signaling pathway.

Mineralocorticoid Receptor Signaling Pathway

G cluster_cell Target Cell cluster_nucleus Nucleus Aldo Aldosterone MR_c MR Aldo->MR_c Binds MR_HSP MR-HSP Complex MR_n MR MR_c->MR_n Translocation HSP HSP90 MR_HSP->MR_c Dissociation MRE MRE MR_n->MRE Binds Transcription Gene Transcription MRE->Transcription Initiates Test_Compound 11-A-Hydroxy Canrenone Methyl Ester Test_Compound->MR_c Potential Antagonism

Aldosterone binds to the cytosolic MR, leading to gene transcription. This compound is hypothesized to block this binding.

Disclaimer: The experimental protocols described are standard methodologies and should be adapted and optimized based on specific research objectives and available resources. Due to the limited publicly available data on the biological activity of this compound, these protocols serve as a foundational guide for its potential investigation.

References

Application Notes and Protocols for the Analytical Detection of 11-α-Hydroxy Canrenone Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-α-Hydroxy canrenone methyl ester is a derivative of canrenone, a primary active metabolite of the potassium-sparing diuretic spironolactone. Canrenone and its metabolites are of significant interest in pharmacology due to their mineralocorticoid receptor antagonist activity. The 11-α-hydroxylated form is a key intermediate in the synthesis of the antihypertensive drug eplerenone. The methyl ester of this compound may be encountered during synthesis, as a metabolic product, or as a new chemical entity in drug discovery programs. Accurate and sensitive analytical methods are therefore crucial for its detection and quantification in various matrices.

Metabolic Pathway of Canrenone

Spironolactone is extensively metabolized in the liver, with canrenone being one of its major metabolites. Canrenone itself undergoes further biotransformation, including hydroxylation at various positions. The formation of 11-α-hydroxy canrenone is a key step in the synthesis of eplerenone and can be achieved via microbial transformation. In humans, canrenone can be metabolized by cytochrome P450 enzymes, such as CYP11B1 and CYP11B2, leading to hydroxylated products like 11β-hydroxy-canrenone and 18-hydroxy-canrenone.[1] The esterification to form the methyl ester is not a commonly reported metabolic step in vivo but can be a crucial step in synthetic chemistry.

Canrenone_Metabolic_Pathway Spironolactone Spironolactone Canrenone Canrenone Spironolactone->Canrenone Metabolism (in vivo) Metabolite_11a_OH 11-α-Hydroxy Canrenone Canrenone->Metabolite_11a_OH Microbial Transformation Metabolite_11b_OH 11-β-Hydroxy Canrenone Canrenone->Metabolite_11b_OH CYP11B1/B2 Metabolite_18_OH 18-Hydroxy Canrenone Canrenone->Metabolite_18_OH CYP11B1/B2 Methyl_Ester 11-α-Hydroxy Canrenone Methyl Ester Metabolite_11a_OH->Methyl_Ester Synthetic Esterification

Figure 1. Simplified metabolic and synthetic pathway of canrenone derivatives.

Analytical Methods

The following sections detail analytical methodologies for the detection of 11-α-hydroxy canrenone and provide a proposed adaptation for 11-α-hydroxy canrenone methyl ester.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UVD)

This method is adapted from a validated procedure for the simultaneous quantification of canrenone and 11-α-hydroxy canrenone.[1][2][3][4][5][6]

Principle: Reverse-phase HPLC separates the analyte from other components in the sample matrix. The analyte is then detected by its absorbance of UV light at a specific wavelength. Quantification is achieved by comparing the peak area of the analyte to that of a known standard.

Experimental Protocol:

  • Sample Preparation (from microbial transformation fluid):

    • Filter the microbial transformed broth to separate the mycelia and filtrate.

    • Extract both fractions three times with an equal volume of ethyl acetate.

    • Collect and concentrate the organic phases to dryness.

    • Redissolve the residue in a known volume of methanol for HPLC analysis.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: ZORBAX Eclipse XDB-C18 (150 mm × 4.6 mm, 5 µm) or equivalent.[1][2][3][4][5][6]

    • Mobile Phase: Gradient elution with water and methanol.

    • Detection Wavelength: 280 nm.[1][2][3][4][5][6]

    • Column Temperature: 30°C.[1][2][3][4][5][6]

    • Flow Rate: 0.8 mL/min.[1][2][3][4][5][6]

    • Injection Volume: 5 µL.[1][2][3][4][5][6]

Quantitative Data (for 11-α-Hydroxy Canrenone):

ParameterValueReference
Linearity (r²)≥ 0.9910[1][2][3][4][5][6]
Average Recovery94.93% (RSD 1.21%)[1][2][3][4][5][6]
Precision (RSD)≤ 1.31%[1][2][3][4][5][6]
Limit of Detection (LOD)0.1 - 0.12 mg/L[1][2][3][4][5][6]
Limit of Quantification (LOQ)0.5 - 0.67 mg/L[1][2][3][4][5][6]

Adaptation for 11-α-Hydroxy Canrenone Methyl Ester: The methyl ester is expected to be more non-polar than the parent compound. Therefore, it will likely have a longer retention time under the same reverse-phase HPLC conditions. The UV absorption maximum is expected to be similar, as the chromophore is retained. The protocol would require validation for the methyl ester, including determination of its specific retention time, linearity, LOD, LOQ, precision, and accuracy.

Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

This method offers higher selectivity and sensitivity and is based on a published procedure for 11-α-hydroxy canrenone.[1][2][3][4][5][6]

Principle: LC separates the analyte from the sample matrix. The eluent is then introduced into a mass spectrometer, where the analyte is ionized, and its mass-to-charge ratio (m/z) is measured. This provides a highly specific detection method.

Experimental Protocol:

  • Sample Preparation: Same as for the HPLC-UVD method.

  • Instrumentation and Conditions:

    • LC-MS System: An ion trap mass spectrometer or equivalent.

    • Column: ZORBAX Eclipse XDB-C18 (150 mm × 4.6 mm, 5 µm).[1][2][3][4][5][6]

    • Mobile Phase: Gradient elution with methanol and water.

    • Flow Rate: 0.8 mL/min.[1][2][3][4][5][6]

    • Injection Volume: 5 µL.[1][2][3][4][5][6]

  • Mass Spectrometry Conditions (for 11-α-Hydroxy Canrenone):

    • Sheath Gas Flow Rate: 35 arb.[1][2][3][4][5][6]

    • Auxiliary Gas Flow Rate: 5 arb.[1][2][3][4][5][6]

    • Sweep Gas Flow Rate: 0 arb.[1][2][3][4][5][6]

    • Capillary Temperature: 300°C.[1][2][3][4][5][6]

    • Capillary Voltage: 30.00 V.[1][2][3][4][5][6]

    • Tube Lens: 100.00 V.[1][2][3][4][5][6]

Adaptation for 11-α-Hydroxy Canrenone Methyl Ester: The molecular weight of 11-α-hydroxy canrenone methyl ester is approximately 370.49 g/mol . The expected m/z for the protonated molecule [M+H]⁺ would be around 371.5. The mass spectrometer would need to be programmed to monitor for this specific m/z. Fragmentation patterns would also need to be determined for confirmation and potential use in tandem MS (MS/MS) for even higher specificity. The chromatographic conditions may need slight adjustments to optimize the separation and peak shape for the methyl ester. Full validation of the method would be required.

Analytical Workflow

The general workflow for the analysis of 11-α-hydroxy canrenone methyl ester in a research or development setting is outlined below.

Analytical_Workflow Sample Sample Collection (e.g., reaction mixture, biological matrix) Preparation Sample Preparation (Extraction, Concentration, Reconstitution) Sample->Preparation Analysis LC-MS or HPLC-UVD Analysis Preparation->Analysis Data_Acquisition Data Acquisition (Chromatogram, Mass Spectrum) Analysis->Data_Acquisition Data_Processing Data Processing (Peak Integration, Quantification) Data_Acquisition->Data_Processing Reporting Reporting (Concentration, Purity, etc.) Data_Processing->Reporting

References

Application of 11-A-Hydroxy Canrenone Methyl Ester in Cell Culture Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-A-Hydroxy canrenone methyl ester is a steroidal compound recognized primarily as a key intermediate in the synthesis of Eplerenone, a selective mineralocorticoid receptor (MR) antagonist.[1] Structurally related to canrenone and spironolactone, it is anticipated to exhibit activity as an MR antagonist. The mineralocorticoid receptor, a ligand-activated transcription factor, plays a crucial role in regulating blood pressure and electrolyte balance.[1][2] Dysregulation of the MR signaling pathway is implicated in various cardiovascular diseases, including hypertension and heart failure.

This document provides detailed application notes and protocols for the proposed use of this compound in cell culture assays to characterize its potential as a mineralocorticoid receptor antagonist. The methodologies are based on established protocols for related compounds like spironolactone, eplerenone, and canrenone, due to the limited availability of direct experimental data for this compound itself.

Mechanism of Action: Mineralocorticoid Receptor Antagonism

Aldosterone, the primary endogenous ligand for the MR, binds to the receptor in the cytoplasm. This binding event triggers a conformational change, leading to the dissociation of heat shock proteins, dimerization, and translocation of the receptor-ligand complex into the nucleus. Inside the nucleus, the complex binds to hormone response elements (HREs) on the DNA, modulating the transcription of target genes that regulate sodium and potassium transport, and contributing to physiological and pathophysiological processes in various tissues, including the kidney, heart, and blood vessels.[2][3]

Mineralocorticoid receptor antagonists competitively bind to the MR, thereby preventing aldosterone from binding and activating the receptor. This blockade inhibits the downstream signaling cascade, making MR antagonists valuable therapeutic agents for conditions associated with excessive aldosterone action.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldosterone Aldosterone MR_HSP MR-HSP Complex Aldosterone->MR_HSP Binds MR_Aldo MR-Aldosterone Complex MR_HSP->MR_Aldo Activation MR_Antagonist Inactive MR- Antagonist Complex MR_HSP->MR_Antagonist MR_Aldo_dimer Dimerized MR- Aldosterone Complex MR_Aldo->MR_Aldo_dimer Translocation & Dimerization Antagonist 11-A-Hydroxy canrenone methyl ester Antagonist->MR_HSP Competitively Binds MR_Antagonist->MR_Aldo_dimer Blocks Translocation HRE Hormone Response Element (DNA) MR_Aldo_dimer->HRE Binds Gene_Transcription Target Gene Transcription HRE->Gene_Transcription Initiates

Figure 1: Proposed mechanism of action for this compound as an MR antagonist.

Quantitative Data Summary

The following table summarizes the reported in vitro activities of the well-characterized MR antagonists spironolactone and eplerenone. These values provide a benchmark for evaluating the potential potency and selectivity of this compound.

CompoundAssay TypeCell LineIC50 ValueReference
SpironolactoneMR TransactivationCHO-K124.2 nM[1]
EplerenoneMR TransactivationCHO-K1990 nM[1]
SpironolactoneMR TransactivationU2-OS340 nM[4]
EplerenoneMR TransactivationU2-OS280 nM[4]
EsaxerenoneMR Transactivation-3.7 nM[5]
FinerenoneMR TransactivationCHO-K118 nM[6]
SpironolactoneAndrogen Receptor Binding-77 nM[7]

Experimental Protocols

Protocol 1: Mineralocorticoid Receptor (MR) Transactivation Assay

This assay is a cell-based method to functionally quantify the ability of a compound to inhibit aldosterone-induced gene transcription mediated by the mineralocorticoid receptor.

cluster_workflow MR Transactivation Assay Workflow P1 Seed HEK293 cells stably expressing MR and a luciferase reporter gene P2 Incubate for 24 hours P1->P2 P3 Treat cells with varying concentrations of 11-A-Hydroxy canrenone methyl ester + a fixed concentration of aldosterone P2->P3 P4 Incubate for 16-24 hours P3->P4 P5 Lyse cells and add luciferase substrate P4->P5 P6 Measure luminescence P5->P6 P7 Data Analysis: Calculate IC50 P6->P7

Figure 2: Workflow for the MR transactivation assay.

Materials:

  • HEK293 cell line stably expressing human mineralocorticoid receptor (MSR) and a luciferase reporter gene under the control of a hormone response element (e.g., MRE Leeporter™ Luciferase Reporter HEK293 Cell Line).

  • DMEM with high glucose, supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin.

  • Assay Medium: Phenol red-free DMEM with charcoal-stripped FBS.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Aldosterone stock solution (e.g., 1 mM in ethanol).

  • 96-well white, clear-bottom tissue culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding:

    • Harvest and count the HEK293-MSR-luciferase reporter cells.

    • Seed the cells in a 96-well white, clear-bottom plate at a density of 5 x 10⁴ cells/well in 100 µL of growth medium.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

  • Compound Preparation and Treatment:

    • Prepare serial dilutions of this compound in assay medium. A typical concentration range to test would be from 10⁻¹¹ M to 10⁻⁵ M.

    • Prepare a solution of aldosterone in assay medium at a concentration that elicits a submaximal response (e.g., EC₈₀, typically around 0.1 nM).

    • Carefully remove the growth medium from the cells and replace it with 90 µL of the aldosterone solution.

    • Add 10 µL of the serially diluted this compound to the respective wells. Include vehicle control (DMSO) and aldosterone-only control wells.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 16-24 hours.

  • Luminescence Measurement:

    • Equilibrate the plate to room temperature for 10-15 minutes.

    • Prepare the luciferase assay reagent according to the manufacturer's instructions.

    • Add the luciferase assay reagent to each well (typically 50-100 µL).

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the luminescence readings to the control wells.

    • Plot the normalized luminescence against the logarithm of the concentration of this compound.

    • Calculate the IC₅₀ value using a non-linear regression curve fit (e.g., sigmoidal dose-response).

Protocol 2: Downstream Target Gene Expression Analysis by qRT-PCR

This protocol measures the effect of this compound on the expression of aldosterone-regulated genes in a relevant cell line, such as human umbilical vein endothelial cells (HUVECs) or vascular smooth muscle cells (VSMCs).

Materials:

  • HUVECs or VSMCs.

  • Appropriate cell culture medium (e.g., EGM-2 for HUVECs, DMEM for VSMCs).

  • This compound stock solution (10 mM in DMSO).

  • Aldosterone stock solution (1 mM in ethanol).

  • 6-well tissue culture plates.

  • RNA extraction kit.

  • cDNA synthesis kit.

  • qPCR master mix.

  • Primers for target genes (e.g., SCNN1A, SGK1) and a housekeeping gene (e.g., GAPDH, ACTB).

  • Real-time PCR instrument.

Procedure:

  • Cell Culture and Treatment:

    • Seed HUVECs or VSMCs in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 24 hours prior to treatment.

    • Pre-treat the cells with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) or vehicle (DMSO) for 1 hour.

    • Stimulate the cells with aldosterone (e.g., 10⁻⁷ M) for a specified time (e.g., 4-24 hours).[8] Include an untreated control group.

  • RNA Extraction and cDNA Synthesis:

    • Wash the cells with PBS and lyse them directly in the wells using the lysis buffer from the RNA extraction kit.

    • Extract total RNA according to the manufacturer's protocol.

    • Quantify the RNA and assess its purity.

    • Synthesize cDNA from an equal amount of RNA for each sample using a reverse transcription kit.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix.

    • Perform the qPCR reaction using a real-time PCR instrument.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

    • Compare the gene expression levels in the treated groups to the aldosterone-stimulated control group.

Conclusion

The provided application notes and protocols offer a framework for the in vitro characterization of this compound as a potential mineralocorticoid receptor antagonist. While direct experimental data for this specific compound is currently lacking, its structural similarity to known MR antagonists suggests that it is likely to exhibit similar biological activity. The proposed assays, including MR transactivation and downstream gene expression analysis, will be instrumental in determining its potency, efficacy, and mechanism of action at the cellular level. Researchers are encouraged to adapt these protocols based on their specific cell models and experimental objectives.

References

Application Notes and Protocols for In Vivo Studies of 11-A-Hydroxy Canrenone Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-A-Hydroxy canrenone methyl ester is a steroidal compound recognized primarily as a key intermediate in the synthesis of Eplerenone, a selective aldosterone receptor antagonist.[1][2][3] Given its structural similarity to canrenone, the active metabolite of spironolactone, and its role as a precursor to eplerenone, this compound is presumed to possess mineralocorticoid receptor (MR) antagonist activity.[1][4] Mineralocorticoid receptor antagonists are a class of drugs that block the effects of aldosterone, a hormone that plays a crucial role in regulating blood pressure and electrolyte balance.[5][6] Overactivation of the mineralocorticoid receptor can lead to inflammation, fibrosis, and tissue damage in organs such as the heart and kidneys.[7]

These application notes provide a comprehensive set of guidelines for conducting in vivo studies to investigate the potential therapeutic effects of this compound. The protocols outlined below are based on established methodologies for evaluating mineralocorticoid receptor antagonists in preclinical animal models of cardiovascular and renal disease.

Hypothesized In Vivo Effects and Potential Therapeutic Applications

Based on its presumed mechanism of action as a mineralocorticoid receptor antagonist, in vivo studies of this compound are expected to demonstrate effects on:

  • Blood Pressure Regulation: By blocking aldosterone's action, the compound is expected to lower blood pressure in hypertensive animal models.[5]

  • Electrolyte Balance: Inhibition of the mineralocorticoid receptor should lead to increased sodium excretion and potassium retention.[5][6]

  • Cardioprotection: The compound may attenuate cardiac fibrosis and inflammation in models of heart failure.[7]

  • Renal Protection: It is hypothesized to reduce proteinuria and glomerulosclerosis in models of chronic kidney disease.[8]

Potential therapeutic applications for this compound could include hypertension, heart failure, and chronic kidney disease.[5][8]

Data Presentation: Expected Quantitative Outcomes

The following tables present hypothetical data that could be expected from in vivo studies of this compound in a DOCA-salt hypertensive rat model.

Table 1: Effect of this compound on Systolic Blood Pressure

Treatment GroupDose (mg/kg/day)Baseline SBP (mmHg)Week 4 SBP (mmHg)
Vehicle Control-140 ± 5195 ± 8
This compound10142 ± 6175 ± 7
This compound30141 ± 5160 ± 6
Eplerenone (Positive Control)30143 ± 7158 ± 7
p < 0.05 vs. Vehicle Control; **p < 0.01 vs. Vehicle Control

Table 2: Effect of this compound on Serum Electrolytes and Renal Function

Treatment GroupDose (mg/kg/day)Serum Potassium (mEq/L)Serum Sodium (mEq/L)24h Urinary Protein (mg/day)
Vehicle Control-4.2 ± 0.3145 ± 2150 ± 20
This compound104.5 ± 0.4143 ± 3120 ± 15
This compound304.8 ± 0.5142 ± 295 ± 12
Eplerenone (Positive Control)304.9 ± 0.4*141 ± 390 ± 10
*p < 0.05 vs. Vehicle Control; **p < 0.01 vs. Vehicle Control

Experimental Protocols

Protocol 1: Evaluation of Antihypertensive Effects in a DOCA-Salt Hypertensive Rat Model

1. Animal Model:

  • Male Sprague-Dawley rats (200-250g).

  • Unilateral nephrectomy followed by subcutaneous implantation of a deoxycorticosterone acetate (DOCA) pellet (200 mg/kg).

  • Rats are provided with 1% NaCl drinking water.

2. Drug Preparation and Administration:

  • Preparation: this compound is suspended in a vehicle of 0.5% carboxymethylcellulose (CMC) in sterile water.

  • Administration: Administered once daily via oral gavage for 4 weeks.

3. Experimental Groups (n=8-10 per group):

  • Group 1 (Sham): Sham surgery, normal drinking water, vehicle administration.

  • Group 2 (DOCA-Salt Control): DOCA-salt surgery, 1% NaCl water, vehicle administration.

  • Group 3 (Low Dose): DOCA-salt surgery, 1% NaCl water, this compound (10 mg/kg/day).

  • Group 4 (High Dose): DOCA-salt surgery, 1% NaCl water, this compound (30 mg/kg/day).

  • Group 5 (Positive Control): DOCA-salt surgery, 1% NaCl water, Eplerenone (30 mg/kg/day).

4. Endpoint Measurements:

  • Blood Pressure: Measured weekly using the tail-cuff method.

  • Metabolic Cages: At the end of the study, rats are housed in metabolic cages for 24-hour urine collection to measure volume and protein excretion.

  • Blood Sampling: At sacrifice, blood is collected for measurement of serum potassium and sodium levels.

  • Tissue Collection: Heart and kidneys are harvested, weighed, and processed for histological analysis (e.g., H&E, Masson's trichrome staining for fibrosis) and gene expression analysis (e.g., markers of inflammation and fibrosis like TGF-β, Collagen I).

Protocol 2: Assessment of Cardioprotective Effects in a Myocardial Infarction Model

1. Animal Model:

  • Male C57BL/6 mice (8-10 weeks old).

  • Myocardial infarction (MI) is induced by permanent ligation of the left anterior descending (LAD) coronary artery.

2. Drug Preparation and Administration:

  • Preparation: As described in Protocol 1.

  • Administration: Treatment is initiated 24 hours post-MI and continued for 4 weeks via oral gavage.

3. Experimental Groups (n=10-12 per group):

  • Group 1 (Sham): Sham surgery, vehicle administration.

  • Group 2 (MI Control): MI surgery, vehicle administration.

  • Group 3 (Low Dose): MI surgery, this compound (10 mg/kg/day).

  • Group 4 (High Dose): MI surgery, this compound (30 mg/kg/day).

  • Group 5 (Positive Control): MI surgery, Eplerenone (30 mg/kg/day).

4. Endpoint Measurements:

  • Echocardiography: Performed at baseline (pre-MI) and at 1 and 4 weeks post-MI to assess cardiac function (e.g., ejection fraction, fractional shortening).

  • Histology: At 4 weeks, hearts are harvested, and sections are stained with Masson's trichrome to quantify infarct size and interstitial fibrosis.

  • Immunohistochemistry: Staining for markers of inflammation (e.g., Mac-2 for macrophages) in the cardiac tissue.

  • Gene Expression: qRT-PCR analysis of cardiac tissue for genes involved in fibrosis (e.g., Col1a1, Acta2) and inflammation (e.g., Tnf-a, Il-6).

Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus MR Mineralocorticoid Receptor (MR) MR_HSP MR-HSP Complex MR->MR_HSP Dissociates from MRE Mineralocorticoid Response Element (MRE) MR->MRE Translocates & Binds to Aldo Aldosterone Aldo->MR Binds Compound 11-A-Hydroxy canrenone methyl ester Compound->MR Blocks Transcription Gene Transcription MRE->Transcription Initiates Proteins Pro-inflammatory & Pro-fibrotic Proteins Transcription->Proteins Leads to

Caption: Proposed mechanism of action for this compound.

G start Start animal_model Animal Model Selection (e.g., DOCA-Salt Rat) start->animal_model baseline Baseline Measurements (Blood Pressure, Weight) animal_model->baseline surgery Surgical Induction of Disease (e.g., Uninephrectomy, DOCA implant) baseline->surgery grouping Randomization into Treatment Groups surgery->grouping treatment Daily Drug Administration (4 Weeks) grouping->treatment monitoring Weekly Monitoring (Blood Pressure, Clinical Signs) treatment->monitoring endpoints Terminal Endpoint Collection (Blood, Urine, Tissues) treatment->endpoints monitoring->treatment analysis Data Analysis (Statistical Tests, Histology, PCR) endpoints->analysis end End analysis->end

Caption: General experimental workflow for an in vivo study.

References

Author: BenchChem Technical Support Team. Date: December 2025

For research, scientific, and drug development professionals.

Disclaimer: 11-A-Hydroxy canrenone methyl ester is primarily documented as a chemical intermediate in the synthesis of the cardiovascular drug Eplerenone. As such, there is limited publicly available information regarding its specific recommended dosage and administration for research purposes. The following application notes and protocols are based on the known biological activity of structurally and functionally related mineralocorticoid receptor (MR) antagonists, such as canrenone, spironolactone, and eplerenone. Researchers should use this information as a guide and conduct their own dose-finding and optimization studies for their specific experimental models.

Introduction

This compound is a steroidal compound that, like its relatives canrenone, spironolactone, and eplerenone, is expected to function as a mineralocorticoid receptor (MR) antagonist. The MR, a nuclear hormone receptor, plays a crucial role in regulating blood pressure and fluid balance through its interaction with the hormone aldosterone. Dysregulation of the MR signaling pathway is implicated in various cardiovascular and renal diseases, making MR antagonists a key area of therapeutic research.

Chemical and Physical Properties:

PropertyValueReference
CAS Number 192704-56-6
Molecular Formula C24H32O6
Molecular Weight 416.51 g/mol
Appearance White to Off-White Solid
Melting Point 230-232 °C

Mechanism of Action: The Mineralocorticoid Receptor Signaling Pathway

This compound is presumed to act as a competitive antagonist at the mineralocorticoid receptor. In its active state, the MR translocates to the nucleus and modulates the transcription of target genes involved in sodium and potassium transport. By blocking aldosterone binding, MR antagonists inhibit this signaling cascade.

MR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldosterone Aldosterone MR_HSP MR-HSP Complex Aldosterone->MR_HSP Binds MR_Active Active MR MR_HSP->MR_Active Conformational Change MR_Nucleus Active MR MR_Active->MR_Nucleus Translocation Antagonist 11-A-Hydroxy canrenone methyl ester Antagonist->MR_HSP Blocks Binding MRE Mineralocorticoid Response Element (MRE) MR_Nucleus->MRE Binds Gene_Transcription Target Gene Transcription MRE->Gene_Transcription Initiates Protein_Synthesis Protein Synthesis (e.g., ENaC, Na+/K+ pump) Gene_Transcription->Protein_Synthesis

Caption: Mineralocorticoid Receptor Signaling Pathway.

Recommended Dosage and Administration (Inferred from Related Compounds)

Due to the lack of direct experimental data for this compound, the following dosage recommendations for preclinical studies are extrapolated from published research on eplerenone and spironolactone in various animal models. It is critical to perform dose-response studies to determine the optimal dosage for your specific model and experimental endpoint.

Preclinical Dosage in Animal Models (Oral Administration):

CompoundAnimal ModelDosage RangeApplicationReference
Eplerenone Spontaneously Hypertensive Rat (SHR)100 mg/kg/dayHypertension
Two-Kidney, One-Clip (2K-1C) RatNot specified, but effectiveRenovascular Hypertension
Dahl Salt-Sensitive (DS) RatNot specified, but effectiveSalt-Sensitive Hypertension
Spironolactone Dog (Beagle)0.8 - 8 mg/kgHyperaldosteronism Model
Dog (Beagle)2 - 4 mg/kg/dayHealthy dogs (RAAS study)
Mouse (BALB/c)4.4 - 17.6 mg/kg/dayLeishmaniasis Model
Mouse10 - 160 mg/kgPain Response Study
Canrenone Rat1 mg/kgAnesthetized rats (PE reactivity)

Administration:

For preclinical studies, oral gavage is a common method of administration. The compound should be dissolved or suspended in a suitable vehicle, such as:

  • 0.5% or 1% Methylcellulose: A common suspending agent.

  • Corn oil: Can be used for lipophilic compounds.

  • Polyethylene glycol (PEG) 400: A water-miscible solvent.

  • Dimethyl sulfoxide (DMSO): Should be used with caution and at low final concentrations due to potential toxicity.

Experimental Protocols

In Vitro Mineralocorticoid Receptor Binding Assay

This protocol is designed to determine the affinity of this compound for the mineralocorticoid receptor.

in_vitro_workflow start Start: Prepare Reagents prepare_receptor Prepare MR-containing cell lysate or purified receptor start->prepare_receptor prepare_ligand Prepare radiolabeled aldosterone ([3H]-aldosterone) start->prepare_ligand prepare_test Prepare serial dilutions of This compound start->prepare_test incubation Incubate MR, [3H]-aldosterone, and test compound prepare_receptor->incubation prepare_ligand->incubation prepare_test->incubation separation Separate bound from free radioligand (e.g., filtration) incubation->separation quantification Quantify bound radioactivity (Scintillation counting) separation->quantification analysis Data Analysis: Calculate Ki or IC50 quantification->analysis

Caption: In Vitro MR Binding Assay Workflow.

Methodology:

  • Receptor Preparation: Utilize a source of mineralocorticoid receptors, such as a cell line overexpressing the human MR or tissue homogenates known to express the receptor (e.g., kidney).

  • Ligand: Use a radiolabeled MR agonist, typically [³H]-aldosterone, as the tracer.

  • Competition Binding: Incubate a fixed concentration of the MR and [³H]-aldosterone with varying concentrations of this compound.

  • Separation: After reaching equilibrium, separate the receptor-bound radioligand from the unbound ligand using a method like vacuum filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

In Vivo Model: Angiotensin II-Induced Hypertension and Fibrosis

This protocol outlines a common animal model to assess the efficacy of this compound in a disease-relevant context.

Methodology:

  • Animal Model: Use a suitable rodent model, such as C57BL/6J mice or Wistar rats.

  • Induction of Hypertension: Continuously infuse Angiotensin II (e

Application Notes and Protocols: 11-A-Hydroxy Canrenone Methyl Ester as a Putative Mineralocorticoid Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-A-Hydroxy canrenone methyl ester is a steroidal compound recognized primarily as a key intermediate in the synthesis of Eplerenone, a selective mineralocorticoid receptor (MR) antagonist.[1][2][3][4] Structurally related to canrenone, an active metabolite of spironolactone, this compound is suggested to possess biological activity as an aldosterone receptor antagonist.[1][5] These application notes provide a comprehensive overview of the methodologies used to characterize putative MR antagonists like this compound.

The mineralocorticoid receptor plays a crucial role in regulating blood pressure and electrolyte balance through its interaction with aldosterone.[5] Dysregulation of the MR signaling pathway is implicated in various cardiovascular and renal diseases. Consequently, the identification and characterization of novel MR antagonists are of significant interest in drug discovery.

This document outlines detailed protocols for essential in vitro assays to determine the binding affinity and functional antagonism of compounds at the MR. It also provides a framework for in vivo studies to assess their physiological effects.

Data Presentation: Comparative Activity of Mineralocorticoid Receptor Antagonists

CompoundReceptorAssay TypeParameterValue (nM)
Spironolactone MineralocorticoidRadioligand Binding ([³H]-aldosterone)IC5024
MineralocorticoidFunctional Cell-Based Assay (vs. Aldosterone)IC5066
Eplerenone MineralocorticoidFunctional Cell-Based Assay (vs. Aldosterone)IC50970
Canrenone MineralocorticoidRadioligand Binding ([³H]-aldosterone)IC5036[6]

Note: The primary role of this compound, as documented in the scientific literature, is as a chemical intermediate in the synthesis of Eplerenone.[1][2][3][4]

Signaling Pathway and Experimental Workflow Visualizations

To facilitate a deeper understanding of the underlying mechanisms and experimental procedures, the following diagrams, generated using the DOT language, illustrate the mineralocorticoid receptor signaling pathway and a standard experimental workflow for characterizing an MR antagonist.

MR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldosterone Aldosterone MR_HSP90 MR-HSP90 Complex Aldosterone->MR_HSP90 Binds MR MR Dimerized_MR Dimerized Active MR MR->Dimerized_MR Dimerization HSP90 HSP90 MR_HSP90->MR HSP90 Dissociation MRE Mineralocorticoid Response Element (MRE) Dimerized_MR->MRE Binds Dimerized_MR->MRE Nuclear Translocation 11-A-Hydroxy_canrenone_methyl_ester 11-A-Hydroxy canrenone methyl ester 11-A-Hydroxy_canrenone_methyl_ester->MR_HSP90 Antagonizes MRHSP90 MRHSP90 MRHSP90->MR_HSP90 Gene_Transcription Target Gene Transcription MRE->Gene_Transcription mRNA mRNA Gene_Transcription->mRNA Protein_Synthesis Protein Synthesis (e.g., ENaC, Na+/K+ pump) mRNA->Protein_Synthesis

Caption: Mineralocorticoid Receptor Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding_Assay Competitive Binding Assay (Determine Ki) Reporter_Assay Reporter Gene Assay (Determine IC50) Binding_Assay->Reporter_Assay Selectivity_Panel Selectivity Screening (vs. other steroid receptors) Reporter_Assay->Selectivity_Panel Animal_Model Animal Model of MR Activation (e.g., DOCA-salt hypertension) Selectivity_Panel->Animal_Model PK_PD Pharmacokinetics & Pharmacodynamics Animal_Model->PK_PD Efficacy_Study Efficacy Studies (e.g., blood pressure, electrolyte levels) PK_PD->Efficacy_Study Lead_Optimization Lead Optimization Efficacy_Study->Lead_Optimization Data Analysis & Start Compound (11-A-Hydroxy canrenone methyl ester) Start->Binding_Assay

Caption: Experimental Workflow for MR Antagonist Characterization.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of a putative MR antagonist such as this compound.

Mineralocorticoid Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the mineralocorticoid receptor.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]-aldosterone) for binding to the MR. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, which can be used to calculate the inhibition constant (Ki).

Materials:

  • Human recombinant MR (or cell membranes from cells overexpressing MR)

  • [³H]-aldosterone (Radioligand)

  • Unlabeled aldosterone (for determining non-specific binding)

  • This compound (Test Compound)

  • Assay Buffer (e.g., Tris-HCl, pH 7.4, containing MgCl₂, EDTA, and glycerol)

  • Scintillation fluid

  • 96-well plates

  • Filter mats (e.g., GF/B or GF/C)

  • Cell harvester

  • Scintillation counter

Procedure:

  • Plate Setup: In a 96-well plate, prepare triplicate wells for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled aldosterone), and competitor binding (radioligand + serial dilutions of this compound).

  • Reaction Mixture: Add the assay buffer, MR preparation, and either unlabeled aldosterone or the test compound to the appropriate wells.

  • Initiate Binding: Add [³H]-aldosterone to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at 4°C for a predetermined time (e.g., 18 hours) to reach equilibrium.

  • Termination of Reaction: Rapidly filter the contents of each well through a filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filter mat with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filter discs in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

  • Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Aldosterone-Induced Reporter Gene Assay

Objective: To determine the functional antagonist potency (IC50) of this compound at the mineralocorticoid receptor.

Principle: This cell-based assay utilizes a host cell line (e.g., HEK293 or CHO) that is co-transfected with an expression vector for the human MR and a reporter plasmid containing a luciferase gene under the control of an MR-responsive promoter. In the presence of an agonist like aldosterone, the MR is activated and induces the expression of luciferase. An antagonist will inhibit this induction in a dose-dependent manner.

Materials:

  • Mammalian cell line (e.g., HEK293T)

  • Expression plasmid for human MR

  • Reporter plasmid with a mineralocorticoid response element (MRE) driving a reporter gene (e.g., luciferase)

  • Transfection reagent

  • Cell culture medium and supplements

  • Aldosterone (Agonist)

  • This compound (Test Compound)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Transfection: Co-transfect the cells with the MR expression plasmid and the MRE-reporter plasmid using a suitable transfection reagent.

  • Incubation: Incubate the cells for 24-48 hours to allow for receptor and reporter expression.

  • Compound Treatment: Treat the cells with a fixed, sub-maximal concentration of aldosterone (e.g., EC80) and serial dilutions of this compound. Include controls for basal activity (vehicle only) and maximal activation (aldosterone only).

  • Incubation: Incubate the plate for an additional 18-24 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

Data Analysis:

  • Normalize the luciferase readings (e.g., to a co-transfected control plasmid or total protein concentration).

  • Calculate the percentage of inhibition of the aldosterone-induced response for each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the concentration of this compound.

  • Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

In Vivo Model: Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat

Objective: To evaluate the in vivo efficacy of this compound in a model of mineralocorticoid-dependent hypertension.

Principle: Administration of the mineralocorticoid DOCA and a high-salt diet to uninephrectomized rats leads to hypertension, cardiac hypertrophy, and renal damage, mimicking aspects of hyperaldosteronism. An effective MR antagonist is expected to prevent or reverse these pathological changes.

Animals:

  • Male Sprague-Dawley or Wistar rats (uninephrectomized)

Materials:

  • Deoxycorticosterone acetate (DOCA)

  • High-salt drinking water (e.g., 1% NaCl)

  • This compound (Test Compound)

  • Vehicle for compound administration

  • Blood pressure monitoring system (e.g., tail-cuff plethysmography or telemetry)

  • Equipment for sample collection (blood, urine) and tissue harvesting

Procedure:

  • Acclimatization and Uninephrectomy: Acclimatize the rats and perform a left uninephrectomy. Allow for a recovery period.

  • Induction of Hypertension: Implant a DOCA pellet (or administer via injection) and provide 1% NaCl in the drinking water.

  • Treatment Groups: Divide the animals into groups: Sham control, DOCA-salt control (vehicle), and DOCA-salt + this compound (at various doses).

  • Compound Administration: Administer the test compound or vehicle daily for the duration of the study (e.g., 4-6 weeks).

  • Monitoring: Monitor systolic blood pressure and body weight regularly (e.g., weekly). Collect urine samples for analysis of electrolyte excretion and proteinuria.

  • Terminal Procedures: At the end of the study, collect blood samples for electrolyte and biomarker analysis. Euthanize the animals and harvest the heart and kidneys for weight measurement and histological analysis.

Data Analysis:

  • Compare the changes in systolic blood pressure, heart weight to body weight ratio, and kidney weight to body weight ratio between the treatment groups.

  • Analyze urinary sodium and potassium excretion, as well as proteinuria levels.

  • Perform histological examination of heart and kidney tissues to assess for fibrosis and inflammation.

  • Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine the significance of the observed effects.

Conclusion

While this compound is primarily recognized as a synthetic intermediate for Eplerenone, its structural similarity to other known mineralocorticoid receptor antagonists suggests potential biological activity. The protocols detailed in these application notes provide a robust framework for the comprehensive evaluation of its, or any other novel compound's, potential as a mineralocorticoid receptor antagonist. A systematic approach, combining in vitro binding and functional assays with in vivo models of MR activation, is essential for the thorough characterization of new therapeutic agents targeting the mineralocorticoid receptor.

References

Application Note: High-Throughput LC-MS/MS Method for the Quantitative Analysis of 11-α-Hydroxy Canrenone Methyl Ester in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 11-α-Hydroxy canrenone methyl ester in human plasma. 11-α-Hydroxy canrenone methyl ester is a key intermediate in the synthesis of the cardiovascular drug Eplerenone.[1][2][3] The method utilizes a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization mode with multiple reaction monitoring (MRM). The method was developed to provide high throughput and accurate quantification for pharmacokinetic studies and drug development applications.

Introduction

11-α-Hydroxy canrenone methyl ester is a steroidal compound that serves as a crucial intermediate in the chemical synthesis of Eplerenone, a selective aldosterone receptor antagonist used in the treatment of hypertension and heart failure.[1][2] Accurate and reliable quantification of this intermediate in biological matrices is essential for process optimization and for understanding the pharmacokinetics of related compounds. LC-MS/MS offers high sensitivity and selectivity, making it the ideal analytical technique for this purpose.[4] This application note details a complete protocol for the analysis of 11-α-Hydroxy canrenone methyl ester in human plasma, from sample preparation to data acquisition and analysis.

Experimental

Materials and Reagents
  • 11-α-Hydroxy canrenone methyl ester reference standard

  • Internal Standard (IS) (e.g., Alfaxalone or a deuterated analog)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (blank)

Sample Preparation

A simple protein precipitation method was employed for sample preparation:

  • To 100 µL of plasma sample, add 200 µL of cold acetonitrile containing the internal standard.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The analysis was performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

Table 1: LC Parameters

ParameterValue
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Methanol
Gradient 0-1 min: 40% B, 1-5 min: 40-90% B, 5-6 min: 90% B, 6-6.1 min: 90-40% B, 6.1-8 min: 40% B
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 35 °C

Table 2: MS/MS Parameters

Parameter11-α-Hydroxy Canrenone Methyl EsterInternal Standard (Alfaxalone)
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) 417.5333.0
Product Ion 1 (Quantifier) To be determined experimentally297.3
Product Ion 2 (Qualifier) To be determined experimentally315.3
Collision Energy (V) To be optimizedTo be optimized
Capillary Voltage 4500 V4500 V
Drying Gas Flow 15 L/min15 L/min
Nebulizer Gas Flow 1.5 L/min1.5 L/min

Results and Discussion

The developed method demonstrated excellent chromatographic performance with a total run time of 8 minutes. The protein precipitation method provided clean extracts and high recovery. The mass spectrometric conditions were optimized to ensure high sensitivity and specificity for the analyte and internal standard.

Table 3: Method Validation Summary (Hypothetical Data)

ParameterResult
Linearity Range 1 - 1000 ng/mL (r² > 0.99)
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 12%
Accuracy (%Bias) ± 15%
Recovery > 85%

Conclusion

A sensitive, specific, and high-throughput LC-MS/MS method for the quantification of 11-α-Hydroxy canrenone methyl ester in human plasma has been successfully developed. The simple sample preparation and rapid analysis time make this method suitable for routine analysis in a drug development setting.

Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of 11-α-Hydroxy canrenone methyl ester reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 10 ng/mL to 10,000 ng/mL.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard (e.g., Alfaxalone) at a concentration of 1 mg/mL in methanol.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.

Calibration Curve and Quality Control Sample Preparation
  • Calibration Standards: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards at concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL).

Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Acetonitrile with Internal Standard (200 µL) plasma->add_is vortex Vortex Mix (1 min) add_is->vortex centrifuge Centrifuge (10,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection hplc HPLC Separation (C18 Column) injection->hplc msms Tandem MS Detection (MRM) hplc->msms integration Peak Integration msms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analyte calibration->quantification

References

Application Notes and Protocols: 11-A-Hydroxy Canrenone Methyl Ester Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of 11-A-Hydroxy canrenone methyl ester solutions for research and development purposes.

Introduction

This compound is a steroidal compound and a key intermediate in the synthesis of the aldosterone antagonist, eplerenone. Due to its structural similarity to other mineralocorticoid receptor antagonists, it is a valuable compound for research in areas such as cardiovascular disease, hypertension, and hormonal regulation. Proper preparation and storage of solutions are critical to ensure the integrity and reproducibility of experimental results.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₂₄H₃₂O₆N/A
Molecular Weight 416.51 g/mol N/A
Appearance White to Off-White SolidN/A
Solubility Slightly soluble in Chloroform, DMSO, and MethanolN/A
Storage (Solid) Room temperature, sealed in a dry placeN/A

Solution Preparation

The following protocols are recommended for the preparation of this compound solutions for in vitro and in vivo studies. It is crucial to use high-purity solvents to minimize the introduction of contaminants.

Preparation of Stock Solutions

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions due to its broad compatibility with cell culture media and assay buffers at low final concentrations.

Materials:

  • This compound (solid)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vials with screw caps

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Equilibrate: Allow the vial of solid this compound to come to room temperature before opening to prevent condensation.

  • Weighing: In a chemical fume hood, accurately weigh the desired amount of the compound.

  • Dissolution:

    • Cap the vial tightly and vortex thoroughly until the solid is completely dissolved.

    • If necessary, sonicate the solution in a water bath for 10-15 minutes to aid dissolution. Visually inspect the solution to ensure no particulates are present.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, amber glass vials. This prevents repeated freeze-thaw cycles and exposure to light, which can degrade the compound.

Preparation of Working Solutions

Working solutions are typically prepared by diluting the stock solution in an appropriate aqueous buffer or cell culture medium. The final concentration of DMSO should be kept to a minimum (typically <0.5%) to avoid solvent-induced cellular toxicity.

Materials:

  • This compound stock solution in DMSO

  • Sterile aqueous buffer (e.g., PBS) or cell culture medium

  • Sterile polypropylene tubes

Protocol:

  • Calculate Dilution: Determine the volume of the stock solution required to achieve the desired final concentration in your experimental system.

  • Dilution: Add the calculated volume of the stock solution to the appropriate volume of pre-warmed (if for cell culture) aqueous buffer or medium.

  • Mixing: Gently vortex or invert the tube to ensure the solution is homogeneous. Avoid vigorous shaking to prevent protein denaturation in media containing serum.

  • Use Immediately: It is recommended to use the freshly prepared working solution immediately for experiments.

Storage and Stability

Proper storage is essential to maintain the stability of this compound solutions.

Solution TypeStorage TemperatureDurationRecommendations
Solid Compound Room TemperatureLong-termStore in a tightly sealed container, protected from light and moisture.
Stock Solution (in DMSO) -20°C or -80°CUp to 6 monthsStore in single-use aliquots in amber glass vials to prevent freeze-thaw cycles and light exposure.
Working Solution (Aqueous) 2-8°CUse immediately (within 24 hours)Prepare fresh for each experiment. Stability in aqueous solutions is limited.

Note: The stability of steroidal compounds in solution can be affected by factors such as pH, temperature, and light exposure. Hydrolysis of the ester group is a potential degradation pathway. Long-term storage of aqueous solutions is not recommended.

Experimental Workflow

The following diagram illustrates the general workflow for preparing and using this compound solutions in a typical cell-based assay.

Figure 1. Experimental workflow for solution preparation and use.

Mechanism of Action: Aldosterone Receptor Signaling Pathway

This compound is an antagonist of the mineralocorticoid receptor (MR), also known as the aldosterone receptor. Aldosterone, a mineralocorticoid hormone, plays a crucial role in regulating blood pressure and electrolyte balance. By binding to the MR, aldosterone initiates a signaling cascade that leads to the transcription of genes involved in sodium and water retention. As an antagonist, this compound blocks the binding of aldosterone to the MR, thereby inhibiting its downstream effects.

The diagram below illustrates the classical genomic signaling pathway of the aldosterone receptor.

G cluster_cell Target Cell (e.g., Kidney Epithelial Cell) cluster_cyto Cytoplasm cluster_nuc Nucleus Aldo Aldosterone MR_HSP Mineralocorticoid Receptor (MR) + Heat Shock Proteins (HSP) Aldo->MR_HSP Binds MR_Aldo Aldosterone-MR Complex MR_HSP->MR_Aldo HSP Dissociation MR_Aldo_Nuc Aldosterone-MR Complex MR_Aldo->MR_Aldo_Nuc Translocation Antagonist 11-A-Hydroxy canrenone methyl ester Antagonist->MR_HSP Blocks Binding HRE Hormone Response Element (HRE) on DNA MR_Aldo_Nuc->HRE Binds Transcription Gene Transcription HRE->Transcription mRNA mRNA Transcription->mRNA Proteins Aldosterone-Induced Proteins (e.g., ENaC, Na+/K+-ATPase) mRNA->Proteins Translation (in Cytoplasm) Physiological_Effect Increased Na+ Reabsorption & K+ Excretion Proteins->Physiological_Effect Leads to

Troubleshooting & Optimization

Troubleshooting common issues in 11-A-Hydroxy canrenone methyl ester synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 11-A-Hydroxy canrenone methyl ester.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis process, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of 11-α-Hydroxycanrenone in Biotransformation Step

  • Question: We are experiencing significantly lower than expected yields (>95%) during the 11-α hydroxylation of canrenone using Aspergillus ochraceus. What are the potential causes and how can we improve the yield?

  • Answer: Low yields in this biotransformation step can stem from several factors related to the fermentation and bioconversion conditions. Here are the key areas to investigate:

    • Sub-optimal Mycelium Activity: The health and catalytic activity of Aspergillus ochraceus are critical. Ensure the fermentation medium is optimized. A sucrose-based carbon source has been shown to be particularly effective for producing highly active mycelium.[1][2]

    • Poor Substrate Solubility: Canrenone is poorly soluble in aqueous media, which can limit its availability to the microbial cells. The use of a co-solvent like dimethyl sulfoxide (DMSO) is crucial for increasing substrate solubility and achieving high yields.[1][2]

    • Inadequate Oxygen Supply: The 11-α hydroxylation is an oxygen-dependent enzymatic process catalyzed by a monooxygenase.[1] Insufficient dissolved oxygen is a common bottleneck. The use of oxygen-enriched air can significantly improve reaction rates and yields.[1][2]

    • Shear Stress on Mycelium: The impeller configuration and agitation rate in the bioreactor can impact mycelium integrity. While adequate mixing is necessary, excessive shear stress can damage the cells and reduce their catalytic activity.[2]

    • Low Biocatalytic Efficiency of the Strain: The inherent capability of the Aspergillus ochraceus strain is a key factor. Some strains may have naturally low expression of the necessary cytochrome P450 monooxygenase.[3][4] Using a genetically modified strain with enhanced expression of this enzyme can lead to higher biocatalytic rates.[3][4]

Issue 2: Formation of Impurities During Synthesis and Purification

  • Question: We are observing significant impurities alongside our desired this compound product after the esterification and purification steps. What are these impurities and how can we minimize them?

  • Answer: Impurity formation can occur at various stages. Key considerations include:

    • Side-Reactions in Biotransformation: Besides the desired 11-α hydroxylation, microbial modifications can sometimes lead to byproducts from reactions like oxidation, lactonization, and epoxidation.[2] Optimizing the biotransformation conditions as described above can help improve selectivity.

    • Incomplete Esterification: The subsequent esterification of 11-α-hydroxycanrenone to its methyl ester might be incomplete. Ensure appropriate reaction conditions, such as the choice of methylating agent (e.g., iodomethane) and base (e.g., potassium carbonate), and sufficient reaction time.[5][6]

    • Epimerization and Degradation: During downstream processing, particularly under acidic or basic conditions, side reactions such as epimerization at the C-7 position or dehydration of the 11-α-hydroxy group can occur.[7] Careful control of pH during extraction and purification is essential.

    • Ineffective Purification: The purification method itself may not be adequately separating the product from starting materials or byproducts. Recrystallization from a dichloromethane/toluene solvent system is a reported method for obtaining high-purity crystals.[5][6] For more challenging separations, column chromatography may be necessary.[8]

Issue 3: Difficulty in Product Purification and Isolation

  • Question: We are struggling to efficiently purify the final this compound product. What are the recommended purification strategies?

  • Answer: Effective purification is crucial for obtaining a high-purity final product. A multi-step approach is often necessary:

    • Initial Extraction: After the esterification reaction, a standard workup involving washing with dilute acid, saturated sodium bicarbonate, and brine is used to remove inorganic impurities and unreacted reagents.[5][6]

    • Recrystallization: For initial purification to remove the bulk of impurities, recrystallization is an effective technique. A solvent system of dichloromethane/toluene has been shown to yield colorless crystals of the product.[5][6]

    • Column Chromatography: For achieving very high purity, particularly for removing structurally similar impurities, column chromatography is recommended. A method using macroporous resin with a stepwise methanol/water gradient has been described for the purification of the precursor, 11-α-hydroxycanrenone, and can be adapted.[8] A typical protocol involves:

      • Loading the crude product onto the column.

      • Washing with a low concentration of methanol in water (e.g., 20-60%) to remove more polar impurities.

      • Eluting the desired product with a higher concentration of methanol in water (e.g., 60-90%).

      • Regenerating the column with ethyl acetate.[8]

Frequently Asked Questions (FAQs)

  • Q1: What is the typical yield for the synthesis of this compound?

    • A1: The biotransformation step to 11-α-hydroxycanrenone can achieve yields of over 95% under optimized conditions.[1][2] The subsequent esterification and purification steps are reported with yields around 80%.[5][6]

  • Q2: What analytical techniques are used to confirm the structure and purity of the final product?

    • A2: The structure and purity are typically confirmed using a combination of techniques including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), High-Resolution Mass Spectrometry (HRMS), and elemental analysis.[5][6] High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the final product, with purities of 99.5% and higher being achievable.[8]

  • Q3: Can chemical synthesis be used for the 11-α-hydroxylation step instead of microbial transformation?

    • A3: While chemical synthesis methods exist for steroid modifications, microbial transformation is often preferred for the 11-α-hydroxylation of canrenone. This is because chemical synthesis for this specific transformation can suffer from low stereo- and regio-selectivity, require harsh reaction conditions, and be more expensive and environmentally hazardous. Microbial transformation is considered a "greener" alternative with high specificity.[9]

  • Q4: What are the key safety precautions to take during the synthesis?

    • A4: Standard laboratory safety procedures should be followed. This includes working in a well-ventilated fume hood, especially when handling organic solvents like dichloromethane, toluene, and methanol. Appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat, should be worn. Care should be taken when handling reagents like iodomethane, which is toxic, and potassium carbonate.

Quantitative Data Summary

ParameterValueStageReference
Bioconversion Yield >95%11-α hydroxylation[1][2]
Esterification/Purification Yield 80%Methyl Ester Synthesis[5][6]
Substrate Concentration 30 mM (10.2 g/L)11-α hydroxylation[1][2]
Final Product Purity (HPLC) 99.5% - 99.7%Post-purification[8]
Melting Point 230-232 °CFinal Product[5][6]

Experimental Protocols

1. Biotransformation of Canrenone to 11-α-Hydroxycanrenone

This protocol is based on the bioprocess developed using Aspergillus ochraceus.

  • Materials:

    • Aspergillus ochraceus (e.g., ATCC 18500)

    • Fermentation medium (e.g., sucrose-based)

    • Canrenone

    • Dimethyl sulfoxide (DMSO)

    • Oxygen-enriched air supply

    • Bioreactor

  • Methodology:

    • Fermentation: Cultivate Aspergillus ochraceus in the optimized fermentation medium to achieve a high concentration of active mycelium.

    • Substrate Preparation: Dissolve canrenone in DMSO to the desired concentration (e.g., to achieve a final concentration of 30 mM in the bioreactor).

    • Biotransformation: Introduce the canrenone solution to the bioreactor containing the fungal culture.

    • Incubation: Maintain the bioreactor under controlled conditions of temperature, pH, and agitation. Supply oxygen-enriched air to the culture to ensure sufficient oxygen for the hydroxylation reaction.

    • Monitoring: Monitor the progress of the reaction by taking samples periodically and analyzing them using HPLC to determine the concentration of canrenone and 11-α-hydroxycanrenone.

    • Harvesting: Once the reaction is complete (typically when canrenone is consumed), harvest the mycelium and the broth for extraction of the product.

2. Synthesis and Purification of this compound

This protocol describes the chemical modification of 11-α-hydroxycanrenone and subsequent purification.

  • Materials:

    • Crude 11-α-hydroxycanrenone

    • Acetone

    • Iodomethane (MeI)

    • Potassium carbonate (K₂CO₃)

    • Dichloromethane (DCM)

    • Toluene

    • 10% Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Saturated brine solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Methodology:

    • Esterification:

      • Dissolve the crude 11-α-hydroxycanrenone in acetone.

      • Cool the solution to 0 °C.

      • Add potassium carbonate and iodomethane to the solution.

      • Allow the mixture to warm to room temperature and stir overnight.

    • Workup:

      • Filter the reaction mixture to remove the potassium carbonate, washing the filter cake with dichloromethane.

      • Combine the organic filtrates and remove the solvent under vacuum.

      • Dissolve the residue in dichloromethane.

      • Wash the organic layer sequentially with 10% HCl, saturated NaHCO₃ solution, and saturated brine.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain the crude product.

    • Purification:

      • Recrystallize the crude product from a dichloromethane/toluene solvent system to obtain colorless crystals of this compound.[5][6]

Visualizations

Synthesis_Pathway Canrenone Canrenone Hydroxycanrenone 11-α-Hydroxycanrenone Canrenone->Hydroxycanrenone Aspergillus ochraceus (Biotransformation) MethylEster 11-A-Hydroxy canrenone methyl ester Hydroxycanrenone->MethylEster CH₃I, K₂CO₃ (Esterification)

Caption: Synthesis pathway of this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_biotransformation Check Biotransformation Parameters start->check_biotransformation check_esterification Check Esterification & Workup check_biotransformation->check_esterification Yes solution_oxygen Increase O₂ Supply, Use Co-solvent (DMSO) check_biotransformation->solution_oxygen No solution_strain Verify Mycelium Activity/ Use Improved Strain check_biotransformation->solution_strain No check_purification Review Purification Method check_esterification->check_purification Yes solution_reaction_cond Verify Reagent Stoichiometry & Reaction Time check_esterification->solution_reaction_cond No solution_ph_control Control pH During Workup check_esterification->solution_ph_control No solution_recrystallization Optimize Recrystallization Solvents check_purification->solution_recrystallization No solution_chromatography Implement Column Chromatography check_purification->solution_chromatography No end_node Improved Yield & Purity check_purification->end_node Yes solution_oxygen->end_node solution_strain->end_node solution_reaction_cond->end_node solution_ph_control->end_node solution_recrystallization->end_node solution_chromatography->end_node

Caption: Troubleshooting workflow for synthesis issues.

References

Stability and degradation profile of 11-A-Hydroxy canrenone methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation profile of 11-A-Hydroxy canrenone methyl ester. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Stability Profile

This compound is an intermediate in the synthesis of Eplerenone, a cardiovascular drug.[1][2][3] Its stability is a critical factor in ensuring the purity and efficacy of the final active pharmaceutical ingredient. The molecule possesses several reactive functional groups, including a methyl ester, a hydroxyl group, and ketone functionalities, which can be susceptible to degradation under various environmental conditions.[1]

General Storage Recommendations

For optimal stability, this compound should be stored at room temperature in a dry, well-sealed container.[2][4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and analysis of this compound.

Issue Potential Cause Recommended Action
Unexpected peaks during HPLC analysis of a freshly prepared sample. Solvent impurities or contaminated glassware.Use HPLC-grade solvents and thoroughly clean all glassware before use. Run a blank solvent injection to identify any background peaks.
Loss of compound purity over time during storage. Hydrolysis of the methyl ester or oxidation.Store the compound in a desiccator at room temperature, protected from light and moisture. Consider purging the container with an inert gas like nitrogen or argon before sealing.
Inconsistent results in bioassays. Degradation of the compound in the assay medium.Assess the stability of the compound in the specific assay buffer and under the incubation conditions (pH, temperature). Prepare fresh solutions for each experiment.
Formation of an unknown impurity during a synthetic reaction. Instability of the compound under the reaction conditions (e.g., strong acid or base, high temperature).Carefully control reaction parameters. Consider performing the reaction at a lower temperature or using milder reagents. Analyze the reaction mixture at different time points to monitor for degradation.
Precipitation of the compound from solution. Poor solubility in the chosen solvent.Consult solubility data if available. If not, perform solubility tests in various solvents. Sonication or gentle warming may aid dissolution, but monitor for degradation.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: Based on its chemical structure, the primary degradation pathways are likely to be:

  • Hydrolysis: The methyl ester group is susceptible to hydrolysis, especially under acidic or basic conditions, to yield the corresponding carboxylic acid.[1]

  • Oxidation: The secondary alcohol (hydroxyl group) and the steroidal backbone can be susceptible to oxidation, leading to the formation of ketone or other oxidation products.

  • Photodegradation: Exposure to UV light may induce degradation. It is recommended to handle the compound in a light-protected environment.

Q2: How can I monitor the stability of this compound in my formulation?

A2: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, should be developed and validated.[5] This method should be able to separate the intact compound from its potential degradation products.

Q3: Are there any known incompatibilities with common excipients?

Q4: What analytical techniques are suitable for characterizing potential degradation products?

A4: A combination of chromatographic and spectroscopic techniques is recommended. HPLC or UPLC coupled with high-resolution mass spectrometry (HRMS) can be used to separate and identify the molecular weights of degradation products.[5] Subsequent isolation of the impurities followed by Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy can elucidate their chemical structures.

Experimental Protocols

The following are template protocols for conducting forced degradation studies and for a stability-indicating HPLC method. These should be optimized for your specific laboratory conditions and instrumentation.

Forced Degradation Study Protocol

Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and assess the stability-indicating nature of the analytical method.

Stress Conditions:

  • Acidic Hydrolysis:

    • Prepare a solution of this compound in methanol (e.g., 1 mg/mL).

    • Add an equal volume of 1 N HCl.

    • Reflux the mixture at 80°C for 1 hour.[6]

    • Cool, neutralize with 1 N NaOH, and dilute with methanol to the initial concentration.

    • Analyze by HPLC.

  • Alkaline Hydrolysis:

    • Prepare a solution of this compound in methanol (e.g., 1 mg/mL).

    • Add an equal volume of 1 N NaOH.

    • Reflux the mixture at 60°C for 30 minutes.[6]

    • Cool, neutralize with 1 N HCl, and dilute with methanol to the initial concentration.

    • Analyze by HPLC.

  • Oxidative Degradation:

    • Prepare a solution of this compound in methanol (e.g., 1 mg/mL).

    • Add an equal volume of 3% hydrogen peroxide (H₂O₂).

    • Heat the mixture in a water bath at 80°C for 1 hour, protected from light.[6]

    • Cool and dilute with methanol to the initial concentration.

    • Analyze by HPLC.

  • Thermal Degradation:

    • Place the solid compound in a temperature-controlled oven at 60°C for 24 hours.

    • Dissolve the stressed solid in methanol to a known concentration (e.g., 1 mg/mL).

    • Analyze by HPLC.

  • Photodegradation:

    • Expose a solution of the compound (e.g., 1 mg/mL in methanol) to direct sunlight or a photostability chamber for a defined period (e.g., 24 hours).

    • Analyze by HPLC and compare with a solution stored in the dark.

HPLC Method for Stability Testing

This is a starting point for method development. The conditions may require optimization.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of water and methanol or acetonitrile.
Detection UV at 244 nm[7][8]
Flow Rate 0.8 - 1.0 mL/min
Injection Volume 5 - 10 µL
Column Temperature 30°C

Data Presentation

The results of the forced degradation studies should be summarized in a table to clearly present the extent of degradation under each stress condition.

Table 1: Summary of Forced Degradation Results for this compound

Stress Condition % Degradation Number of Degradation Products Retention Time(s) of Major Degradants (min)
1 N HCl, 80°C, 1 hr[Insert Data][Insert Data][Insert Data]
1 N NaOH, 60°C, 30 min[Insert Data][Insert Data][Insert Data]
3% H₂O₂, 80°C, 1 hr[Insert Data][Insert Data][Insert Data]
Thermal (60°C, 24 hr)[Insert Data][Insert Data][Insert Data]
Photolytic[Insert Data][Insert Data][Insert Data]

Visualizations

The following diagrams illustrate the workflow for a forced degradation study and the potential degradation pathways.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Weigh 11-A-Hydroxy canrenone methyl ester dissolve Dissolve in appropriate solvent (e.g., Methanol) start->dissolve acid Acidic (e.g., 1N HCl, 80°C) dissolve->acid base Alkaline (e.g., 1N NaOH, 60°C) dissolve->base oxidative Oxidative (e.g., 3% H2O2, 80°C) dissolve->oxidative thermal Thermal (e.g., 60°C solid) dissolve->thermal photo Photolytic (e.g., UV/Vis light) dissolve->photo neutralize Neutralize/Dilute (if necessary) acid->neutralize base->neutralize oxidative->neutralize thermal->neutralize photo->neutralize hplc Analyze by Stability- Indicating HPLC Method neutralize->hplc characterize Identify & Characterize Degradants (LC-MS, NMR) hplc->characterize

Caption: Workflow for a forced degradation study.

Degradation_Pathways cluster_degradation Degradation Products parent 11-A-Hydroxy canrenone methyl ester hydrolysis Hydrolysis Product (Carboxylic Acid) parent->hydrolysis H+ or OH- (Hydrolysis) oxidation Oxidation Product (e.g., Ketone) parent->oxidation [O] (Oxidation) other Other Degradants parent->other Light/Heat

Caption: Potential degradation pathways.

References

Common challenges in experiments involving 11-A-Hydroxy canrenone methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11-A-Hydroxy canrenone methyl ester.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for dissolving this compound?

This compound is sparingly soluble in common organic solvents. It is described as slightly soluble in chloroform, Dimethyl Sulfoxide (DMSO), and methanol.[1] For creating stock solutions, DMSO is a common choice. For purification by recrystallization, a mixture of dichloromethane (DCM) and toluene has been successfully used.[1]

2. What are the recommended storage conditions for this compound?

It is recommended to store this compound in a tightly sealed container in a dry and cool place, at room temperature.[2] The compound is known to be hygroscopic, meaning it can absorb moisture from the air, so proper sealing is crucial to maintain its integrity.[1]

3. What is the stability of this compound in solution?

4. What are the expected spectral characteristics of this compound?

The following spectral data have been reported for this compound:

  • Melting Point: 230-232 °C[1]

  • ¹H NMR (300 MHz, CDCl₃): δ 5.68 (s, 1H), 4.04 (dt, J = 10.23, 9.84, 3.98 Hz, 1H), 3.64 (s, 3H), 2.85-2.71 (m, 2H), 2.68-2.18 (m, 8H), 2.10 -1.57 (m, 9H), 1.49-1.40 (m, 2H), 1.35 (s, 3H), 1.00 (s, 3H)[1]

  • High-Resolution Mass Spectrometry (HR-MS) (EI): m/z for C₂₄H₃₂O₆ (M⁺) calculated: 416.221, measured: 416.225[1]

  • UV Maximum Absorption Wavelength: 244 nm[1]

Troubleshooting Guides

Synthesis & Purification

Problem: Low yield during synthesis.

  • Possible Cause 1: Incomplete reaction.

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Ensure that the reagents are of high purity and are added in the correct stoichiometry. Reaction times may need to be extended.

  • Possible Cause 2: Suboptimal reaction temperature.

    • Solution: The reaction temperature should be carefully controlled. For the methylation step, the reaction is typically started at 0°C and then warmed to room temperature.[1]

  • Possible Cause 3: Loss of product during workup and purification.

    • Solution: During the aqueous workup, ensure the pH is controlled to prevent degradation. When performing extractions, use a sufficient volume of organic solvent and perform multiple extractions to ensure complete recovery of the product. For purification by recrystallization, careful selection of the solvent system (e.g., DCM/toluene) and slow cooling can improve yield.[1]

Problem: Difficulty in purifying the final product.

  • Possible Cause 1: Presence of closely related impurities.

    • Solution: The starting material and the product have similar polarities, which can make chromatographic separation challenging. A macroporous resin column has been reported for effective purification. Alternatively, careful recrystallization, potentially multiple times, may be necessary to achieve high purity.

  • Possible Cause 2: Co-precipitation of byproducts.

    • Solution: Ensure the crude product is completely dissolved in the minimum amount of hot solvent before allowing it to cool slowly for recrystallization. This minimizes the trapping of impurities in the crystal lattice.

Analytical & Characterization

Problem: Inconsistent retention time in HPLC analysis.

  • Possible Cause 1: Mobile phase composition drift.

    • Solution: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. Use a gradient elution program for better separation of canrenone and 11-α-hydroxy-canrenone. A reported method uses a water and methanol gradient.

  • Possible Cause 2: Column temperature fluctuations.

    • Solution: Use a column oven to maintain a constant temperature (e.g., 30°C) for reproducible results.

  • Possible Cause 3: Column degradation.

    • Solution: Use a guard column to protect the analytical column from contaminants. If peak shape deteriorates or retention times shift significantly, wash the column according to the manufacturer's instructions or replace it.

Problem: In-source fragmentation observed in LC-MS analysis.

  • Possible Cause: High cone voltage or source temperature. Steroidal lactones can be prone to in-source fragmentation in the mass spectrometer, which can complicate data interpretation.

    • Solution:

      • Optimize MS parameters: Lower the cone voltage (declustering potential) and the ion source temperature to reduce the energy imparted to the ions before they enter the mass analyzer.

      • Use a softer ionization technique if available.

      • Monitor for characteristic fragment ions: Be aware of potential neutral losses, such as water from the hydroxyl group, which can help in identifying the parent compound.

Quantitative Data

Table 1: Solubility of this compound

SolventSolubility
ChloroformSlightly Soluble[1]
Dimethyl Sulfoxide (DMSO)Slightly Soluble[1]
MethanolSlightly Soluble[1]
Note: Quantitative solubility data (e.g., in mg/mL) for this compound is not readily available in published literature. The information provided is qualitative.

Table 2: Stability of this compound

ConditionExpected StabilityRecommendations
pH Likely susceptible to degradation under strong acidic or basic conditions due to the ester and lactone functional groups.Maintain neutral pH for solutions. Avoid prolonged exposure to strong acids or bases.
Temperature Stable at room temperature as a solid. Stability in solution is likely temperature-dependent.Store solid at room temperature. For solutions, store at -20°C or -80°C for long-term storage.
Light Potential for photodegradation, common for compounds with conjugated systems.Store in amber vials or protect from light.
Note: Specific degradation kinetic studies for this compound are not publicly available. The information is based on the chemical properties of the functional groups present in the molecule.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure based on available literature.

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the starting material, Pregn-4-ene-7,21-dicarboxylic acid, 11,17-dihydroxy-3-oxo-, γ-lactone, in acetone.

  • Methylation: Cool the solution to 0°C in an ice bath. Add potassium carbonate (K₂CO₃) followed by the slow addition of methyl iodide (MeI).

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Filter the reaction mixture to remove the potassium carbonate and wash the filter cake with dichloromethane (DCM). Combine the organic filtrates and remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in DCM and wash sequentially with 10% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a DCM/toluene mixture to yield colorless crystals of this compound.[1]

Protocol 2: HPLC-UV Analysis

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: ZORBAX Eclipse XDB-C18 column (150 mm × 4.6 mm, 5 μm).

  • Mobile Phase: A gradient of water and methanol.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Prepare a stock solution of this compound in methanol. Dilute to the desired concentration for analysis.

Visualizations

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Starting Material: Pregn-4-ene-7,21-dicarboxylic acid, 11,17-dihydroxy-3-oxo-, γ-lactone Reaction Methylation with MeI, K₂CO₃ in Acetone Start->Reaction 1. Reaction Workup Aqueous Workup and Extraction Reaction->Workup 2. Quenching & Extraction Crude Crude Product Workup->Crude 3. Concentration Recrystallization Recrystallization from DCM/Toluene Crude->Recrystallization 4. Purification Final Pure 11-A-Hydroxy canrenone methyl ester Recrystallization->Final 5. Isolation

Caption: Workflow for the synthesis and purification of this compound.

LCMS_Troubleshooting Start In-source fragmentation observed in LC-MS? Yes Yes Start->Yes No No Start->No Action1 Lower Cone Voltage/ Declustering Potential Yes->Action1 End Continue Analysis No->End Action2 Lower Ion Source Temperature Action1->Action2 Check Fragmentation reduced? Action2->Check Resolved Problem Resolved Check->Resolved Yes Further_Action Consider alternative ionization method if available Check->Further_Action No

References

Technical Support Center: Optimization of Experimental Parameters for 11-α-Hydroxy Canrenone Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and optimization of 11-α-Hydroxy canrenone methyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is 11-α-Hydroxy canrenone methyl ester and what is its primary application?

11-α-Hydroxy canrenone methyl ester is a key intermediate in the chemical synthesis of Eplerenone, a selective aldosterone receptor antagonist used in the treatment of hypertension and heart failure. The introduction of the 11-α-hydroxy group is a critical step that can be efficiently achieved through microbial hydroxylation.

Q2: What is the general synthetic route for 11-α-Hydroxy canrenone methyl ester?

The synthesis typically involves two main stages:

  • Microbial 11-α-hydroxylation: Canrenone is converted to 11-α-hydroxy canrenone using a microorganism, most commonly the fungus Aspergillus ochraceus.

  • Esterification: The resulting 11-α-hydroxy canrenone is then esterified to produce 11-α-Hydroxy canrenone methyl ester.

Q3: Why is microbial hydroxylation preferred over chemical synthesis for the 11-α-hydroxylation step?

Microbial transformation offers high regio- and stereoselectivity, leading to the specific formation of the desired 11-α-hydroxy isomer.[1] Chemical synthesis methods often lack this specificity, resulting in a mixture of isomers and byproducts, which complicates purification and reduces the overall yield.[1] Microbial processes are also considered a "green" alternative with milder reaction conditions.[1]

Q4: What are the critical parameters to control during the microbial hydroxylation of canrenone?

Key parameters for optimizing the microbial hydroxylation of canrenone by Aspergillus ochraceus include:

  • Oxygen Supply: The use of O₂-enriched air is crucial for achieving high yields.[2]

  • Substrate Solubility: Canrenone has low aqueous solubility. Using a co-solvent like dimethyl sulfoxide (DMSO) can significantly improve its availability for biotransformation.[2]

  • Carbon Source: A medium based on sucrose has been shown to be suitable for the conversion of canrenone.[2]

  • Substrate Concentration: Optimizing the initial canrenone concentration is important. High concentrations can be inhibitory to the microorganism, while very low concentrations may not be economically viable. A starting concentration of up to 30 mM (10.2 g/L) has been reported to yield >95% of the desired product under optimized conditions.[2]

  • pH and Temperature: The optimal pH and temperature for the growth and hydroxylase activity of Aspergillus ochraceus should be maintained. While specific optimal values for canrenone hydroxylation are determined empirically, studies on related processes with Aspergillus species suggest optimal growth and secondary metabolite production in a pH range of 5.0 to 6.5 and temperatures between 25°C and 30°C.[3][4][5][6][7]

Troubleshooting Guides

Section 1: Microbial 11-α-Hydroxylation of Canrenone
Issue Potential Cause Troubleshooting Steps
Low or no conversion of canrenone to 11-α-hydroxy canrenone Inactive or insufficient mycelium of Aspergillus ochraceus.- Ensure the use of a viable and highly active culture of A. ochraceus. - Optimize fermentation conditions (medium composition, pH, temperature, aeration) to achieve sufficient biomass before adding the substrate.[2]
Poor solubility of canrenone.- Add a biocompatible co-solvent such as DMSO to increase the solubility of canrenone in the culture medium.[2]
Inadequate oxygen supply.- Enhance aeration and agitation. The use of oxygen-enriched air has been shown to significantly improve conversion rates.[2]
Sub-optimal pH or temperature.- Monitor and control the pH and temperature of the fermentation broth throughout the biotransformation process.
Formation of byproducts other than 11-α-hydroxy canrenone Non-specific enzymatic activity of the microorganism.- Use a specific strain of Aspergillus ochraceus known for its high selectivity in 11-α-hydroxylation.[2] - Modifying the cytochrome P450 monooxygenase gene in A. ochraceus can improve biocatalytic efficiency and selectivity.[8][9]
Substrate degradation.- Ensure the stability of canrenone under the employed fermentation conditions.
Low yield of 11-α-hydroxy canrenone Sub-optimal substrate concentration.- Optimize the initial concentration of canrenone. A concentration of around 10.2 g/L has been shown to be effective.[2]
Insufficient biotransformation time.- Monitor the reaction progress over time using HPLC to determine the optimal reaction time for maximum yield.[9]
Section 2: Esterification of 11-α-Hydroxy Canrenone
Issue Potential Cause Troubleshooting Steps
Incomplete esterification reaction Inefficient methylating agent or reaction conditions.- A common method involves the use of iodomethane (MeI) and a base like potassium carbonate (K₂CO₃) in a suitable solvent such as acetone.[10] - Ensure anhydrous conditions if required by the specific protocol.
Steric hindrance at the reaction site.- While less common for this specific esterification, consider alternative esterification methods if standard procedures fail.
Formation of impurities during esterification Side reactions due to harsh conditions.- Optimize reaction temperature and time to minimize byproduct formation. The reaction is often carried out at 0°C and then warmed to room temperature.[10]
Presence of impurities in the starting material (11-α-hydroxy canrenone).- Ensure the purity of the 11-α-hydroxy canrenone starting material through proper purification after the microbial hydroxylation step.
Section 3: Purification of 11-α-Hydroxy Canrenone Methyl Ester
Issue Potential Cause Troubleshooting Steps
Difficulty in removing unreacted starting materials or byproducts Similar polarity of the product and impurities.- Utilize column chromatography with an appropriate stationary and mobile phase for effective separation. - Recrystallization from a suitable solvent system (e.g., DCM/toluene) is a common and effective purification method.[10]
Co-precipitation of impurities during crystallization.- Optimize the recrystallization conditions, including solvent choice, concentration, and cooling rate.
Low recovery after purification Product loss during extraction and washing steps.- Minimize the number of extraction and washing steps. - Ensure the pH of the aqueous phase is optimized to prevent the loss of the product into the aqueous layer during washing.
Product degradation during purification.- Avoid exposure to harsh acidic or basic conditions and high temperatures for extended periods.

Experimental Protocols

Protocol 1: Microbial 11-α-Hydroxylation of Canrenone using Aspergillus ochraceus

This protocol is a generalized procedure based on published data and should be optimized for specific laboratory conditions.

1. Materials and Reagents:

  • Aspergillus ochraceus strain (e.g., ATCC 18500)

  • Fermentation medium (e.g., sucrose-based medium)

  • Canrenone

  • Dimethyl sulfoxide (DMSO)

  • Oxygen-enriched air supply

  • Shake flasks or fermenter

2. Procedure:

  • Inoculum Preparation: Prepare a seed culture of Aspergillus ochraceus by inoculating spores into a suitable growth medium and incubating at 28°C with shaking for 15-24 hours.[11][12]

  • Fermentation: Inoculate the production fermentation medium with the seed culture. Maintain the culture at 28°C with controlled aeration and agitation.[11]

  • Substrate Addition: Once sufficient biomass has been achieved (e.g., after 18-22 hours of fermentation), prepare a solution of canrenone in DMSO. Add this solution to the fermentation culture to achieve the desired final concentration (e.g., 10.2 g/L).[2][12]

  • Biotransformation: Continue the fermentation under O₂-enriched air supply. Monitor the conversion of canrenone to 11-α-hydroxy canrenone periodically by taking samples and analyzing them by HPLC.[2] The biotransformation can take 60-90 hours.[9][12]

  • Harvesting: Once the maximum conversion has been reached, harvest the mycelium by filtration or centrifugation. The product, being poorly soluble in water, will be primarily associated with the mycelium.[13]

Protocol 2: Extraction and Purification of 11-α-Hydroxy Canrenone
  • Extraction: Extract the mycelial cake with a suitable organic solvent, such as methanol or dichloromethane, with heating and stirring.[13]

  • Concentration: Combine the organic extracts and concentrate under reduced pressure.

  • Purification: The crude extract can be purified by column chromatography on macroporous resin (e.g., AB-8) using a methanol-water gradient.[13] Alternatively, recrystallization can be performed.

Protocol 3: Synthesis of 11-α-Hydroxy Canrenone Methyl Ester

This protocol is based on a chemical synthesis route.

1. Materials and Reagents:

  • 11-α-hydroxy canrenone

  • Acetone

  • Iodomethane (MeI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dichloromethane (DCM)

  • Toluene

  • 10% aq. HCl, aq. NaHCO₃, brine

  • Anhydrous sodium sulfate (Na₂SO₄)

2. Procedure:

  • Dissolve the crude 11-α-hydroxy canrenone in acetone.

  • Cool the solution to 0°C and add potassium carbonate and iodomethane.[10]

  • Allow the mixture to warm to room temperature and stir overnight.[10]

  • Monitor the reaction completion by TLC.

  • Filter the reaction mixture to remove inorganic salts and wash the filter cake with DCM.

  • Combine the filtrate and the washings, and remove the solvent under vacuum.

  • Dissolve the residue in DCM and wash sequentially with 10% aqueous HCl, saturated aqueous NaHCO₃, and brine.[10]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude product.

  • Purify the crude product by recrystallization from a mixture of DCM and toluene to obtain colorless crystals of 11-α-Hydroxy canrenone methyl ester.[10]

Data Presentation

Table 1: Optimization of Microbial Hydroxylation Parameters for Canrenone

ParameterConditionYield of 11-α-hydroxy canrenoneReference
Oxygen Supply Standard AirModerate[2]
O₂-Enriched AirHigh (>95%)[2]
Co-solvent NoneLow[2]
DMSOHigh (>95%)[2]
Substrate Conc. 1.5 g/L~95%[11][12]
10.2 g/L (30 mM)>95%[2]
15-20 g/L>90% (with high-density culture)[12]

Table 2: HPLC-UVD and LC-MS Parameters for Analysis

ParameterHPLC-UVD ConditionLC-MS ConditionReference
Column ZORBAX Eclipse XDB-C18 (150 mm × 4.6 mm, 5 µm)ZORBAX Eclipse XDB-C18 (150 mm × 4.6 mm, 5 µm)[14][15]
Mobile Phase Water and Methanol (gradient elution)Water and Methanol (gradient elution)[14][15]
Flow Rate 0.8 mL/min0.8 mL/min[14][15]
Detection 280 nmESI, Positive Ion Mode[14][16]
Column Temp. 30°C30°C[14][15]
Injection Vol. 5 µL5 µL[14]

Visualizations

Experimental_Workflow cluster_fermentation 1. Fermentation & Biotransformation cluster_extraction 2. Extraction & Purification cluster_synthesis 3. Chemical Synthesis A Inoculation of Aspergillus ochraceus B Fermentation for Mycelial Growth A->B C Addition of Canrenone (in DMSO) B->C D 11-α-Hydroxylation (with O2-enriched air) C->D E Harvesting of Mycelium D->E Biotransformation Complete F Solvent Extraction of 11-α-hydroxy canrenone E->F G Purification (Column Chromatography/ Recrystallization) F->G H Esterification with MeI and K2CO3 G->H Purified Intermediate I Work-up and Extraction H->I J Final Purification (Recrystallization) I->J K 11-α-Hydroxy canrenone methyl ester J->K

Caption: Overall experimental workflow for the production of 11-α-Hydroxy canrenone methyl ester.

Synthesis_Pathway Canrenone Canrenone Hydroxy_Canrenone 11-α-Hydroxy canrenone Canrenone->Hydroxy_Canrenone Aspergillus ochraceus 11-α-hydroxylase Methyl_Ester 11-α-Hydroxy canrenone methyl ester Hydroxy_Canrenone->Methyl_Ester CH3I, K2CO3 Acetone

Caption: Chemical synthesis pathway from Canrenone.

Troubleshooting_Tree cluster_hydroxylation Hydroxylation Step cluster_esterification Esterification Step cluster_purification Purification Step Start Low Yield of Final Product Q1 Low conversion of Canrenone? Start->Q1 A1_Yes Check: - Mycelial activity - O2 supply - Substrate solubility (DMSO) Q1->A1_Yes Yes A1_No Proceed to Esterification Check Q1->A1_No No Q2 Incomplete Esterification? A1_No->Q2 A2_Yes Check: - Reagent quality (MeI, K2CO3) - Anhydrous conditions - Reaction time/temperature Q2->A2_Yes Yes A2_No Proceed to Purification Check Q2->A2_No No Q3 High loss during purification? A2_No->Q3 A3_Yes Optimize: - Recrystallization solvent - Extraction/washing pH - Chromatography conditions

Caption: Troubleshooting decision tree for low product yield.

References

Methods to prevent the degradation of 11-A-Hydroxy canrenone methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of 11-α-Hydroxy Canrenone Methyl Ester during experimental procedures. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges in handling and storage of this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of compound purity over time in solution. Hydrolysis of the γ-lactone ring. This is accelerated by acidic or basic conditions.Maintain solutions at a neutral pH (around 7). Use buffered solutions when possible. Prepare solutions fresh and use them promptly.
Oxidation. Degas solvents before use. Store solutions under an inert atmosphere (e.g., nitrogen or argon). Avoid unnecessary exposure to air.
Inconsistent experimental results. Compound degradation due to improper storage. Exposure to light, moisture, or elevated temperatures can lead to degradation.Store the solid compound in a tightly sealed container at room temperature, protected from light and moisture. For long-term storage, consider refrigeration (2-8 °C) in a desiccated environment.
Incompatibility with experimental reagents. Review the chemical compatibility of all reagents. Avoid strong acids, bases, and oxidizing agents in your experimental setup unless they are part of the intended reaction.
Appearance of unknown peaks in chromatography (HPLC, LC-MS). Formation of degradation products. The primary degradation product is likely the hydrolyzed γ-hydroxy carboxylic acid.Conduct forced degradation studies (acid, base, oxidation, heat, light) on a small sample to identify the retention times of potential degradation products. This will help in monitoring the stability of your main compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 11-α-Hydroxy Canrenone Methyl Ester?

A1: Based on the chemical structure, which includes a γ-lactone ring, the primary degradation pathway is hydrolysis. This reaction opens the lactone ring to form the corresponding γ-hydroxy carboxylic acid. This process can be catalyzed by both acidic and basic conditions. Oxidation is another potential degradation pathway.

Q2: What are the optimal storage conditions for solid 11-α-Hydroxy Canrenone Methyl Ester?

A2: The solid compound should be stored in a tightly sealed container to protect it from moisture. It is recommended to store it at room temperature, away from direct light.[1][2] For extended storage, refrigeration (2-8°C) in a desiccator is advisable to minimize any potential degradation from ambient heat and humidity.

Q3: How should I prepare and store solutions of 11-α-Hydroxy Canrenone Methyl Ester?

A3: It is highly recommended to prepare solutions fresh for each experiment. If storage is necessary, use a neutral, aprotic solvent and store the solution at low temperatures (e.g., -20°C) under an inert atmosphere (nitrogen or argon). Avoid aqueous solutions for storage, especially if the pH is not strictly controlled at neutral.

Q4: My experimental protocol involves acidic/basic conditions. How can I minimize degradation?

A4: If your protocol requires non-neutral pH, minimize the exposure time of the compound to these conditions. Perform the reaction at the lowest effective temperature and neutralize the sample as soon as the reaction is complete. It is crucial to monitor the reaction closely for the formation of degradation products using an appropriate analytical technique like HPLC.

Q5: Are there any known incompatibilities with common laboratory reagents?

A5: Avoid strong acids, bases, and oxidizing agents, as these are known to promote the degradation of structurally similar steroidal spirolactones. The stability of related compounds like spironolactone and eplerenone is significantly affected by such conditions.[3][4][5]

Comparative Stability Data

Stress Condition % Degradation of Spironolactone Key Degradation Product
Acidic (0.1 M HCl, 48 hours)15%Canrenone
Basic (0.01 M NaOH, 15 minutes)11%Canrenone
Neutral pH (5 days)12%Canrenone
Oxidative (30% H₂O₂, 24 hours)12%Not specified
Thermal (60°C, 2 hours)15%Not specified
Photodegradation (UV lamp, 48 hours)7%Not specified
Data adapted from a forced degradation study on spironolactone.[2]

Experimental Protocols

Protocol 1: General Procedure for Handling and Solution Preparation

  • Allow the solid 11-α-Hydroxy Canrenone Methyl Ester to equilibrate to room temperature before opening the container to prevent moisture condensation.

  • Weigh the desired amount of the compound in a clean, dry vial, preferably under an inert atmosphere (e.g., in a glove box or under a stream of nitrogen).

  • Add the desired volume of a suitable solvent (e.g., DMSO, DMF, or a buffered neutral aqueous solution). If using an aqueous solution, ensure it is freshly prepared and the pH is confirmed to be neutral.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Use the solution immediately for the best results. If short-term storage is unavoidable, flush the headspace of the vial with an inert gas, seal tightly, and store at -20°C.

Protocol 2: Monitoring Stability by HPLC

  • Standard Preparation: Prepare a stock solution of 11-α-Hydroxy Canrenone Methyl Ester at a known concentration in a suitable solvent (e.g., acetonitrile or methanol).

  • Sample Preparation: At various time points during your experiment or from stored solutions, take an aliquot and dilute it to a suitable concentration for HPLC analysis.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile (or methanol) is often effective for separating steroidal compounds.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength where the compound has maximum absorbance (e.g., around 240 nm for similar structures).

    • Injection Volume: 10-20 µL.

  • Analysis: Monitor the peak area of the parent compound over time. A decrease in the peak area and/or the appearance of new peaks indicates degradation.

Visualizations

Degradation_Pathway 11-A-Hydroxy_canrenone_methyl_ester 11-α-Hydroxy Canrenone Methyl Ester Hydrolyzed_Product γ-Hydroxy Carboxylic Acid (Degradation Product) 11-A-Hydroxy_canrenone_methyl_ester->Hydrolyzed_Product Hydrolysis (Acid/Base Catalyzed)

Caption: Inferred primary degradation pathway of 11-α-Hydroxy Canrenone Methyl Ester.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation Weigh_Compound Weigh Compound (Inert Atmosphere) Dissolve Dissolve in Neutral Solvent Weigh_Compound->Dissolve Experiment Perform Experiment (Monitor Conditions) Dissolve->Experiment Immediate Use Storage Store at -20°C (Inert Atmosphere) Dissolve->Storage If Necessary Analysis Analyze by HPLC Experiment->Analysis Storage->Experiment

Caption: Recommended experimental workflow for handling 11-α-Hydroxy Canrenone Methyl Ester.

References

A troubleshooting guide for 11-A-Hydroxy canrenone methyl ester bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 11-A-Hydroxy Canrenone Methyl Ester Bioassays

Welcome to the technical support center for this compound bioassays. This guide provides troubleshooting tips and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a steroidal compound that functions as a mineralocorticoid receptor (MR) antagonist.[1] Its primary application is as a key intermediate in the synthesis of Eplerenone, a medication used to treat conditions like hypertension and heart failure.[1][2] Its mechanism of action involves competitively binding to the mineralocorticoid receptor, thereby blocking the actions of aldosterone.[1][3] This inhibition prevents the receptor's translocation to the nucleus and subsequent gene expression, leading to increased sodium and water excretion.[3][4][5]

Q2: What type of bioassay is typically used to assess the activity of this compound?

A2: The most common methods are cell-based reporter gene assays and receptor binding assays.[4][6] Cell-based assays, often using luciferase as a reporter, measure the functional antagonist activity of the compound by quantifying the inhibition of aldosterone-induced gene expression.[4][7] Receptor binding assays directly measure the affinity of the compound for the mineralocorticoid receptor.[6]

Q3: What are the expected outcomes of a successful bioassay with this compound?

A3: In a functional antagonist assay, this compound is expected to produce a dose-dependent decrease in the signal generated by an MR agonist like aldosterone. In a receptor binding assay, it will compete with a labeled ligand for binding to the MR, resulting in a dose-dependent decrease in the bound signal.

Troubleshooting Guide: Reporter Gene Assays

This section addresses common issues encountered during cell-based reporter gene assays (e.g., Luciferase or GFP-based assays) for MR antagonists.

Q4: My assay signal is very weak or absent. What are the possible causes and solutions?

A4: Weak signals can stem from several issues.[7] Refer to the troubleshooting workflow below and the following points:

  • Inactive Agonist: Ensure the MR agonist (e.g., aldosterone) used to stimulate the receptor is active and used at an appropriate concentration (typically at its EC80).

  • Low Transfection Efficiency: If using transiently transfected cells, low efficiency is a common problem.[7][8] Optimize transfection protocols or use a stable cell line.

  • Reagent Quality: Verify that assay reagents, particularly the luciferase substrate and cell lysis buffers, have not expired and have been stored correctly.[7] Prepare fresh reagents if in doubt.

  • Cell Health: Ensure cells are healthy, within a low passage number, and free from contamination like mycoplasma. Poor cell viability will lead to poor results.[9]

Q5: I'm observing high background signal in my no-agonist control wells. How can I reduce it?

A5: High background can mask the true antagonist effect.

  • Plate Choice: Use opaque, white plates for luminescence assays to maximize signal and reduce crosstalk between wells.[7][10] Black plates are often recommended to reduce background and achieve the best signal-to-noise ratio.[10]

  • Serum in Media: Some components in fetal bovine serum (FBS) can activate the mineralocorticoid receptor. Consider reducing the serum concentration or using charcoal-stripped serum to remove endogenous steroids.

  • Promoter Leakiness: The reporter construct may have a "leaky" promoter, causing a baseline level of expression even without an agonist. Ensure you are using a well-validated reporter system.

Q6: My results show high variability between replicate wells. What is the cause and how can I improve precision?

A6: High variability can make data interpretation difficult and unreliable.[7]

  • Pipetting Errors: Inconsistent pipetting is a major source of variability.[7][11] Use calibrated multichannel pipettes and prepare a master mix of reagents to add to all wells.[7]

  • Cell Seeding Uniformity: Ensure a uniform, single-cell suspension before plating to avoid clumps and achieve a consistent cell number in each well. Uneven cell distribution leads to variable results.

  • Edge Effects: The outer wells of a microplate are prone to evaporation and temperature fluctuations, leading to "edge effects." Avoid using the outermost wells for critical samples or ensure proper plate sealing and incubation.

Q7: The compound appears to be an agonist instead of an antagonist. Why is this happening?

A7: This can occur due to several factors:

  • Partial Agonism: Some compounds can act as partial agonists, weakly activating the receptor in the absence of a full agonist. Test the compound alone across a range of concentrations to determine if it has any intrinsic agonistic activity.

  • Assay Interference: Certain compounds can directly interfere with the reporter enzyme (e.g., luciferase), either inhibiting or enhancing its activity, which can be misinterpreted as a biological effect.[7] A cell-free counter-screen using purified luciferase can test for this.

Troubleshooting Workflow: Weak or No Signal

G cluster_legend Legend Problem Problem Check Check Action Action Outcome Outcome start Weak or No Signal check_agonist Is Agonist Active? start->check_agonist check_cells Are Cells Healthy? check_agonist->check_cells Yes action_agonist Use Fresh Agonist at EC80 check_agonist->action_agonist No check_reagents Are Reagents Valid? check_cells->check_reagents Yes action_cells Use Low Passage, Healthy Cells check_cells->action_cells No check_transfection Is Transfection Efficient? check_reagents->check_transfection Yes action_reagents Prepare Fresh Reagents check_reagents->action_reagents No action_transfection Optimize Protocol or Use Stable Line check_transfection->action_transfection No end_node Signal Restored check_transfection->end_node Yes action_agonist->end_node action_cells->end_node action_reagents->end_node action_transfection->end_node

Caption: A flowchart for troubleshooting weak or no signal in a bioassay.

Troubleshooting Guide: Receptor Binding Assays

Q8: I am observing high non-specific binding in my assay. How can I minimize it?

A8: High non-specific binding (NSB) can obscure the specific binding signal, reducing the assay window.[12]

  • Blocking Agents: Include a blocking agent like Bovine Serum Albumin (BSA) in the assay buffer to prevent the ligand from binding to the plate or filter membrane.[12]

  • Filter Selection: If using a filtration assay, choose a filter material with low ligand binding properties. Glass fiber filters are common, but may require pre-treatment (e.g., with polyethyleneimine).[6]

  • Detergents: Adding a small amount of a mild detergent (e.g., Tween-20) to the wash buffer can help reduce NSB.

  • Radioligand Concentration: Use the lowest possible concentration of the radiolabeled ligand, ideally at or below its Kd, to maximize the proportion of specific binding.[6]

Q9: The binding affinity (Kd or IC50) of my compound is much weaker than expected. What could be wrong?

A9: Several factors can lead to apparent low potency.

  • Compound Integrity: Verify the purity and concentration of your this compound stock solution.[12] Degradation during storage can lead to reduced activity.

  • Receptor Activity: Ensure the receptor preparation (e.g., cell membranes or purified protein) is active.[12] Improper storage, such as repeated freeze-thaw cycles, can denature the receptor.[13] Run a positive control with a known high-affinity ligand (like spironolactone or canrenone) to validate the receptor's integrity.[14][15]

  • Assay Conditions: Binding reactions must reach equilibrium. Perform a time-course experiment to determine the optimal incubation time.[12] Also, check that the buffer pH and ionic strength are optimal for the receptor-ligand interaction.

Experimental Protocols & Data

Protocol: Mineralocorticoid Receptor (MR) Antagonist Luciferase Reporter Assay

This protocol provides a general framework for screening MR antagonists.

  • Cell Plating: Seed mammalian cells stably expressing the human mineralocorticoid receptor and a hormone response element (HRE)-driven luciferase reporter into a 96-well white, clear-bottom plate at a density of 10,000-20,000 cells per well. Incubate for 24 hours.

  • Compound Preparation: Prepare a serial dilution of this compound and control compounds (e.g., Eplerenone, Spironolactone) in appropriate assay media.

  • Treatment: Add the diluted compounds to the cells. After 30-60 minutes, add the MR agonist aldosterone to all wells (except 'no agonist' controls) at a final concentration equal to its EC80.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Lysis and Detection: Equilibrate the plate to room temperature. Remove the media and add a passive lysis buffer. Add the luciferase assay reagent to each well and immediately measure luminescence using a plate reader.

  • Data Analysis: Subtract the average signal from the 'no agonist' wells from all other wells. Plot the normalized response against the log of the antagonist concentration and fit a four-parameter logistic curve to determine the IC50 value.

Table 1: Typical Assay Parameters and Expected Results
ParameterControl Agonist (Aldosterone)Control Antagonist (Spironolactone)Test Compound (this compound)
Assay Type MR Reporter AssayMR Reporter AssayMR Reporter Assay
Expected Activity AgonistAntagonistAntagonist
Typical Conc. Range 1 pM - 100 nM100 pM - 100 µM100 pM - 100 µM
Expected EC50/IC50 ~0.1 - 1 nM~10 - 50 nMDependent on purity and batch
Max Signal Fold Change > 50-fold over baselineN/AN/A
Signal Inhibition N/A> 90% at top concentrationDose-dependent inhibition

Signaling Pathways and Workflows

Mineralocorticoid Receptor Signaling Pathway

The diagram below illustrates the mechanism of action for aldosterone and how mineralocorticoid receptor antagonists like this compound interfere with it.

G cluster_cell Cell Cytoplasm cluster_nucleus Nucleus MR Mineralocorticoid Receptor (MR) Complex Aldosterone-MR Complex MR->Complex Aldo Aldosterone Aldo->MR Binds Antagonist Antagonist (e.g., 11-A-Hydroxy canrenone methyl ester) Antagonist->MR Blocks HRE Hormone Response Element (HRE) Complex->HRE Translocates & Binds Transcription Gene Transcription HRE->Transcription Initiates

Caption: Mineralocorticoid receptor signaling and point of antagonist inhibition.

General Bioassay Workflow

This diagram outlines the typical steps involved in performing a cell-based bioassay for screening compounds.

G cluster_workflow Experimental Workflow node_style_step node_style_step node_style_reagent node_style_reagent node_style_result node_style_result A 1. Seed Cells in Plate B 2. Incubate (24h) A->B C 3. Add Test Compound B->C D 4. Add Agonist C->D E 5. Incubate (18-24h) D->E F 6. Add Detection Reagent E->F G 7. Read Signal F->G H 8. Analyze Data G->H

Caption: A generalized workflow for a cell-based antagonist bioassay.

References

Technical Support Center: Purification of 11-A-Hydroxy Canrenone Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions for the purification of 11-A-Hydroxy Canrenone Methyl Ester.

Frequently Asked Questions (FAQs)

Q1: What is the most common initial purification method for crude this compound? A1: The most frequently cited initial purification method is recrystallization. A common and effective solvent system for this process is a mixture of Dichloromethane (DCM) and Toluene.[1][2] This technique is effective for removing a significant portion of impurities from the crude reaction mixture.

Q2: My recrystallization yield is consistently low. What are the potential causes and solutions? A2: Low yield during recrystallization can stem from several factors:

  • Incomplete Precipitation: The cooling process may be too rapid, or the final temperature not low enough. Ensure a slow, controlled cooling process to maximize crystal formation.

  • Excessive Solvent: Using too much solvent will keep more of your product dissolved, even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Product Loss During Washing: Washing the collected crystals with a solvent in which they are highly soluble will lead to loss of product. Use a cold, non-polar solvent in minimal quantities for washing.

  • Impurity Levels: Very high levels of impurities in the crude material can inhibit crystallization. Consider a preliminary purification step like a silica gel plug or liquid-liquid extraction before recrystallization.

Q3: What types of impurities should I be aware of during the purification of this compound? A3: Process-related impurities are the primary concern. These can arise from side reactions during synthesis and may include stereoisomers (e.g., the 7β-isomer), products of dehydration (Δ9(11)-enester), chlorinated derivatives, and lactonization byproducts.[3][4] The starting material, canrenone, or other intermediates may also be present in the crude product.[5][6]

Q4: When is chromatographic purification recommended over recrystallization? A4: Chromatographic purification is recommended when:

  • Recrystallization fails to achieve the desired purity level (>99%).

  • Impurities have very similar solubility profiles to the target compound, making them difficult to remove by crystallization.

  • Stereoisomers or other closely related structural analogs are present, which often require the high resolving power of chromatography for separation.[3]

  • High purity (e.g., >99.5%) is required for pharmaceutical applications.[7]

Q5: I am seeing poor peak shape (tailing, fronting) during HPLC analysis. What should I investigate? A5: Poor peak shape in HPLC can be caused by chemical or mechanical issues:

  • Chemical Issues: The compound might be interacting with the stationary phase (e.g., acidic silanols on silica-based columns) or decomposing on the column.[8] Try adding a modifier to the mobile phase (like formic acid) or switching to a different, less reactive column type (e.g., a Phenyl or C18-AR column).[8][9]

  • Mechanical/Methodological Issues:

    • Sample Overload: Injecting too much sample can cause peak fronting. Try diluting your sample.

    • Strong Injection Solvent: Dissolving the sample in a solvent much stronger than the mobile phase can cause distorted peaks.[10] If possible, dissolve the sample in the mobile phase itself.

    • Column Degradation: A clogged frit or a void in the column packing can lead to peak splitting and tailing.[10] Try reversing and flushing the column or replacing it if it's old.

Troubleshooting Guides

Guide 1: Low Purity After Recrystallization
Symptom Potential Cause Recommended Solution
Oily precipitate instead of crystals The compound may have a low melting point, or significant impurities are present, causing melting point depression.Try adding a non-polar "anti-solvent" (e.g., hexane) dropwise to the cooled solution to induce precipitation. If the issue persists, pre-purify the crude material using column chromatography.
Colored crystals obtained Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtering and cooling. Be aware this may slightly reduce yield.
Purity does not improve significantly Impurities have very similar solubility and crystal lattice compatibility.Recrystallization is likely not a suitable method for these specific impurities. Proceed to chromatographic purification (e.g., macroporous resin or HPLC).[7]
Guide 2: Issues with Column Chromatography
Symptom Potential Cause Recommended Solution
Product does not elute from the column The mobile phase is too weak (not polar enough for reversed-phase, or not non-polar enough for normal-phase). The compound may be irreversibly adsorbed or decomposing.[8]Gradually increase the strength of the elution solvent.[11] If decomposition is suspected (e.g., on silica gel), switch to a more inert stationary phase like alumina or a bonded phase (e.g., Diol, Cyano).
Poor separation of product and impurities (Co-elution) The selectivity of the column and mobile phase system is insufficient.Change the mobile phase composition (e.g., switch from methanol to acetonitrile in reversed-phase).[12] Use a different stationary phase (e.g., a Phenyl-Hexyl column for steroids offers different selectivity than a standard C18).[12]
Low recovery of the product after elution The elution volume is too low, or the elution solvent is not strong enough to completely desorb the compound.[11]Increase the volume of the elution solvent.[11] If tailing is observed, a stronger solvent may be needed for the final wash to recover all the product.
High backpressure The column frit is clogged with particulates from the sample. The sample is too viscous.Always filter samples before loading them onto a column.[13] If the sample is viscous, dilute it with the initial mobile phase buffer.[13]

Quantitative Data Summary

Table 1: Purification Method Performance
Purification Method Parameter Value Reference
RecrystallizationSolvent SystemDichloromethane/Toluene[1][2]
Typical Yield80%[1][2]
Physical AppearanceColorless Crystals[1][2]
Melting Point230-232 °C[1][2]
Macroporous Resin ChromatographyStationary PhaseAB-8 Macroporous Resin[7]
Elution SystemMethanol/Water Gradient[7]
Achievable Purity (HPLC)99.5% - 99.7%[7]

Experimental Protocols

Protocol 1: Recrystallization from DCM/Toluene
  • Dissolution: Place the crude this compound in a clean flask. Add a minimal amount of Dichloromethane (DCM) to dissolve the solid.

  • Hot Addition: Gently heat the solution. While warm, add Toluene dropwise until the solution becomes slightly cloudy.

  • Clarification: Add a few more drops of DCM until the solution is clear again.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the resulting colorless crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold Toluene.

  • Drying: Dry the crystals under vacuum to a constant weight. A yield of approximately 80% can be expected.[1][2]

Protocol 2: Purification via Macroporous Resin Chromatography

This protocol is adapted from patent literature for the purification of 11α-hydroxycanrenone.[7]

  • Column Preparation: Pack a chromatography column with AB-8 macroporous resin. Equilibrate the column by washing it with the initial mobile phase (e.g., 20% methanol in water).

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase (or a compatible solvent) and load it onto the column.

  • Washing: Wash the column with 5-10 column volumes (CV) of a low-concentration methanol solution (e.g., 20-40% methanol in water) to remove highly polar impurities.

  • Elution: Elute the target compound using a higher concentration of methanol (e.g., 60-90% methanol in water). Collect fractions and monitor them by TLC or HPLC.

  • Fraction Pooling & Concentration: Combine the fractions containing the pure product. Remove the solvent under reduced pressure at a temperature of 40-60 °C.

  • Drying: Dry the resulting solid product under vacuum at 40-90 °C until a constant weight is achieved. Purity should exceed 99.5%.[7]

  • Column Regeneration: Regenerate the resin by washing the column with ethyl acetate, followed by water, to prepare it for subsequent use.[7]

Visualizations

Purification_Workflow cluster_start Synthesis Output cluster_purification Purification Options cluster_end Final Product Crude Crude Product (Contains Impurities) Recrystal Recrystallization (DCM/Toluene) Crude->Recrystal Initial Bulk Purification Chrom Chromatography (e.g., Macroporous Resin) Crude->Chrom For High Purity / Difficult Separations Pure Pure 11-A-Hydroxy canrenone methyl ester (>99% Purity) Recrystal->Pure Chrom->Pure

Caption: General purification workflow for this compound.

Troubleshooting_Purity Start Low Purity after Initial Purification CheckMethod Was the method Recrystallization? Start->CheckMethod RecrystalProbs Troubleshoot Recrystallization: - Check solvent ratios - Ensure slow cooling - Consider co-crystallization CheckMethod->RecrystalProbs Yes ChromProbs Troubleshoot Chromatography: - Optimize mobile phase - Change stationary phase - Check for sample overload CheckMethod->ChromProbs No SwitchToChrom Switch to Chromatography (e.g., HPLC, Resin) RecrystalProbs->SwitchToChrom Purity still low AnalyzeImp Identify Impurities (LC-MS, NMR) SwitchToChrom->AnalyzeImp Separation still poor ChromProbs->AnalyzeImp Co-elution persists

Caption: Decision tree for troubleshooting low product purity.

HPLC_Peak_Shape Start Poor HPLC Peak Shape (Tailing, Fronting, Splitting) CheckSample Is sample dissolved in strong solvent? Start->CheckSample ChangeSolvent Dissolve sample in mobile phase CheckSample->ChangeSolvent Yes CheckOverload Is sample overloaded? CheckSample->CheckOverload No ChangeSolvent->CheckOverload DiluteSample Dilute sample and re-inject CheckOverload->DiluteSample Yes CheckColumn Is column old or backpressure high? CheckOverload->CheckColumn No DiluteSample->CheckColumn FlushColumn Flush or replace column CheckColumn->FlushColumn Yes FinalCheck Consider secondary interactions (e.g., silanols) CheckColumn->FinalCheck No

Caption: Troubleshooting workflow for common HPLC peak shape issues.

References

Technical Support Center: Addressing Solubility Challenges with 11-A-Hydroxy Canrenone Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, encountering solubility issues with investigational compounds is a common yet significant hurdle. This technical support center provides a comprehensive guide to addressing the solubility challenges associated with 11-A-Hydroxy canrenone methyl ester, a key intermediate in the synthesis of Eplerenone.[1][2] By understanding its physicochemical properties and employing appropriate solubilization techniques, researchers can ensure accurate and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a synthetic steroid and a crucial intermediate in the chemical synthesis of the cardiovascular drug Eplerenone.[1][3][4][5] Like many steroid-based molecules, it possesses a largely hydrophobic structure, which often leads to poor aqueous solubility. This can pose significant challenges in various experimental settings, including in vitro assays and formulation development, potentially leading to inaccurate results and hindering further research.

Q2: What are the initial recommended solvents for dissolving this compound?

A2: Based on data from structurally similar compounds like canrenone, common organic solvents are the recommended starting point for solubilization. These include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol. It is crucial to start with small quantities of the compound to test its solubility in these solvents before preparing a larger stock solution. For the related compound Eplerenone, a mixture of Methanol (MeOH) and DMSO is also reported as a solvent.[6]

Q3: My compound precipitates when I dilute my organic stock solution into an aqueous buffer. What should I do?

A3: This is a common phenomenon known as "salting out" or precipitation due to a drastic change in solvent polarity. To mitigate this, you can try the following:

  • Lower the final concentration: The target concentration in your aqueous medium may be above the compound's solubility limit.

  • Use a co-solvent: Incorporating a small percentage of a water-miscible organic solvent (e.g., ethanol, propylene glycol) in your final aqueous solution can increase the solubility of your compound.

  • Optimize the dilution method: Add the stock solution dropwise into the vortexing aqueous buffer to ensure rapid and even dispersion.

  • Adjust the pH: If the compound has ionizable groups, modifying the pH of the aqueous buffer can significantly enhance its solubility.

Q4: Can heating be used to improve the solubility of this compound?

A4: Gentle heating can be an effective method to dissolve compounds. However, caution is advised as excessive or prolonged heat can lead to degradation of the compound. It is recommended to warm the solution gently (e.g., in a 37°C water bath) and for a short duration. Always visually inspect the solution for any signs of degradation, such as a change in color.

Troubleshooting Guide: Common Solubility Issues

Issue Potential Cause Recommended Solution
Compound does not dissolve in the initial solvent. The chosen solvent is not appropriate for the compound's polarity.Try alternative organic solvents such as DMF, DMSO, or ethanol. Refer to the Quantitative Solubility Data table below for guidance.
Precipitation occurs upon addition to aqueous media. The compound's aqueous solubility limit has been exceeded due to a sharp decrease in solvent polarity.Employ a co-solvent system, reduce the final concentration, or use a dropwise addition method with vigorous stirring.
Inconsistent results in biological assays. Poor solubility leading to an unknown and variable concentration of the compound in the assay medium.Determine the kinetic solubility of the compound in your specific assay buffer before conducting the experiment. Consider using solubility enhancement techniques like cyclodextrin complexation.
Stock solution becomes cloudy or shows precipitates after storage. The compound has a tendency to crystallize or precipitate out of solution over time, especially after freeze-thaw cycles.Store stock solutions in small, single-use aliquots at -20°C or -80°C. Before use, warm the aliquot to room temperature and vortex gently to ensure complete redissolution.

Quantitative Solubility Data

Table 1: Solubility of Canrenone in Various Solvents

Solvent Solubility
Dimethylformamide (DMF)30 mg/mL
Dimethyl Sulfoxide (DMSO)30 mg/mL
Ethanol10 mg/mL
DMSO:PBS (pH 7.2) (1:4)0.2 mg/mL

Data sourced from publicly available information on canrenone.

Experimental Protocols

Here are detailed methodologies for key experiments to enhance the solubility of this compound.

Protocol 1: Co-Solvent Screening

This protocol outlines a systematic approach to identifying an effective co-solvent system to improve the aqueous solubility of the compound.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Prepare Co-Solvent Mixtures: In separate microcentrifuge tubes, prepare a series of aqueous buffers (e.g., PBS) containing different percentages of a co-solvent (e.g., 1%, 2%, 5%, 10% of ethanol, PG, or PEG 400).

  • Dilution and Observation: To 990 µL of each co-solvent buffer, add 10 µL of the 10 mM stock solution to achieve a final concentration of 100 µM.

  • Vortex and Equilibrate: Immediately vortex the tubes for 30 seconds and let them stand at room temperature for at least 30 minutes.

  • Visual Inspection: Visually inspect each tube for any signs of precipitation. A clear solution indicates that the compound is soluble under these conditions.

  • Determine Optimal Concentration: Identify the lowest concentration of the co-solvent that maintains the compound in solution.

Protocol 2: pH-Dependent Solubility Assessment

This protocol helps determine if adjusting the pH can improve the solubility of this compound, which is relevant for compounds with ionizable functional groups.

Materials:

  • This compound

  • DMSO

  • A series of buffers with varying pH values (e.g., pH 4.0, 6.0, 7.4, 8.0, 10.0)

  • Microcentrifuge tubes

  • Vortex mixer

  • Spectrophotometer or HPLC

Procedure:

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of the compound in DMSO.

  • Prepare Test Solutions: In separate microcentrifuge tubes, add an excess amount of the solid compound to each buffer of a different pH.

  • Equilibration: Tightly cap the tubes and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the tubes at high speed to pellet the undissolved compound.

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method like UV-Vis spectroscopy or HPLC.

  • Data Analysis: Plot the solubility of the compound as a function of pH to identify the pH range where solubility is highest.

Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation

This method aims to enhance solubility by dispersing the compound in a hydrophilic carrier at the molecular level.

Materials:

  • This compound

  • A hydrophilic polymer (e.g., Polyvinylpyrrolidone K30 (PVP K30), Polyethylene glycol 6000 (PEG 6000))

  • A suitable organic solvent (e.g., methanol, ethanol)

  • Rotary evaporator

  • Mortar and pestle

Procedure:

  • Dissolution: Dissolve both this compound and the chosen hydrophilic carrier (e.g., in a 1:1, 1:2, or 1:5 drug-to-carrier weight ratio) in a minimal amount of the organic solvent.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Drying: Dry the resulting solid film in a vacuum oven at a low temperature to remove any residual solvent.

  • Pulverization: Scrape the solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.

  • Characterization: Evaluate the dissolution rate of the prepared solid dispersion compared to the pure compound.

Visualizations

The following diagrams illustrate key workflows and concepts related to addressing the solubility challenges of this compound.

experimental_workflow cluster_0 Initial Assessment cluster_1 Solubilization Strategy cluster_2 Outcome Start Start Solubility_Test Initial Solubility Test (DMSO, DMF, Ethanol) Start->Solubility_Test Co_Solvent Co-Solvent Screening Solubility_Test->Co_Solvent Insoluble pH_Adjustment pH Adjustment Solubility_Test->pH_Adjustment Solid_Dispersion Solid Dispersion Solubility_Test->Solid_Dispersion Soluble Soluble Solubility_Test->Soluble Soluble Co_Solvent->Soluble Insoluble Insoluble Co_Solvent->Insoluble pH_Adjustment->Soluble pH_Adjustment->Insoluble Solid_Dispersion->Soluble Solid_Dispersion->Insoluble

Caption: A workflow for addressing solubility issues.

co_solvent_screening Start Start: Prepare 10 mM Stock in DMSO Prepare_Buffers Prepare Aqueous Buffers with Varying Co-Solvent % Start->Prepare_Buffers Dilute Dilute Stock into Co-Solvent Buffers Prepare_Buffers->Dilute Observe Vortex, Equilibrate, and Observe for Precipitation Dilute->Observe Result Precipitate? Observe->Result Success Soluble: Identify Optimal Co-Solvent % Result->Success No Failure Insoluble: Try Alternative Co-Solvent or Higher % Result->Failure Yes

Caption: Co-solvent screening experimental workflow.

logical_relationship Compound 11-A-Hydroxy canrenone methyl ester Property Poor Aqueous Solubility Compound->Property Challenge Experimental Challenges (e.g., Inaccurate Assay Results) Property->Challenge Solution Solubility Enhancement Techniques Challenge->Solution Outcome Reliable Experimental Data Solution->Outcome

Caption: Logical relationship of the solubility problem and solution.

References

Minimizing off-target effects in 11-A-Hydroxy canrenone methyl ester experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing off-target effects during experiments with 11-A-Hydroxy Canrenone Methyl Ester.

Introduction

This compound is a key intermediate in the synthesis of Eplerenone, a selective mineralocorticoid receptor (MR) antagonist.[1][2] While its primary activity is expected to be centered on the mineralocorticoid receptor signaling pathway, it is crucial to consider and mitigate potential off-target effects to ensure the validity and accuracy of experimental results. This guide offers practical advice and detailed protocols to address these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and potential off-target effects of this compound?

A1: The primary on-target effect of this compound is the antagonism of the mineralocorticoid receptor, similar to its downstream product, Eplerenone.[1] Potential off-target effects, largely inferred from its structural similarity to other spirolactone-based compounds like canrenone and spironolactone, may include interactions with other steroid receptors and ion channels. The most common off-target concerns are:

  • Androgen Receptor (AR) Antagonism: Spironolactone, a related compound, is a known AR antagonist with an IC50 of 77 nM.[3] Canrenone also exhibits antiandrogenic properties.[4][5]

  • Progesterone Receptor (PR) Agonism/Antagonism: Canrenone has been shown to interact with the progesterone receptor, with a reported Ki of 300 x 10-9M.[6]

  • Glucocorticoid Receptor (GR) Binding: Some spirolactones can exhibit low-affinity binding to the glucocorticoid receptor.[7]

  • Inhibition of Na+/K+-ATPase: At high concentrations, canrenone and related steroids can inhibit Na+/K+-ATPase activity.[8]

It is important to note that Eplerenone, the final product synthesized from this compound, exhibits a 100 to 1000-fold lower binding affinity for glucocorticoid, progesterone, and androgen receptors compared to spironolactone, suggesting a more favorable selectivity profile.[7] Therefore, the off-target effects of this compound are anticipated to be less pronounced than those of canrenone or spironolactone.

Q2: How can I assess the purity of my this compound sample?

A2: Ensuring the purity of your compound is the first step in minimizing off-target effects. Impurities from the synthesis process can have their own biological activities. Recommended methods for purity assessment include:

  • High-Performance Liquid Chromatography (HPLC): To separate and quantify the main compound and any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

Q3: What are the best practices for designing experiments to minimize off-target effects?

A3: A well-designed experiment is critical. Key considerations include:

  • Dose-Response Studies: Use the lowest effective concentration of this compound to achieve the desired on-target effect. This minimizes the likelihood of engaging lower-affinity off-target receptors.

  • Use of Selective Antagonists/Agonists: Include control experiments with known selective antagonists or agonists for the suspected off-target receptors (e.g., a pure AR antagonist) to differentiate between on- and off-target effects.

  • Cell Line Selection: Use cell lines that express the target receptor (MR) but have low or no expression of potential off-target receptors, if possible. Conversely, to test for off-target effects, use cell lines that overexpress the suspected off-target receptor.

  • Use of Knockout/Knockdown Models: If available, utilize cell lines or animal models where the suspected off-target receptor has been knocked out or knocked down to confirm its involvement in any observed effects.

Troubleshooting Guide

This section addresses common issues encountered during experiments with this compound.

Problem Possible Cause Recommended Solution
Inconsistent or unexpected biological response Compound degradationStore the compound under recommended conditions (cool, dry, and sealed). Periodically check purity with HPLC.
Off-target effects at high concentrationsPerform a dose-response curve to determine the optimal concentration. Use the lowest concentration that gives a robust on-target effect.
Contamination of reagentsUse fresh, high-quality reagents and sterile techniques.
High background in binding assays Non-specific binding of the radioligandOptimize washing steps in the assay protocol. Include a blocking agent like bovine serum albumin (BSA) in the assay buffer.
Hydrophobic interactions of the compound with assay componentsConsider using a different assay format, such as a scintillation proximity assay (SPA) which can sometimes reduce non-specific binding.
Observed effect is not blocked by a known MR antagonist The effect is mediated by an off-target receptor.Test for involvement of other steroid receptors (AR, PR, GR) using selective antagonists for those receptors.
The effect is due to inhibition of Na+/K+-ATPase.Conduct a Na+/K+-ATPase activity assay in the presence of your compound.
Variability between experimental repeats Inconsistent cell culture conditionsMaintain consistent cell passage numbers, confluency, and media formulations.
Pipetting errorsUse calibrated pipettes and proper pipetting techniques.

Quantitative Data Summary

CompoundTargetAssay TypeValue
Spironolactone Mineralocorticoid Receptor (MR)IC5024 nM[3]
Androgen Receptor (AR)IC5077 nM[3]
Canrenone Progesterone Receptor (PR)Ki300 nM[6]
Eplerenone Mineralocorticoid Receptor (MR)IC50138 nM[9]
Androgen, Progesterone, Glucocorticoid ReceptorsBinding Affinity100-1000 fold lower than Spironolactone[7]

Experimental Protocols

Competitive Radioligand Binding Assay for Steroid Receptors

This protocol is a general guideline for assessing the binding affinity of this compound to steroid receptors (e.g., AR, PR, GR).

Materials:

  • Cell lysates or purified receptor preparations

  • Radiolabeled ligand specific for the receptor of interest (e.g., [3H]-dihydrotestosterone for AR)

  • Unlabeled this compound

  • Assay buffer (e.g., Tris-HCl with BSA)

  • Glass fiber filters

  • Scintillation fluid and counter

Methodology:

  • Preparation: Prepare serial dilutions of unlabeled this compound.

  • Incubation: In a multi-well plate, incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound. Include controls for total binding (radioligand only) and non-specific binding (radioligand with a saturating concentration of a known unlabeled ligand).

  • Equilibration: Allow the binding to reach equilibrium (typically 1-2 hours at room temperature or 4°C, optimization may be required).

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the unlabeled compound to determine the IC50 value.

Na+/K+-ATPase Inhibition Assay

This protocol provides a general method to assess the inhibitory potential of this compound on Na+/K+-ATPase activity.

Materials:

  • Purified Na+/K+-ATPase enzyme preparation (e.g., from porcine cerebral cortex)

  • Assay buffer (containing NaCl, KCl, MgCl2, and ATP)

  • This compound

  • Phosphate detection reagent (e.g., Malachite Green)

  • Spectrophotometer

Methodology:

  • Preparation: Prepare serial dilutions of this compound.

  • Pre-incubation: Pre-incubate the Na+/K+-ATPase enzyme with varying concentrations of the test compound for a defined period (e.g., 10-15 minutes).

  • Reaction Initiation: Initiate the enzymatic reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method like the Malachite Green assay.

  • Data Analysis: Determine the concentration of this compound that causes 50% inhibition of the enzyme activity (IC50).

Visualizations

Signaling_Pathway cluster_EC Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR 11A_Hydroxy 11-A-Hydroxy Canrenone Methyl Ester 11A_Hydroxy->MR MR_11A MR-11A-Hydroxy Complex (Inactive) 11A_Hydroxy->MR_11A HSP Heat Shock Proteins MR->HSP Dissociation MR_Aldo MR-Aldosterone Complex MR->MR_Aldo MRE Mineralocorticoid Response Element (MRE) MR_Aldo->MRE Gene_Transcription Gene Transcription MRE->Gene_Transcription

Caption: On-target signaling pathway of this compound.

Experimental_Workflow cluster_Prep Preparation cluster_Assay Assay Execution cluster_Analysis Data Analysis Compound_Purity Assess Compound Purity (HPLC, MS, NMR) Cell_Culture Prepare Cell Lines/ Receptor Preparations Compound_Purity->Cell_Culture On_Target On-Target Assay (MR Binding/Functional) Cell_Culture->On_Target Off_Target Off-Target Assays (AR, PR, GR, Na/K-ATPase) Cell_Culture->Off_Target Dose_Response Dose-Response Analysis (IC50/Ki Determination) On_Target->Dose_Response Off_Target->Dose_Response Selectivity_Profile Determine Selectivity Profile Dose_Response->Selectivity_Profile

Caption: Experimental workflow for assessing off-target effects.

Troubleshooting_Logic Start Unexpected Result Check_Purity Is the compound pure? Start->Check_Purity Optimize_Conc Is the concentration optimized? Check_Purity->Optimize_Conc [Yes] Re-evaluate Re-evaluate Hypothesis Check_Purity->Re-evaluate [No] Control_Check Are controls behaving as expected? Optimize_Conc->Control_Check [Yes] Optimize_Conc->Re-evaluate [No] Off_Target_Hypothesis Suspect Off-Target Effect? Control_Check->Off_Target_Hypothesis [Yes] Control_Check->Re-evaluate [No] Test_AR_PR_GR Test with selective antagonists for AR, PR, GR Off_Target_Hypothesis->Test_AR_PR_GR [Yes] Off_Target_Hypothesis->Re-evaluate [No] Test_ATPase Perform Na/K-ATPase inhibition assay Test_AR_PR_GR->Test_ATPase Test_ATPase->Re-evaluate

Caption: A logical flowchart for troubleshooting unexpected experimental outcomes.

References

Validation & Comparative

Validating the Biological Activity of Synthesized 11-α-Hydroxy Canrenone Methyl Ester: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesized compound, 11-α-Hydroxy canrenone methyl ester, against established mineralocorticoid receptor (MR) antagonists. The content is designed to offer an objective assessment of its potential biological activity based on available data and established experimental protocols.

Executive Summary

11-α-Hydroxy canrenone methyl ester is a key intermediate in the synthesis of the well-established mineralocorticoid receptor antagonist, eplerenone.[1][2] Its structural similarity to canrenone, the active metabolite of spironolactone, suggests that it possesses biological activity as an aldosterone receptor antagonist.[3] This guide outlines the experimental framework for validating this activity and compares its predicted performance with commercially available alternatives.

Comparative Analysis of Biological Activity

CompoundTypeMechanism of ActionIC50 (nM) for Mineralocorticoid Receptor
Synthesized 11-α-Hydroxy canrenone methyl ester Steroidal (predicted)Competitive Aldosterone Receptor Antagonist (predicted)Data not available
CanrenoneSteroidalCompetitive Aldosterone Receptor Antagonist~24
SpironolactoneSteroidalCompetitive Aldosterone Receptor Antagonist24
EplerenoneSteroidalSelective Competitive Aldosterone Receptor Antagonist81
FinerenoneNon-steroidalSelective Competitive Aldosterone Receptor Antagonist18

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols for Biological Activity Validation

To ascertain the mineralocorticoid receptor antagonist activity of synthesized 11-α-Hydroxy canrenone methyl ester, the following established in vitro assays are recommended.

Radioligand Binding Assay

This assay directly measures the affinity of the synthesized compound for the mineralocorticoid receptor.

Objective: To determine the inhibitory constant (Ki) of 11-α-Hydroxy canrenone methyl ester for the mineralocorticoid receptor.

Methodology:

  • Receptor Source: Utilize human mineralocorticoid receptors expressed in a suitable cell line (e.g., HEK293 or CHO cells) or commercially available receptor preparations.

  • Radioligand: Use a radiolabeled ligand with high affinity for the MR, such as [³H]-aldosterone.

  • Competitive Binding: Incubate a fixed concentration of the radioligand and the receptor preparation with increasing concentrations of the synthesized compound.

  • Separation: Separate the receptor-bound from the free radioligand using a method like filtration or centrifugation.

  • Quantification: Measure the radioactivity of the receptor-bound fraction using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value, the concentration of the synthesized compound that displaces 50% of the radioligand binding. The Ki value can then be calculated using the Cheng-Prusoff equation.

MR-Mediated Reporter Gene Assay

This cell-based functional assay determines the ability of the synthesized compound to antagonize the aldosterone-induced transcription of a reporter gene.

Objective: To determine the functional antagonist potency (IC50) of 11-α-Hydroxy canrenone methyl ester.

Methodology:

  • Cell Line: Use a mammalian cell line (e.g., HEK293T or HeLa) co-transfected with an expression vector for the human mineralocorticoid receptor and a reporter plasmid containing a luciferase gene under the control of an MR-responsive promoter.

  • Treatment: Treat the cells with a fixed, sub-maximal concentration of aldosterone to induce reporter gene expression, along with increasing concentrations of the synthesized compound.

  • Incubation: Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for gene transcription and protein expression.

  • Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the data to the response of aldosterone alone and plot the percentage of inhibition against the logarithm of the synthesized compound's concentration to determine the IC50 value.

Visualizing Key Processes and Pathways

To further elucidate the context of this research, the following diagrams, generated using the DOT language, illustrate the experimental workflow, the relevant signaling pathway, and the logical framework for comparison.

experimental_workflow cluster_synthesis Compound Synthesis cluster_validation Biological Activity Validation cluster_comparison Comparative Analysis synthesis Synthesize 11-A-Hydroxy canrenone methyl ester binding_assay Radioligand Binding Assay (Determine Ki) synthesis->binding_assay Test Compound reporter_assay MR-Mediated Reporter Gene Assay (Determine IC50) synthesis->reporter_assay Test Compound data_table Compare Ki and IC50 with known MR Antagonists binding_assay->data_table reporter_assay->data_table mineralocorticoid_receptor_pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus aldosterone Aldosterone mr_inactive Inactive MR + HSP aldosterone->mr_inactive Binds mr_active Active Aldosterone-MR Complex mr_inactive->mr_active Conformational Change & HSP Dissociation mre Mineralocorticoid Response Element (MRE) mr_active->mre Translocation & Binding antagonist 11-A-Hydroxy canrenone methyl ester (Antagonist) antagonist->mr_inactive Competitive Binding transcription Gene Transcription mre->transcription response Biological Response (e.g., Na+ reabsorption) transcription->response comparison_logic compound Synthesized Compound 11-A-Hydroxy canrenone methyl ester parameters {Comparison Parameters | {Binding Affinity (Ki) | Functional Potency (IC50) | Selectivity}} compound->parameters Evaluated for alternatives Established Alternatives Spironolactone Eplerenone Finerenone alternatives->parameters Compared against

References

A Comparative Analysis of 11-A-Hydroxy Canrenone Methyl Ester and Canrenone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of 11-A-Hydroxy canrenone methyl ester and canrenone, focusing on their performance as mineralocorticoid receptor antagonists. This analysis is supported by available experimental data and detailed methodologies for key assays.

This compound and canrenone are steroidal compounds that act as antagonists to the mineralocorticoid receptor (MR), playing a role in regulating blood pressure and fluid balance. While canrenone is a well-characterized active metabolite of spironolactone, this compound is primarily known as a key intermediate in the synthesis of the second-generation MR antagonist, eplerenone.[1] This guide delves into a comparative analysis of their chemical properties, biological activities, and the experimental protocols used to evaluate them.

Chemical and Physical Properties

A fundamental comparison begins with the distinct structural and physical characteristics of each compound. This compound possesses an additional hydroxyl group at the 11-alpha position and a methyl ester group, which influence its molecular weight and polarity compared to canrenone.

PropertyThis compoundCanrenone
Molecular Formula C24H32O6C22H28O3
Molecular Weight 416.51 g/mol 340.46 g/mol
Appearance White to Off-White SolidSolid
Primary Role Intermediate in Eplerenone synthesis[1]Active metabolite of spironolactone, diuretic[2]

Biological Activity and Pharmacological Comparison

Both compounds function by competitively antagonizing the mineralocorticoid receptor. However, their potency and selectivity can differ. Direct comparative experimental data for this compound is limited due to its primary role as a synthetic intermediate. However, by examining its successor, eplerenone, we can infer some of its characteristics. Eplerenone was developed to have higher selectivity for the MR with fewer side effects related to androgen and progesterone receptors compared to first-generation antagonists.[3][4]

The antagonist potency of these compounds can be quantified using in vitro cell-based assays that measure the inhibition of aldosterone-induced gene transcription. The half-maximal inhibitory concentration (IC50) is a key parameter in these assays.

CompoundIC50 (Mineralocorticoid Receptor Transactivation Assay)Selectivity Profile
Canrenone ~66 nM (inferred from spironolactone's active metabolite)[1]Binds to androgen and progesterone receptors, leading to potential side effects.[1]
Eplerenone (derived from this compound) ~970 nM[1]Highly selective for the mineralocorticoid receptor with minimal affinity for androgen and progesterone receptors.[3][4]

Note: A lower IC50 value indicates higher potency.

While eplerenone shows a higher IC50 (lower potency) in this specific assay compared to the active metabolite of spironolactone, its enhanced selectivity is a significant advantage in drug development, leading to a better safety profile.[3][4] It is plausible that this compound shares a similar selectivity profile due to the structural modifications that are carried through to eplerenone.

Signaling Pathway and Experimental Workflow

The mechanism of action for both compounds involves the antagonism of the mineralocorticoid receptor, which is part of the broader renin-angiotensin-aldosterone system (RAAS). The following diagram illustrates the signaling pathway.

Mineralocorticoid Receptor Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds Aldosterone-MR Aldosterone-MR Complex MR->Aldosterone-MR Forms HSP Heat Shock Proteins HSP->MR Dissociates MRE Mineralocorticoid Response Element (MRE) Aldosterone-MR->MRE Translocates & Binds Antagonist 11-A-Hydroxy canrenone methyl ester / Canrenone Antagonist->MR Blocks Gene Transcription Gene Transcription MRE->Gene Transcription Initiates

Caption: Mineralocorticoid receptor signaling and antagonism.

A common experimental workflow to determine the antagonist activity of these compounds is a cell-based reporter assay. The diagram below outlines the key steps.

Reporter Assay Workflow Start Start Cell_Culture Culture cells expressing MR and a luciferase reporter gene Start->Cell_Culture Treatment Treat cells with Aldosterone (agonist) and varying concentrations of the -antagonist (test compound) Cell_Culture->Treatment Incubation Incubate for a defined period Treatment->Incubation Lysis Lyse cells and add luciferase substrate Incubation->Lysis Measurement Measure luminescence Lysis->Measurement Analysis Calculate IC50 values Measurement->Analysis End End Analysis->End

Caption: Workflow for a cell-based reporter assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two key experiments used to characterize mineralocorticoid receptor antagonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to the mineralocorticoid receptor.[5]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound.

Materials:

  • HEK293 cells transiently transfected with human mineralocorticoid receptor.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, containing 1.5 mM EDTA, 5 mM MgCl2, and protease inhibitors.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 1.5 mM EDTA.

  • Radioligand: [3H]-Aldosterone.

  • Test compounds: this compound or canrenone.

  • Scintillation cocktail.

Procedure:

  • Membrane Preparation:

    • Harvest transfected cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Centrifuge the supernatant at 100,000 x g for 60 minutes at 4°C.

    • Resuspend the resulting pellet in assay buffer.

  • Binding Assay:

    • In a 96-well plate, add membrane preparation, [3H]-Aldosterone (at a final concentration equal to its Kd), and varying concentrations of the test compound.

    • For non-specific binding control wells, add a high concentration of unlabeled aldosterone.

    • Incubate the plate at room temperature for 2 hours.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.

Cell-Based Reporter Gene Assay

This assay measures the functional antagonist activity of a compound by quantifying its ability to inhibit agonist-induced gene expression.[6][7]

Objective: To determine the functional antagonist potency (IC50) of the test compound.

Materials:

  • Mammalian cells (e.g., HEK293 or CHO) co-transfected with an expression vector for the human mineralocorticoid receptor and a reporter vector containing a luciferase gene driven by a mineralocorticoid response element (MRE).

  • Cell culture medium.

  • Aldosterone (agonist).

  • Test compounds: this compound or canrenone.

  • Luciferase assay reagent.

Procedure:

  • Cell Seeding:

    • Seed the transfected cells into a 96-well plate and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a fixed concentration of aldosterone (typically the EC80 concentration) and varying concentrations of the test compound.

    • Include control wells with aldosterone only (positive control) and vehicle only (negative control).

  • Incubation:

    • Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Luminescence Measurement:

    • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.

    • Plot the percentage of inhibition of aldosterone-induced luciferase activity against the logarithm of the test compound concentration to determine the IC50 value.

Conclusion

References

Investigating the Cross-Reactivity of 11-α-Hydroxy Canrenone Methyl Ester: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 11-α-Hydroxy canrenone methyl ester, a key intermediate in the synthesis of the selective mineralocorticoid receptor antagonist, eplerenone. Due to the limited publicly available direct experimental data on this specific intermediate, this guide offers a comparative framework based on the well-characterized profiles of its parent compound, canrenone, its more established analog, spironolactone, and its final product, eplerenone. This approach allows for an informed estimation of the cross-reactivity profile of 11-α-Hydroxy canrenone methyl ester and provides the necessary tools for its empirical validation.

Introduction

11-α-Hydroxy canrenone methyl ester is a steroidal compound that plays a crucial role in the chemical synthesis of eplerenone. Eplerenone is known for its high selectivity for the mineralocorticoid receptor (MR) with minimal cross-reactivity for other steroid receptors, such as the androgen (AR) and progesterone receptors (PR). This selectivity is a significant advantage over older mineralocorticoid receptor antagonists like spironolactone and its active metabolite canrenone, which are associated with hormonal side effects due to their off-target activities. Understanding the cross-reactivity of intermediates like 11-α-Hydroxy canrenone methyl ester is vital for optimizing synthetic pathways and ensuring the purity and safety of the final active pharmaceutical ingredient.

Comparative Analysis of Receptor Selectivity

To contextualize the likely cross-reactivity profile of 11-α-Hydroxy canrenone methyl ester, the following table summarizes the binding affinities (Ki in nM) of spironolactone, canrenone, and eplerenone for the mineralocorticoid, androgen, and progesterone receptors. Lower Ki values indicate higher binding affinity.

CompoundMineralocorticoid Receptor (MR) Ki (nM)Androgen Receptor (AR) Ki (nM)Progesterone Receptor (PR) Ki (nM)
Spironolactone2477210
Canrenone20-50100-200100-300
11-α-Hydroxy canrenone methyl ester (Predicted Intermediate) (Predicted Intermediate) (Predicted Intermediate)
Eplerenone970>10,000>10,000

Note: The Ki values are approximate and can vary between different studies and experimental conditions. The values for 11-α-Hydroxy canrenone methyl ester are predicted to be intermediate between canrenone and eplerenone, reflecting a progression towards increased selectivity for the mineralocorticoid receptor.

The data clearly illustrates the evolution of selectivity. Spironolactone and canrenone exhibit significant affinity for both the androgen and progesterone receptors, explaining their associated side effects. In contrast, eplerenone demonstrates a dramatically reduced affinity for these off-target receptors, highlighting its selective nature. It is hypothesized that 11-α-Hydroxy canrenone methyl ester possesses a cross-reactivity profile that is more favorable than canrenone but not as selective as the final product, eplerenone.

Experimental Protocol: Competitive Radioligand Binding Assay for Cross-Reactivity Assessment

To empirically determine the cross-reactivity of 11-α-Hydroxy canrenone methyl ester, a competitive radioligand binding assay is the gold standard. This protocol outlines the key steps for assessing the binding affinity of the compound to the mineralocorticoid, androgen, and progesterone receptors.

Objective: To determine the inhibitory constant (Ki) of 11-α-Hydroxy canrenone methyl ester for the mineralocorticoid, androgen, and progesterone receptors.

Materials:

  • Test Compound: 11-α-Hydroxy canrenone methyl ester

  • Reference Compounds: Aldosterone (for MR), Dihydrotestosterone (DHT) (for AR), Progesterone (for PR), Spironolactone, Canrenone, Eplerenone

  • Radioligands: [³H]-Aldosterone, [³H]-DHT, [³H]-Progesterone

  • Receptor Sources: Commercially available recombinant human mineralocorticoid, androgen, and progesterone receptors expressed in a suitable cell line (e.g., HEK293, Sf9) or tissue homogenates known to express the target receptors.

  • Assay Buffer: e.g., Tris-HCl buffer with appropriate additives (e.g., MgCl₂, EDTA, glycerol).

  • Scintillation Cocktail

  • 96-well plates

  • Filter mats

  • Scintillation counter

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of 11-α-Hydroxy canrenone methyl ester and reference compounds in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the test and reference compounds to create a range of concentrations.

    • Prepare the radioligand solution at a concentration close to its dissociation constant (Kd) for the respective receptor.

    • Prepare the receptor membrane suspension in the assay buffer.

  • Assay Setup:

    • To each well of a 96-well plate, add:

      • Assay buffer

      • Receptor membrane suspension

      • Test compound or reference compound at various concentrations (or buffer for total binding)

      • Radioligand

    • For non-specific binding control, add a high concentration of a non-labeled ligand.

  • Incubation:

    • Incubate the plates at a specific temperature (e.g., room temperature or 4°C) for a predetermined time to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • Rapidly filter the contents of each well through a filter mat using a cell harvester. The filter will trap the receptor-bound radioligand.

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter mats and place them in scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the relevant signaling pathway.

experimental_workflow prep_reagents Prepare Reagents (Compound, Radioligand, Receptor) serial_dilutions Serial Dilutions of Test Compound prep_reagents->serial_dilutions add_components Add Components to 96-well Plate serial_dilutions->add_components incubation Incubate to Equilibrium add_components->incubation filtration Filtration to Separate Bound/Free Ligand incubation->filtration scintillation Scintillation Counting filtration->scintillation calc_ic50 Calculate IC50 scintillation->calc_ic50 calc_ki Calculate Ki (Cheng-Prusoff) calc_ic50->calc_ki signaling_pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus aldosterone Aldosterone mr_complex MR-HSP Complex aldosterone->mr_complex Binds mr Mineralocorticoid Receptor (MR) mr->mr_complex hsp Heat Shock Proteins (HSP) hsp->mr_complex activated_mr Activated MR mr_complex->activated_mr HSP Dissociation mre Mineralocorticoid Response Element (MRE) activated_mr->mre Translocation & Binding gene_transcription Gene Transcription mre->gene_transcription Initiates antagonist 11-α-Hydroxy canrenone methyl ester (Antagonist) antagonist->mr_complex Blocks Binding

Unveiling the Molecular Tussle: A Comparative Guide to Mineralocorticoid Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of cardiovascular and renal therapeutics, the antagonism of the mineralocorticoid receptor (MR) stands as a cornerstone of treatment for conditions like hypertension and heart failure. This guide provides a detailed comparison of 11-A-Hydroxy canrenone methyl ester and other key mineralocorticoid receptor antagonists, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms of action, supported by experimental data and detailed protocols.

At the heart of this comparison is this compound, a steroidal compound recognized as a key intermediate in the synthesis of the well-established MR antagonist, eplerenone.[1] While specific quantitative data on its direct binding affinity remains to be extensively published, its structural similarity to canrenone and its role as a precursor to eplerenone strongly suggest its activity as a competitive antagonist at the mineralocorticoid receptor.[1] This guide will delve into the established mechanisms and potencies of prominent MRAs, providing a framework for understanding the potential therapeutic profile of this compound.

The primary mechanism of action for these antagonists involves the competitive binding to the mineralocorticoid receptor, thereby inhibiting the binding of aldosterone.[2] Aldosterone, a key hormone in the renin-angiotensin-aldosterone system, promotes sodium and water retention, and its blockade leads to diuretic and antihypertensive effects.[2][3]

Comparative Analysis of Mineralocorticoid Receptor Antagonists

To provide a clear and objective comparison, the following table summarizes the available quantitative data for key MRAs. This data is crucial for understanding the relative potency of these compounds in inhibiting the mineralocorticoid receptor.

CompoundTypeSelectivityIC50 (nM) for MR
This compound SteroidalNot extensively documentedData not available
Spironolactone SteroidalNon-selective~24
Eplerenone SteroidalSelective~990
Finerenone Non-steroidalSelective~18
Canrenone SteroidalNon-selectiveData varies, active metabolite of spironolactone

Note: IC50 values can vary depending on the specific assay conditions.

Delving into the Experimental Evidence: Methodologies for MRA Evaluation

The following sections provide detailed protocols for key experiments used to characterize and compare mineralocorticoid receptor antagonists.

Radioligand Binding Assay for Mineralocorticoid Receptor

This assay directly measures the binding affinity of a compound to the mineralocorticoid receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the mineralocorticoid receptor.

Methodology:

  • Receptor Source: A preparation of cells or tissues expressing the mineralocorticoid receptor is used.

  • Radioligand: A radiolabeled ligand with high affinity for the MR, such as [³H]-aldosterone, is used.

  • Competition Binding: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

  • Separation: The receptor-bound radioligand is separated from the free radioligand, typically by rapid filtration.

  • Detection: The amount of radioactivity bound to the receptor is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Mineralocorticoid Receptor Transactivation Assay (Reporter Gene Assay)

This cell-based assay measures the functional consequence of a compound binding to the mineralocorticoid receptor.

Objective: To determine the potency of a test compound to inhibit aldosterone-induced transcription.

Methodology:

  • Cell Line: A mammalian cell line is engineered to express the human mineralocorticoid receptor and a reporter gene (e.g., luciferase) under the control of an MR-responsive promoter.

  • Treatment: The cells are treated with a fixed concentration of aldosterone to stimulate receptor activity, along with varying concentrations of the test compound.

  • Incubation: The cells are incubated to allow for gene transcription and expression of the reporter protein.

  • Lysis and Detection: The cells are lysed, and the activity of the reporter protein (e.g., luminescence for luciferase) is measured.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the aldosterone-induced reporter activity (IC50) is determined.

Visualizing the Pathways and Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the mineralocorticoid receptor signaling pathway and a typical experimental workflow.

G Mineralocorticoid Receptor Signaling Pathway Aldosterone Aldosterone MR_c Mineralocorticoid Receptor (Cytoplasm) Aldosterone->MR_c Binds MRA 11-A-Hydroxy canrenone methyl ester & Alternatives MRA->MR_c Competitively Binds HSP Heat Shock Proteins MR_c->HSP Dissociates from MR_n Mineralocorticoid Receptor (Nucleus) MR_c->MR_n Translocation MRE Mineralocorticoid Response Element MR_n->MRE Gene Target Gene Transcription MRE->Gene Protein Protein Synthesis (e.g., ENaC) Gene->Protein Effect Physiological Effect (Na+/H2O Retention) Protein->Effect

Caption: Mineralocorticoid Receptor Signaling Pathway

G Experimental Workflow: MRA Comparison cluster_binding Radioligand Binding Assay cluster_reporter Reporter Gene Assay ReceptorPrep_B 1. Receptor Preparation Incubation_B 2. Incubation with Radioligand & MRA ReceptorPrep_B->Incubation_B Filtration_B 3. Separation of Bound/Free Ligand Incubation_B->Filtration_B Detection_B 4. Quantification of Radioactivity Filtration_B->Detection_B Analysis_B 5. IC50/Ki Determination Detection_B->Analysis_B Analysis_R 5. IC50 Determination CellCulture 1. Cell Culture with MR & Reporter Gene Treatment 2. Treatment with Aldosterone & MRA CellCulture->Treatment Incubation_R 3. Incubation Treatment->Incubation_R Detection_R 4. Reporter Activity Measurement Incubation_R->Detection_R Detection_R->Analysis_R

Caption: Experimental Workflow for MRA Comparison

This guide serves as a foundational resource for researchers in the field. The provided data and protocols offer a starting point for the direct comparison and further investigation of this compound and other mineralocorticoid receptor antagonists, ultimately contributing to the development of more effective and safer therapies.

References

A Comparative Analysis of Spironolactone and the Eplerenone Intermediate, 11-A-Hydroxy Canrenone Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of the well-established mineralocorticoid receptor (MR) antagonist, spironolactone, and 11-A-Hydroxy canrenone methyl ester, a key intermediate in the synthesis of the second-generation MR antagonist, eplerenone. While direct comparative experimental data for this compound is limited in publicly available literature, this guide synthesizes the known pharmacological profiles of spironolactone and its successor, eplerenone, to provide a comprehensive understanding of their relative characteristics and the scientific rationale for the development of more selective aldosterone antagonists.

Introduction

Spironolactone has been a cornerstone in the management of conditions characterized by aldosterone excess, such as heart failure and hypertension.[1][2] Its therapeutic benefits are, however, tempered by a non-selective binding profile that leads to androgen and progesterone receptor-mediated side effects.[3][4] This limitation spurred the development of eplerenone, a more selective MR antagonist. This compound is a pivotal precursor in the chemical synthesis of eplerenone.[5][6] Understanding the evolution from spironolactone to eplerenone, via intermediates like this compound, offers valuable insights into the structure-activity relationships governing MR antagonist selectivity and efficacy.

Mechanism of Action

Both spironolactone and this compound (by extension through its derivative, eplerenone) function as competitive antagonists of the mineralocorticoid receptor.[1][5] By blocking the binding of aldosterone to the MR in epithelial tissues, particularly in the distal tubules and collecting ducts of the kidneys, they inhibit aldosterone-mediated sodium and water reabsorption and potassium excretion.[1] This action leads to diuretic and antihypertensive effects.

Spironolactone's mechanism also involves the antagonism of androgen and progesterone receptors, which is not a primary therapeutic target for its cardiovascular indications and contributes to its side effect profile.[3][4] The development of eplerenone from intermediates like this compound was specifically aimed at achieving greater selectivity for the MR, thereby minimizing these off-target hormonal effects.[3][7]

Signaling Pathway of Mineralocorticoid Receptor Antagonists

Aldosterone Signaling and Antagonism cluster_0 Extracellular Space cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Cellular Effects Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds HSP Heat Shock Proteins MR_dimer MR-Aldosterone Dimer MR->MR_dimer Translocates & Dimerizes Spironolactone Spironolactone / This compound (via Eplerenone) Spironolactone->MR Blocks MRE Mineralocorticoid Response Element (MRE) MR_dimer->MRE Binds Gene_Transcription Gene Transcription MRE->Gene_Transcription Activates mRNA mRNA Gene_Transcription->mRNA Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Ion_Channels Na+/K+ Channels Protein_Synthesis->Ion_Channels Effects Increased Na+ Reabsorption Increased K+ Secretion Ion_Channels->Effects

Caption: Aldosterone signaling pathway and the inhibitory action of MR antagonists.

Quantitative Data Comparison

Direct quantitative pharmacological data for this compound is scarce in the literature. Therefore, this table presents a comparison of spironolactone with eplerenone, the final active pharmaceutical ingredient derived from this compound. This comparison highlights the likely improvements in selectivity that were the goal of developing eplerenone.

ParameterSpironolactoneEplerenone (derived from this compound)Reference
Receptor Binding Affinity
Mineralocorticoid Receptor (MR)HighHigh (more selective)[7]
Androgen Receptor (AR)ModerateVery Low[3][4]
Progesterone Receptor (PR)ModerateVery Low[3][4]
Pharmacokinetics
BioavailabilityVariable, increased with food~69%[8]
Protein Binding>90%~50%[8]
Half-life~1.4 hours (parent drug); 16.5 hours (active metabolite canrenone)~4-6 hours[8]
MetabolismExtensively metabolized to active metabolites (e.g., canrenone, 7α-thiomethylspironolactone)Primarily by CYP3A4 to inactive metabolites[8]

Experimental Protocols

To fully characterize the pharmacological profile of this compound and enable a direct comparison with spironolactone, the following experimental protocols would be essential.

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for the mineralocorticoid, androgen, and progesterone receptors in comparison to spironolactone.

Methodology:

  • Receptor Preparation: Prepare cell membrane fractions or purified receptors for human mineralocorticoid (hMR), androgen (hAR), and progesterone (hPR) receptors.

  • Radioligand: Use [³H]-aldosterone for hMR, [³H]-dihydrotestosterone for hAR, and [³H]-progesterone for hPR.

  • Competition Binding: Incubate the receptor preparation with a fixed concentration of the radioligand and increasing concentrations of the unlabeled competitor (this compound or spironolactone).

  • Separation and Detection: Separate bound from free radioligand using filtration and quantify the bound radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate the IC50 values (concentration of competitor that inhibits 50% of radioligand binding) and subsequently the Ki (inhibition constant) values.

In Vitro Functional Assays

Objective: To assess the antagonist activity of this compound at the MR and potential agonist/antagonist activity at AR and PR.

Methodology:

  • Cell Culture: Use a cell line (e.g., HEK293) stably transfected with the respective human receptor (hMR, hAR, or hPR) and a reporter gene (e.g., luciferase) under the control of a hormone-responsive promoter.

  • Antagonist Assay (for hMR): Treat the cells with a fixed concentration of aldosterone and increasing concentrations of this compound or spironolactone.

  • Agonist/Antagonist Assay (for hAR and hPR): To test for agonist activity, treat cells with increasing concentrations of the test compound alone. To test for antagonist activity, treat cells with a fixed concentration of a known agonist (e.g., dihydrotestosterone for hAR) and increasing concentrations of the test compound.

  • Reporter Gene Assay: Measure the reporter gene activity (e.g., luminescence) after a suitable incubation period.

  • Data Analysis: Determine the IC50 for antagonist activity and EC50 for agonist activity.

Experimental Workflow

cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis cluster_3 Comparative Profile Compound 11-A-Hydroxy canrenone methyl ester & Spironolactone Binding Radioligand Binding (MR, AR, PR) Compound->Binding Functional Reporter Gene Assays (MR, AR, PR) Compound->Functional IC50 Determine Ki and IC50 Binding->IC50 Efficacy Determine Efficacy (Antagonist/Agonist) Functional->Efficacy Profile Generate Comparative Pharmacological Profile IC50->Profile Efficacy->Profile

Caption: Workflow for the in vitro pharmacological characterization.

Conclusion

Spironolactone is an effective, non-selective mineralocorticoid receptor antagonist with well-documented clinical utility and a known side-effect profile stemming from its interactions with other steroid receptors. This compound is a key chemical intermediate in the synthesis of eplerenone, a second-generation MR antagonist designed for greater selectivity. While direct comparative data on this compound is not widely available, the pharmacological profile of its derivative, eplerenone, demonstrates the successful outcome of this targeted drug design, offering similar therapeutic efficacy to spironolactone but with a significantly improved side-effect profile due to its enhanced selectivity for the mineralocorticoid receptor.[3][7] Further experimental characterization of this compound would be necessary to fully elucidate its intrinsic pharmacological properties and its direct contribution to the profile of eplerenone.

References

Correlation of In Vitro and In Vivo Data for Mineralocorticoid Receptor Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro and in vivo data for established mineralocorticoid receptor (MR) antagonists, primarily focusing on Eplerenone and Spironolactone. Due to the limited publicly available biological data on 11-α-Hydroxy canrenone methyl ester, which is predominantly recognized as a synthetic intermediate in the production of Eplerenone, this document serves as a surrogate comparison.[1][2] The data and protocols presented for well-characterized MR antagonists can be considered representative for evaluating the potential activity of structurally related compounds like 11-α-Hydroxy canrenone methyl ester.

In Vitro and In Vivo Data Summary

The following tables summarize key in vitro and in vivo performance metrics for the widely studied mineralocorticoid receptor antagonists, Spironolactone and Eplerenone. This data provides a benchmark for the expected activity of compounds targeting the mineralocorticoid receptor.

Table 1: Comparative In Vitro Activity of Mineralocorticoid Receptor Antagonists

ParameterSpironolactoneEplerenoneFinerenone
MR Binding Affinity (IC50) ~24 nM~990 nM~18 nM
MR Functional Antagonism (IC50) 66 nM970 nM3.7 nM
Selectivity vs. Androgen Receptor LowHighHigh
Selectivity vs. Progesterone Receptor LowHighHigh

Note: Data compiled from multiple sources. IC50 values can vary based on assay conditions.

Table 2: Comparative In Vivo Efficacy of Mineralocorticoid Receptor Antagonists

ParameterSpironolactoneEplerenone
Animal Model Dahl Salt-Sensitive (DSS) RatSpontaneously Hypertensive Rat (SHR)
Dosage 100 mg/kg/day100 mg/kg/day
Effect on Systolic Blood Pressure Significant ReductionSignificant Reduction
Effect on Cardiac Fibrosis ReductionReduction
Effect on Renal Injury ReductionReduction

Note: Efficacy is dose-dependent and varies with the specific animal model and study design.[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of mineralocorticoid receptor antagonists.

In Vitro: Mineralocorticoid Receptor Binding Assay

Objective: To determine the binding affinity of a test compound to the mineralocorticoid receptor.

Methodology:

  • Preparation of Receptor Source: Human mineralocorticoid receptors are recombinantly expressed in a suitable cell line (e.g., HEK293 cells). Cell lysates or purified receptor preparations are used.

  • Radioligand Binding: A constant concentration of a radiolabeled MR agonist, such as [3H]-aldosterone, is incubated with the receptor preparation.

  • Competitive Binding: The incubation is performed in the presence of increasing concentrations of the unlabeled test compound (e.g., 11-α-Hydroxy canrenone methyl ester).

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated, typically by filtration through glass fiber filters.

  • Quantification: The amount of bound radioactivity is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis.

In Vivo: Spontaneously Hypertensive Rat (SHR) Model

Objective: To evaluate the antihypertensive efficacy of a test compound in a relevant animal model of hypertension.

Methodology:

  • Animal Model: Adult male Spontaneously Hypertensive Rats (SHRs) are used as a model of genetic hypertension.

  • Acclimatization and Baseline Measurements: Animals are acclimatized to the housing conditions and trained for blood pressure measurements. Baseline systolic and diastolic blood pressure and heart rate are recorded using a non-invasive tail-cuff method.

  • Drug Administration: The test compound is formulated in a suitable vehicle and administered orally (e.g., by gavage) once or twice daily for a predetermined period (e.g., 4-8 weeks). A vehicle control group receives the vehicle alone.

  • Blood Pressure Monitoring: Blood pressure and heart rate are monitored at regular intervals throughout the study.

  • Terminal Procedures: At the end of the study, animals may be euthanized for collection of blood and tissues (e.g., heart, kidneys) for further analysis, such as measurement of plasma biomarkers and histological assessment of organ damage.

  • Data Analysis: Changes in blood pressure and other parameters are compared between the treatment and vehicle control groups using appropriate statistical methods.

Visualizations

Mineralocorticoid Receptor Signaling Pathway

The following diagram illustrates the classical signaling pathway of the mineralocorticoid receptor, which is the primary target of antagonists like 11-α-Hydroxy canrenone methyl ester.

G cluster_0 Extracellular Space cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Cytoplasm Aldosterone Aldosterone MR_Aldo MR-Aldosterone Complex Aldosterone->MR_Aldo Binds MR Mineralocorticoid Receptor (MR) MR->MR_Aldo HSP90 HSP90 HSP90->MR Inhibits (inactive state) MR_Aldo->HSP90 Dissociation MR_Aldo_Nuc MR-Aldosterone Complex MR_Aldo->MR_Aldo_Nuc Translocation Antagonist MR Antagonist (e.g., 11-A-Hydroxy canrenone methyl ester) Antagonist->MR Blocks Binding MRE Mineralocorticoid Response Element (MRE) MR_Aldo_Nuc->MRE Binds Gene_Transcription Gene Transcription MRE->Gene_Transcription Initiates mRNA mRNA Gene_Transcription->mRNA Protein_Translation Protein Translation mRNA->Protein_Translation Proteins Aldosterone-Induced Proteins Protein_Translation->Proteins Cellular_Response Cellular Response (e.g., Na+ reabsorption) Proteins->Cellular_Response

Caption: Mineralocorticoid Receptor Signaling Pathway.

Experimental Workflow for Evaluating MR Antagonists

This diagram outlines a typical workflow for the preclinical evaluation of a potential mineralocorticoid receptor antagonist.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Data Correlation and Candidate Selection A Compound Synthesis (11-A-Hydroxy canrenone methyl ester) B MR Binding Assay (Determine IC50) A->B C MR Transactivation Assay (Functional Antagonism) B->C D Selectivity Profiling (vs. other steroid receptors) C->D E Animal Model Selection (e.g., SHR, DSS rats) D->E Promising Candidate I Correlate In Vitro and In Vivo Data D->I F Pharmacokinetic Studies (ADME) E->F G Efficacy Studies (Blood Pressure, Organ Protection) F->G H Toxicology Studies G->H H->I J Lead Candidate Selection I->J

References

Assessing the Reproducibility of 11-A-Hydroxy Canrenone Methyl Ester Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental methodologies related to 11-A-Hydroxy canrenone methyl ester, a key intermediate in the synthesis of the cardiovascular drug eplerenone. This document outlines established synthesis protocols, alternative production methods, and analytical techniques, presenting supporting data to assess their reproducibility.

Executive Summary

The reproducibility of experiments involving this compound is crucial for consistent drug development and research outcomes. This guide delves into the primary chemical synthesis route, offering a detailed protocol and reported yield, and contrasts it with a microbial transformation method for its precursor, 11-alpha-hydroxy canrenone. Furthermore, it evaluates the analytical methods used for quantification, providing validation data that underscores their reliability. The presented data and protocols serve as a benchmark for researchers to establish and validate their own experimental setups, ensuring the generation of consistent and comparable results.

Data Presentation

Table 1: Chemical Synthesis of this compound - Reported Yield
ParameterValueReference
Starting MaterialPregn-4-ene-7,21-dicarboxylic acid, 11,17-dihydroxy-3-oxo-, γ-lactone, (7α,11α,17α)-[1]
Key ReagentsIodomethane, Potassium Carbonate, Acetone[1]
Reaction Conditions0°C to room temperature, overnight[1]
Purification MethodRecrystallization from DCM/toluene[1]
Reported Yield 80% [1]
Table 2: Alternative Production of 11-alpha-Hydroxy Canrenone (Precursor) - Microbial Transformation
ParameterValueReference
MicroorganismAspergillus ochraceus[2][3]
SubstrateCanrenone[2][3]
Culture MethodHigh-density culture[2]
Key AdvantageHigh conversion rate, shortened transformation time[2]
Reported Conversion Efficiency>90%[2]
Table 3: Reproducibility and Performance of Analytical Methods for Canrenone and its Derivatives
Analytical MethodParameterReported ValueReference
HPLC-UVD Linearity (r²)≥ 0.9910
Average Recovery94.93% (RSD 1.21%)
Precision (RSD)≤ 1.31%
Limit of Detection (LOD)0.1 - 0.12 mg/L
Limit of Quantification (LOQ)0.5 - 0.67 mg/L
LC-MS Linearity (r²)≥ 0.9910
Average Recovery94.93% (RSD 1.21%)
Precision (RSD)≤ 1.31%
Limit of Detection (LOD)0.1 - 0.12 mg/L
Limit of Quantification (LOQ)0.5 - 0.67 mg/L
LC-APCI-MS Linearity (Range)2 - 300 ng/ml[4]
Within- and Between-Batch Precision (RSD)< 10%[4]
Accuracy85 - 115%[4]
Lower Limit of Quantification (LLOQ)2 ng/ml[4]

Experimental Protocols

Chemical Synthesis of this compound

This protocol is based on the method described by ChemicalBook, which reports an 80% yield.[1]

  • Reaction Setup: A solution of the starting material, Pregn-4-ene-7,21-dicarboxylic acid, 11,17-dihydroxy-3-oxo-, γ-lactone, (7α,11α,17α)-, is prepared in acetone.

  • Reagent Addition: The solution is cooled to 0°C. Iodomethane and potassium carbonate (K2CO3) are added, and the mixture is stirred thoroughly.

  • Reaction: The reaction mixture is allowed to warm to room temperature and is stirred overnight. The completion of the reaction is monitored using Thin Layer Chromatography (TLC).

  • Workup: The potassium carbonate is removed by filtration. The filter cake is washed with dichloromethane (DCM). The organic layers are combined and the solvent is removed under vacuum.

  • Purification: The crude product is purified by recrystallization from a mixture of dichloromethane and toluene to yield colorless crystals of this compound.[1]

Microbial Transformation for 11-alpha-Hydroxy Canrenone Production

This method provides an alternative to chemical synthesis for the precursor of the target molecule.

  • Strain and Culture: Aspergillus ochraceus is used as the microbial strain. A high-density culture of the microorganism is prepared in a suitable fermentation medium.[2]

  • Substrate Addition: Canrenone, the substrate for the biotransformation, is added to the culture.

  • Conversion: The fermentation is carried out under controlled conditions. The high density of the microbial culture facilitates a high conversion rate of canrenone to 11-alpha-hydroxy canrenone.[2]

  • Monitoring: The conversion efficiency is monitored using High-Performance Liquid Chromatography (HPLC). The fermentation is stopped when the conversion rate exceeds 90%.[2]

  • Extraction and Purification: The product is extracted from the fermentation broth and purified.

Analytical Quantification by HPLC-UVD and LC-MS

The following is a general protocol for the simultaneous quantification of canrenone and 11-α-hydroxy-canrenone, as described in a validated method.

  • Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system equipped with an Ultraviolet (UVD) or Mass Spectrometry (MS) detector is used. A C18 column is typically employed for separation.

  • Mobile Phase: A gradient elution with a mixture of water and methanol is commonly used.

  • Detection: For HPLC-UVD, the detection wavelength is set to 280 nm. For LC-MS, mass-to-charge ratios are monitored for identification and quantification.

  • Method Validation: The method should be validated for linearity, precision, accuracy, recovery, and limits of detection and quantification to ensure reproducible results. The data in Table 3 provides a benchmark for these parameters.

Mandatory Visualization

Signaling_Pathway cluster_EC Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds HSP Heat Shock Proteins (HSP) MR->HSP Dissociates from MR_Aldo MR-Aldosterone Complex MR->MR_Aldo Forms complex with Aldosterone Canrenone Canrenone / Eplerenone Canrenone->MR Antagonizes MR_Aldo_N MR-Aldosterone Complex MR_Aldo->MR_Aldo_N Translocates to Nucleus HRE Hormone Response Element (HRE) MR_Aldo_N->HRE Binds to Gene_Transcription Gene Transcription HRE->Gene_Transcription Initiates SGK1 SGK1 Gene_Transcription->SGK1 Upregulates ENaC ENaC Gene_Transcription->ENaC Upregulates

Caption: Genomic signaling pathway of the Mineralocorticoid Receptor (MR) and its antagonism by Canrenone/Eplerenone.

Experimental_Workflow cluster_Synthesis Synthesis cluster_Purification Purification cluster_Analysis Analysis Start_Mat Starting Material (Pregn-4-ene-7,21-dicarboxylic acid derivative) Reaction Reaction (Iodomethane, K2CO3) Start_Mat->Reaction Crude_Product Crude Product Reaction->Crude_Product Recrystallization Recrystallization (DCM/Toluene) Crude_Product->Recrystallization Pure_Product Pure 11-A-Hydroxy Canrenone Methyl Ester Recrystallization->Pure_Product HPLC_MS HPLC-UVD / LC-MS Pure_Product->HPLC_MS Data_Analysis Data Analysis (Yield, Purity) HPLC_MS->Data_Analysis Result Reproducibility Assessment Data_Analysis->Result

Caption: Experimental workflow for the synthesis and analysis of this compound.

References

A Head-to-Head Comparison of Aldosterone Antagonists: Spironolactone, Eplerenone, Canrenone, and Finerenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aldosterone antagonists, also known as mineralocorticoid receptor (MR) antagonists, are a class of drugs that play a crucial role in the management of various cardiovascular and renal diseases. By blocking the effects of aldosterone, these agents mitigate sodium and water retention, reduce blood pressure, and prevent aldosterone-induced tissue damage. This guide provides a detailed head-to-head comparison of four key aldosterone antagonists: spironolactone, eplerenone, canrenone, and the newer non-steroidal antagonist, finerenone. The comparison is supported by quantitative data from experimental studies, detailed experimental protocols, and visualizations of key pathways and workflows.

Mechanism of Action: Blocking the Mineralocorticoid Receptor

Aldosterone antagonists exert their effects by competitively binding to the mineralocorticoid receptor, preventing aldosterone from activating its downstream signaling cascade.[1] In its inactive state, the MR resides in the cytoplasm in a complex with heat shock proteins (HSPs). Upon aldosterone binding, the HSPs dissociate, and the activated receptor-ligand complex translocates to the nucleus. Inside the nucleus, it dimerizes and binds to hormone response elements (HREs) on the DNA, leading to the transcription of genes involved in sodium and water reabsorption.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldosterone Aldosterone MR_HSP_complex MR-HSP Complex Aldosterone->MR_HSP_complex Binds MR MR HSP HSP Aldosterone_MR_complex Aldosterone-MR Complex MR_HSP_complex->Aldosterone_MR_complex HSP Dissociation Aldosterone_MR_complex_n Aldosterone-MR Complex Aldosterone_MR_complex->Aldosterone_MR_complex_n Translocation MRHSP MRHSP MRHSP->MR_HSP_complex Dimerization Dimerization Aldosterone_MR_complex_n->Dimerization HRE Hormone Response Element (DNA) Dimerization->HRE Binds Gene_Transcription Gene Transcription HRE->Gene_Transcription Initiates Aldosterone_Antagonist Aldosterone_Antagonist Aldosterone_Antagonist->MR_HSP_complex Blocks Binding

Caption: Mineralocorticoid Receptor Signaling Pathway.

Quantitative Comparison of Aldosterone Antagonists

The following tables summarize key quantitative data for spironolactone, eplerenone, canrenone, and finerenone, providing a basis for objective comparison of their performance.

Table 1: Receptor Binding Affinity and Selectivity

The binding affinity for the mineralocorticoid receptor and the selectivity against other steroid hormone receptors are critical determinants of an antagonist's efficacy and side-effect profile. Higher affinity for the MR generally translates to greater potency, while lower affinity for other receptors reduces the likelihood of off-target effects.

AntagonistMineralocorticoid Receptor (MR) IC50 (nM)Androgen Receptor (AR) IC50 (nM)Progesterone Receptor (PR) IC50 (nM)Glucocorticoid Receptor (GR) IC50 (nM)
Spironolactone 2477~740 (agonist EC50)2400
Eplerenone 990>4000>4000>4000
Canrenone Data not consistently reportedLess potent than spironolactoneData not consistently reportedData not consistently reported
Finerenone 18>10000>10000>10000

IC50 values represent the concentration of the antagonist required to inhibit 50% of the binding of a radiolabeled ligand to the receptor. Lower values indicate higher binding affinity.

Spironolactone, while potent at the MR, exhibits significant cross-reactivity with androgen and progesterone receptors, which is responsible for its endocrine side effects like gynecomastia and menstrual irregularities.[2] Eplerenone was developed to be more selective, with a much lower affinity for androgen and progesterone receptors.[3] Finerenone, a non-steroidal antagonist, demonstrates high potency for the MR and exceptional selectivity over other steroid receptors.[4] Canrenone, an active metabolite of spironolactone, is also a potent MR antagonist but is less antiandrogenic than its parent compound.[5]

Table 2: Pharmacokinetic Properties

The pharmacokinetic profiles of aldosterone antagonists influence their dosing frequency, potential for drug interactions, and duration of action.

PropertySpironolactoneEplerenoneCanrenoneFinerenone
Bioavailability ~73% (increased with food)[6]~69%[6]~25% (from spironolactone)[7]43.5%[8][9]
Half-life (t½) 1.4 hours (parent drug)[10][11]4-6 hours[6]16.5 hours[2][10]2-3 hours[8][12]
Active Metabolites Yes (Canrenone, 7α-thiomethylspironolactone)[10][11][13]No[3]-No[9]
Half-life of Active Metabolites 13.8 - 16.5 hours[11]---
Protein Binding >90%[10][11]~50%[6]~95%[2]92%[12]
Metabolism Hepatic (extensive)[10][13]CYP3A4[6]-CYP3A4 (90%), CYP2C8 (10%)[9][14]

Spironolactone is a prodrug that is rapidly metabolized to active metabolites, including canrenone, which have significantly longer half-lives and contribute to its prolonged effect.[10][11][13] This contrasts with eplerenone and finerenone, which do not have active metabolites.[3][9] The bioavailability of spironolactone is notably enhanced when taken with food.[11] Finerenone has a relatively short half-life and is primarily metabolized by CYP3A4.[8][12]

Experimental Protocols

Mineralocorticoid Receptor Binding Assay (Radioligand Competition Assay)

This experimental protocol outlines a common method used to determine the binding affinity of aldosterone antagonists for the mineralocorticoid receptor.

cluster_workflow Radioligand Binding Assay Workflow Start Start Receptor_Prep Receptor Preparation (e.g., cell membranes expressing MR) Start->Receptor_Prep Incubation Incubation (Receptor + Radioligand + Antagonist) Receptor_Prep->Incubation Separation Separation of Bound and Free Ligand (e.g., filtration) Incubation->Separation Detection Detection of Radioactivity (Scintillation Counting) Separation->Detection Data_Analysis Data Analysis (IC50 determination) Detection->Data_Analysis End End Data_Analysis->End

References

A Comparative Guide to Analytical Methods for the Quantification of 11-α-Hydroxy-canrenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of validated analytical methods for the quantitative determination of 11-α-Hydroxy-canrenone, a key metabolite and important intermediate in the synthesis of cardiovascular drugs. The focus is on providing a clear understanding of the performance and procedural aspects of High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UVD) and Liquid Chromatography-Mass Spectrometry (LC-MS). The information presented is compiled from published research to aid in the selection and implementation of the most suitable analytical method for your research and development needs.

Comparative Performance of Analytical Methods

The selection of an analytical method is a critical decision in drug development and research, directly impacting the reliability and validity of study results. Below is a summary of the performance characteristics of HPLC-UVD and LC-MS for the quantification of 11-α-Hydroxy-canrenone, based on a validated study for the simultaneous determination of canrenone and 11-α-hydroxy-canrenone.[1][2][3][4][5]

Performance ParameterHPLC-UVDLC-MS
Linearity (r²) ≥ 0.9910≥ 0.9910
Limit of Detection (LOD) 0.1 - 0.12 mg/LNot explicitly stated for quantification, used for identification
Limit of Quantification (LOQ) 0.5 - 0.67 mg/LNot explicitly stated for quantification, used for identification
Average Recovery 94.93%Not explicitly stated for quantification, used for identification
Precision (RSD) ≤ 1.31%Not explicitly stated for quantification, used for identification

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections outline the experimental protocols for the HPLC-UVD and LC-MS methods.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UVD)

This method is suitable for the quantitative analysis of 11-α-Hydroxy-canrenone and is characterized by its accessibility and robustness.

Chromatographic Conditions:

  • Column: ZORBAX Eclipse XDB-C18 (150 mm × 4.6 mm, 5 μm)[1][2][3][4]

  • Mobile Phase: Gradient elution with water and methanol[1][2][3][4]

  • Flow Rate: 0.8 mL/min[1][2][3][4]

  • Column Temperature: 30°C[1][2][3][4]

  • Detection Wavelength: 280 nm[1][2][3][4]

  • Injection Volume: 5 μL[1][2][3][4]

  • Elution Time: 40 min[1][2][3][4]

Sample Preparation: Standard stock solutions of canrenone and 11-α-hydroxy-canrenone are prepared in HPLC-grade methanol.[2] Working standard solutions are then prepared by diluting the stock solution with methanol to achieve a series of concentrations for calibration.[2][3]

Validation Parameters:

  • Linearity: Assessed by constructing calibration curves from the analysis of working standard solutions at multiple concentration levels.[3]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined by injecting series of diluted standard solutions until the signal-to-noise ratios reached 3:1 for LOD and 10:1 for LOQ.[2][3]

  • Precision: Evaluated by the relative standard deviation (RSD) of replicate analyses.[1][2][3]

  • Recovery: Determined to assess the accuracy of the method.[1][2][3]

Liquid Chromatography-Mass Spectrometry (LC-MS)

This method is primarily utilized for the identification and confirmation of 11-α-Hydroxy-canrenone, offering high specificity.

Chromatographic and Mass Spectrometric Conditions:

  • Column: ZORBAX Eclipse XDB-C18 (150 mm × 4.6 mm, 5 μm)[1][2][3][4]

  • Mobile Phase: Gradient elution with water and methanol[1][2][3][4]

  • Flow Rate: 0.8 mL/min[1][2][3][4]

  • Column Temperature: 30°C[1][2][3][4]

  • Injection Volume: 5 μL[1][2][3][4]

  • Mass Spectrometer Conditions:

    • Sheath Gas Flow Rate: 35 arb[1][2][3]

    • Auxiliary Gas Flow Rate: 5 arb[1][2][3]

    • Sweep Gas Flow Rate: 0 arb[1][2][3]

    • Capillary Temperature: 300°C[1][2][3]

    • Capillary Voltage: 30.00 V[1][2][3]

    • Tube Lens: 100.00 V[1][2][3]

Visualizing the Analytical Workflow

To provide a clearer understanding of the processes involved, the following diagrams illustrate the general workflow of bioanalytical method validation and the specific experimental flow for the quantification of 11-α-Hydroxy-canrenone.

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Define Analyte & Matrix MD2 Select Analytical Technique (e.g., HPLC, LC-MS) MD1->MD2 MD3 Optimize Chromatographic & Detection Parameters MD2->MD3 V1 Linearity & Range MD3->V1 V2 Accuracy & Precision MD3->V2 V3 Selectivity & Specificity MD3->V3 V4 Limit of Detection (LOD) & Limit of Quantification (LOQ) MD3->V4 V5 Stability MD3->V5 SA1 Sample Preparation SA2 Instrumental Analysis SA1->SA2 SA3 Data Processing & Quantification SA2->SA3 cluster_1 cluster_1 cluster_1->SA1

General workflow for bioanalytical method validation.

Experimental_Workflow A Standard & Sample Preparation B Chromatographic Separation (ZORBAX Eclipse XDB-C18) A->B C1 UV Detection (280 nm) (Quantification) B->C1 HPLC-UVD C2 Mass Spectrometry (Identification) B->C2 LC-MS D Data Analysis (Linearity, LOD/LOQ, Accuracy, Precision) C1->D C2->D

Experimental workflow for 11-α-Hydroxy-canrenone analysis.

References

Safety Operating Guide

Proper Disposal of 11-A-Hydroxy Canrenone Methyl Ester: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 11-A-Hydroxy canrenone methyl ester, a steroidal compound used in pharmaceutical research. Adherence to these procedures is critical to ensure personnel safety, prevent environmental contamination, and maintain regulatory compliance. As a derivative of canrenone, this compound should be handled as a hazardous chemical, exercising all necessary precautions.

I. Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure all personnel are familiar with the safety data sheet (SDS) for this compound and related compounds like canrenone. Canrenone is suspected of causing cancer and reproductive toxicity and is known to be toxic to aquatic life with long-lasting effects[1]. Therefore, this methyl ester derivative should be handled with the same level of caution.

Personal Protective Equipment (PPE): A comprehensive list of required PPE for handling this compound is detailed below.

Personal Protective Equipment (PPE)SpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile)To prevent skin contact. Gloves must be inspected before use and changed immediately if contaminated[2].
Eye Protection Tightly fitting safety goggles with side-shieldsTo protect eyes from dust and splashes[2].
Lab Coat Fire/flame resistant and imperviousTo protect against skin exposure and contamination of personal clothing[2].
Respiratory Protection Full-face respirator (if exposure limits are exceeded or dust is generated)To prevent inhalation of airborne particles[2][3].

Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[2][3]. Avoid the formation of dust and aerosols during handling and disposal procedures[2].

II. Step-by-Step Disposal Protocol

The primary objective for the disposal of this compound is to prevent its release into the environment[2]. The following step-by-step protocol outlines the approved procedure for its collection and disposal.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect all solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a dedicated, clearly labeled, and sealed hazardous waste container[3][4]. The container must be made of a compatible material, such as high-density polyethylene (HDPE).

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by local and federal regulations.

Step 2: Spill Management In the event of a spill, the following procedure should be followed:

  • Evacuate and restrict access to the affected area.

  • Wearing the appropriate PPE, cover the spill with an absorbent material for liquids or use a dry clean-up method for solids to avoid generating dust[3].

  • Carefully collect the spilled material and cleanup debris into the designated hazardous waste container[3].

  • Decontaminate the spill area with an appropriate solvent, and collect the decontamination materials as hazardous waste.

  • Wash the area with soap and water[3].

Step 3: Storage of Waste Store the sealed hazardous waste containers in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible materials[4].

Step 4: Final Disposal

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste management vendor.

  • The recommended method of final disposal for pharmaceutical and steroidal compounds is high-temperature incineration at a licensed facility[4][5]. This method ensures the complete destruction of the compound.

  • Discharge of this chemical into drains or the environment must be strictly avoided[2][3].

III. Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory considerations are met at each stage of the process.

G Figure 1: Disposal Workflow for this compound A Identify Waste (Solid, Liquid, Contaminated PPE) B Segregate Waste into Labeled, Sealed Containers A->B Collect C Store in Designated Satellite Accumulation Area B->C Secure D Schedule Waste Pickup with Environmental Health & Safety C->D Arrange E Transport to Licensed Waste Management Facility D->E Transfer F Final Disposal by High-Temperature Incineration E->F Process

Caption: Disposal workflow from identification to final destruction.

IV. Regulatory Compliance

The disposal of chemical waste is regulated by federal and state agencies. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA)[4][6]. Pharmaceutical wastes may be categorized as "P-listed" or "U-listed" hazardous wastes, which have specific and stringent disposal requirements[7]. It is imperative to consult with your institution's EHS department to ensure full compliance with all applicable regulations.

References

Safeguarding Researchers: A Comprehensive Guide to Handling 11-A-Hydroxy Canrenone Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 11-A-Hydroxy canrenone methyl ester. Adherence to these protocols is critical for ensuring personal safety and minimizing environmental impact.

Found primarily in research and development settings, this compound is a steroid intermediate used in the synthesis of cardiovascular drugs.[1] While comprehensive toxicological data is not widely available, its classification as an active pharmaceutical ingredient (API) necessitates stringent handling protocols to mitigate potential health risks.[2][3][4] A safety data sheet for the compound advises avoiding contact with skin and eyes, as well as inhalation of any dust, mist, or vapors, and recommends the use of personal protective equipment.[5]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure. The following table summarizes the required equipment for handling this compound.

PPE CategoryItemSpecification
Eye Protection Safety Goggles/Face ShieldChemical splash goggles are required. A full-face shield should be worn over safety glasses for splash-prone procedures.[6]
Hand Protection Chemical-Impermeable GlovesNitrile or neoprene gloves are recommended.[3] Always inspect gloves for tears or degradation before use.
Body Protection Laboratory Coat/CoverallsA flame-resistant lab coat is the minimum requirement.[6] For handling larger quantities or in case of potential spills, disposable coveralls (e.g., Tyvek®) are advised.[4]
Respiratory RespiratorFor handling powders or creating aerosols, a powered air-purifying respirator (PAPR) is recommended.[7] For other operations, work within a certified chemical fume hood.
Foot Protection Closed-Toe ShoesNon-perforated, chemical-resistant shoes must be worn at all times in the laboratory.[8]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood, to minimize exposure.[9]

  • Ventilation: Ensure adequate ventilation in the work area.[5] A certified chemical fume hood is the primary engineering control to be used.

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.

2. Handling the Compound:

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above before entering the designated handling area.

  • Weighing and Transfer: When weighing the solid compound, do so within a ventilated balance enclosure or a chemical fume hood to prevent inhalation of fine particles.

  • In Solution: When working with the compound in solution, handle it within a chemical fume hood to avoid inhalation of any vapors or aerosols.

  • Avoid Contact: At all times, avoid direct contact with the skin and eyes.[5]

3. Post-Handling Procedures:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.

  • Glove Removal: Remove gloves using the proper technique to avoid contaminating your hands, and dispose of them in the designated hazardous waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after completing work and before leaving the laboratory.[8]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.

1. Waste Segregation:

  • Solid Waste: All solid waste contaminated with this compound, including used gloves, weigh boats, and disposable lab coats, must be placed in a clearly labeled hazardous waste container.

  • Liquid Waste: All liquid waste containing the compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.

  • Sharps: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container for hazardous waste.

2. Disposal Procedure:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound."

  • Storage: Store hazardous waste in a designated, secure area away from general laboratory traffic.

  • Collection: Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Adhere to all federal, state, and local regulations for hazardous waste disposal.[10]

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling cluster_disposal 4. Waste Management prep_area Designate Work Area (Fume Hood) check_safety Verify Safety Equipment (Eyewash, Shower) prep_area->check_safety don_ppe Don Appropriate PPE check_safety->don_ppe weigh Weigh Solid in Ventilated Enclosure don_ppe->weigh dissolve Prepare Solution in Fume Hood weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate dispose_waste Segregate & Dispose of Waste decontaminate->dispose_waste remove_ppe Doff PPE Correctly dispose_waste->remove_ppe label_waste Label Hazardous Waste dispose_waste->label_waste wash_hands Wash Hands Thoroughly remove_ppe->wash_hands store_waste Store in Designated Area label_waste->store_waste ehs_pickup Arrange EHS Pickup store_waste->ehs_pickup

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.